molecular formula C6H12O3 B1678423 Paraldehyde CAS No. 123-63-7

Paraldehyde

Número de catálogo: B1678423
Número CAS: 123-63-7
Peso molecular: 132.16 g/mol
Clave InChI: SQYNKIJPMDEDEG-UHFFFAOYSA-N

Descripción

Paraldehyde, with the systematic IUPAC name 2,4,6-trimethyl-1,3,5-trioxane (CAS 123-63-7), is the cyclic trimer of acetaldehyde . This high-purity grade (99.5% min. by GC) is a colorless liquid with a sweet odor, presenting a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol . Its key physical properties include a density of 0.990 g/mL, a boiling point of 124°C, a melting point of 12°C, and a flash point of 24°C, classifying it as a flammable liquid . It is sparingly soluble in water but miscible with most common organic solvents . In research and industrial applications, this compound serves as a versatile chemical intermediate and a valuable alternative to formaldehyde in the synthesis of phenol-formaldehyde resins . Its utility extends to the textile industry for manufacturing finishing agents and to chemical synthesis, where it acts as a stable synthetic equivalent to anhydrous acetaldehyde . For instance, it is used in the synthesis of compounds like bromal (tribromoacetaldehyde) . The global market for this compound is driven by its demand in these sectors, particularly in the pharmaceutical and chemical industries . From a pharmacological research perspective, this compound is a historical central nervous system (CNS) depressant with documented anticonvulsant, sedative, and hypnotic properties . Its mechanism of action involves CNS depression, and it has been studied for conditions such as status epilepticus, especially in scenarios where respiratory depression from other agents is a concern . Researchers should note that its metabolism produces acetaldehyde, leading to known drug-drug interactions, particularly with disulfiram, which inhibits aldehyde dehydrogenase and can cause toxicity . Concurrent use with other CNS depressants like alcohol or barbiturates can lead to additive effects, including severe respiratory depression . For safe handling, this product must be stored in glass containers as it can attack most plastics and rubbers and slowly oxidizes in air, turning brown and producing an odor of acetic acid . Keep away from heat and ignition sources . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

2,4,6-trimethyl-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNKIJPMDEDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC(OC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023419, DTXSID301271154
Record name Paraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Paraldehyde appears as a clear colorless liquid with a pleasant odor. Flash point 96 °F. Melting point 54 °F. Less dense than water. Vapors are heavier than air., Colorless liquid with a pleasant odor; Decomposes on standing; Soluble in water; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8208
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Paraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

262 °F at 760 mmHg (NTP, 1992), 124.5 °C, 123.00 to 124.00 °C. @ 760.00 mm Hg
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraldehyde
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

96 °F (NTP, 1992), 96 °F (OPEN CUP), 24 °C c.c.
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Sparingly soluble (NTP, 1992), 125g/L, SOL IN 8 PARTS WATER AT 25 °C; 17 PARTS BOILING WATER, Sol in water: 1 in 9 parts at 20 °C, 1 in 10 parts at 30 °C, & 1 in 11.5 parts at 37 °C, Sol in sodium chloride solution: 1 in 9.5 parts at 20 °C, 1 in 11 parts at 30 °C, & 1 in 12.5 parts at 37 °C, MISCIBLE WITH ALC, CHLOROFORM, ETHER, OILS, water solubility = 12g/100 g water at 13 degC, 112 mg/mL at 30 °C, Solubility in water, g/100ml at 13 °C: 12
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraldehyde
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.9943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9923 @ 20 °C/4 °C, SPECIFIC HEAT 0.434; BULK DENSITY 8.27 LB/GAL (20 °C), 0.99 g/cm³
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.5, Relative vapor density (air = 1): 4.5
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

11.0 [mmHg], 25.3 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1
Record name Paraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8208
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS, TRANSPARENT LIQUID

CAS No.

123-63-7, 1499-02-1
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paraldehyde [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,4,6-Trimethyl-1,3,5-trioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paraldehyde
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Trioxane, 2,4,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Paraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethyl-1,3,5-trioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M3YBG8QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

54.7 °F (NTP, 1992), 12.6 °C
Record name PARALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraldehyde
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PARALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Paraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraldehyde (2,4,6-trimethyl-1,3,5-trioxane) is a cyclic trimer of acetaldehyde, historically used as a sedative and hypnotic agent. This technical guide provides a comprehensive overview of its chemical structure, stereoisomerism, and relevant physicochemical properties. While detailed experimental data for the individual stereoisomers is limited in publicly available literature, this document summarizes the known information for the isomeric mixture and discusses the principles of their synthesis, potential separation, and characterization.

Chemical Structure and Identification

This compound is a six-membered heterocyclic compound with a trioxane ring, substituted with three methyl groups at the C2, C4, and C6 positions.

  • IUPAC Name: 2,4,6-trimethyl-1,3,5-trioxane

  • CAS Number: 123-63-7 (for the mixture of isomers)

  • Molecular Formula: C₆H₁₂O₃

  • Molecular Weight: 132.16 g/mol

Stereoisomerism

This compound exists as a pair of diastereomers: cis-paraldehyde and trans-paraldehyde. This isomerism arises from the relative orientations of the three methyl groups on the trioxane ring.

  • In the cis-isomer , all three methyl groups are on the same side of the trioxane ring (either all axial or all equatorial in a given chair conformation).

  • In the trans-isomer , two methyl groups are on one side of the ring, and the third is on the opposite side.

Due to the presence of stereocenters, these isomers are chiral. However, as this compound is a commercial product prepared from achiral starting materials without a chiral catalyst, it is produced and used as a racemic mixture of these diastereomers.

Physicochemical Properties
PropertyValue
Appearance Colorless to yellowish liquid
Odor Characteristic aromatic odor
Boiling Point ~124 °C
Melting Point ~12 °C
Density ~0.994 g/mL at 25 °C
Solubility in Water 1 part in 8 parts water at 25 °C
Refractive Index ~1.4049 at 20 °C

Experimental Protocols

Synthesis of this compound

This compound is synthesized by the acid-catalyzed trimerization of acetaldehyde.

Reaction: 3 CH₃CHO → C₆H₁₂O₃

General Protocol:

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is typically used as a catalyst.

  • Reaction Conditions: Acetaldehyde is treated with a catalytic amount of the acid. The reaction is exothermic and requires cooling to control the temperature. The temperature influences the product distribution; lower temperatures favor the formation of the tetramer, metaldehyde, while moderate temperatures favor the formation of the trimer, this compound.

  • Work-up: After the reaction is complete, the acidic catalyst is neutralized, typically with a base like sodium carbonate. The crude product is then purified by distillation.

Potential Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound is expected to be challenging due to their similar physicochemical properties. However, the following techniques could be explored:

  • Fractional Distillation: Diastereomers have different boiling points, albeit potentially very close. A highly efficient fractional distillation column could theoretically be used to separate the isomers. A precise temperature control and a column with a high number of theoretical plates would be necessary.

  • Preparative Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds. A preparative GC system equipped with a suitable column (e.g., a polar stationary phase) could be used to separate the cis and trans isomers based on their differential interactions with the stationary phase.

Characterization of Stereoisomers
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential tools for distinguishing between the cis and trans isomers. The different spatial arrangements of the methyl and methine protons in the two isomers would result in distinct chemical shifts and coupling constants. While spectra of the mixture are available, obtaining pure samples of each isomer would be necessary for unambiguous spectral assignment.

  • X-ray Crystallography: If the individual isomers can be isolated and crystallized, X-ray crystallography would provide definitive proof of their stereochemistry and conformational preferences in the solid state.

Logical Relationships of this compound Stereoisomers

The following diagram illustrates the relationship between acetaldehyde and the stereoisomers of this compound.

paraldehyde_stereoisomers acetaldehyde Acetaldehyde (CH₃CHO) This compound This compound (C₆H₁₂O₃) acetaldehyde->this compound Acid-catalyzed Trimerization cis_this compound cis-Paraldehyde This compound->cis_this compound Diastereomer 1 trans_this compound trans-Paraldehyde This compound->trans_this compound Diastereomer 2

Figure 1. Relationship between acetaldehyde and this compound stereoisomers.

Conclusion

This compound is a well-known cyclic trimer of acetaldehyde that exists as a mixture of cis and trans diastereomers. While the synthesis and general properties of the mixture are well-documented, specific experimental data for the individual stereoisomers are scarce in the readily available scientific literature. Further research focusing on the efficient separation and detailed characterization of the pure cis and trans isomers would be valuable for a more complete understanding of this compound and could potentially lead to the discovery of stereospecific biological activities. The experimental approaches outlined in this guide provide a framework for future investigations in this area.

Synthesis of 2,4,6-trimethyl-1,3,5-trioxane from Acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethyl-1,3,5-trioxane, commonly known as paraldehyde, from the acid-catalyzed trimerization of acetaldehyde. This compound is a significant chemical intermediate and has applications as a solvent, in organic synthesis, and as a sedative-hypnotic agent.[1][2] This document details the underlying reaction mechanism, experimental protocols, and quantitative data derived from various catalytic systems.

Introduction

This compound (C₆H₁₂O₃) is a cyclic trimer of acetaldehyde, formally a derivative of 1,3,5-trioxane with a methyl group at each carbon.[3] It is a colorless liquid with a characteristic pungent odor.[1][4] The synthesis involves the acid-catalyzed cyclotrimerization of three acetaldehyde molecules.[5] This reaction is reversible and highly exothermic.[3][6]

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity. While traditional methods employ mineral acids like sulfuric or hydrochloric acid, modern approaches utilize solid acid catalysts such as strong acidic cation exchange resins and zeolites to improve product recovery, minimize corrosion, and reduce environmental impact.[4][7]

Reaction Mechanism

The formation of 2,4,6-trimethyl-1,3,5-trioxane from acetaldehyde proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are:

  • Protonation of Acetaldehyde: An acid catalyst protonates the carbonyl oxygen of an acetaldehyde molecule, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A second acetaldehyde molecule acts as a nucleophile, with its carbonyl oxygen attacking the protonated carbonyl carbon of the first molecule.

  • Dimer Formation and Proton Transfer: This attack forms a protonated hemiacetal dimer. A proton is then transferred to another oxygen atom.

  • Chain Propagation: The process repeats with a third acetaldehyde molecule attacking the activated dimer.

  • Cyclization and Deprotonation: The resulting linear trimer undergoes an intramolecular cyclization to form the six-membered trioxane ring. The catalyst is regenerated by the elimination of a proton.

The overall reaction is an equilibrium between acetaldehyde and this compound.[8]

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Cyclization A Acetaldehyde (CH₃CHO) A_H Protonated Acetaldehyde A->A_H Protonation H_plus H⁺ (Catalyst) H_plus->A Dimer Protonated Dimer A_H->Dimer Nucleophilic Attack A2 Acetaldehyde A2->Dimer Trimer Protonated Linear Trimer Dimer->Trimer Nucleophilic Attack A3 Acetaldehyde A3->Trimer This compound 2,4,6-trimethyl-1,3,5-trioxane Trimer->this compound Intramolecular Cyclization H_plus_regen H⁺ (Regenerated) This compound->H_plus_regen Deprotonation

Caption: Acid-catalyzed trimerization mechanism of acetaldehyde.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both a traditional mineral acid catalyst and a modern solid acid catalyst.

Synthesis using Sulfuric Acid (Conventional Method)

This protocol is based on the traditional industrial method for this compound production.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Carbonate (CaCO₃)

  • Ice bath

Procedure:

  • Equip a round-bottom flask with a mechanical stirrer and a reflux condenser. Place the flask in an ice-water bath to control the reaction temperature.

  • Charge the flask with a predetermined amount of acetaldehyde.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5% by weight of acetaldehyde) to the stirred acetaldehyde.[4] The reaction is highly exothermic, and the temperature should be carefully controlled to remain at or near room temperature to favor trimer formation.[3]

  • A vigorous reaction will commence, causing the acetaldehyde to boil and reflux. Continue stirring until the exothermic reaction subsides.

  • Once the reaction mixture has cooled, neutralize the sulfuric acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases. Subsequently, wash with water.

  • Separate the organic layer and dry it over anhydrous potassium carbonate or calcium carbonate.[1]

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at 123-125°C. Unreacted acetaldehyde will distill first.

Synthesis using a Strong Acidic Cation Exchange Resin

This method offers a more environmentally friendly and efficient alternative, with easier catalyst recovery.[4]

Materials:

  • Acetaldehyde (CH₃CHO)

  • Strong acidic cation exchange resin (e.g., polystyrene sulfonic type)[9]

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, place acetaldehyde and the strong acidic cation exchange resin. The mass ratio of acetaldehyde to resin can range from 1:0.1 to 1:1.[10]

  • Stir and reflux the mixture at a temperature of 15-30°C for 1-5 hours.[4][10]

  • After the reflux period, cool the reaction mixture to 5-15°C and continue the reaction with stirring for an additional 1-2 hours to maximize the yield.[4][10]

  • Separate the solid resin catalyst from the liquid mixture by filtration. The recovered resin can be reused.[4]

  • The liquid filtrate, containing this compound and unreacted acetaldehyde, is then purified by distillation to separate the final product.[4]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various reported methods.

CatalystAcetaldehyde (g)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Concentrated H₂SO₄-0.5% by weightRoom Temp.--[4]
Strong Acidic Ion Resin45045g (1:0.1 ratio)19, then 102.5, then 1.590.89[10]
Strong Acidic Ion Resin428 (+28g recycled)58g (reused)19, then 102.5, then 1.592.32[10]
Strong Acidic Ion Resin45058g (reused)19, then 105, then 294.22[10]
Faujasite Zeolite NaY2 mL-2306-[11]
Cation Exchange Resin--40-45Continuous Flow97 (based on converted acetaldehyde)[9]

Note: Yields can be defined differently (e.g., based on initial reactant vs. converted reactant). The data from the patent using a strong acidic ion resin shows a clear trend of increasing yield with longer reaction times.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below. This process is applicable to both homogeneous and heterogeneous catalysis, with minor variations in the separation steps.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Acetaldehyde + Acid Catalyst Reaction Controlled Temperature Reaction (Stirring/Reflux) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Neutralization Neutralization (if needed) (e.g., NaHCO₃ wash) Crude->Neutralization Filtration Catalyst Separation (Filtration for solid catalysts) Crude->Filtration For Solid Catalysts Drying Drying (e.g., Anhydrous K₂CO₃) Neutralization->Drying Filtration->Drying Dried_Crude Dried Crude Product Drying->Dried_Crude Distillation Fractional Distillation Dried_Crude->Distillation Acetaldehyde_recycle Unreacted Acetaldehyde (Recyclable) Distillation->Acetaldehyde_recycle Paraldehyde_final Pure this compound (b.p. 123-125°C) Distillation->Paraldehyde_final

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of 2,4,6-trimethyl-1,3,5-trioxane from acetaldehyde is a well-established and efficient process. While traditional methods using mineral acids are effective, the use of solid acid catalysts like cation exchange resins presents significant advantages in terms of catalyst recyclability, reduced corrosion, and minimized waste generation.[4] Careful control of the reaction temperature is paramount to ensure high selectivity for the trimeric product, this compound, over the tetrameric by-product, metaldehyde.[3] The purification via fractional distillation is a critical final step to obtain high-purity this compound suitable for its various applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Paraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde (C₆H₁₂O₃), a cyclic trimer of acetaldehyde, is a colorless liquid with a characteristic aromatic odor.[1] Formally named 2,4,6-trimethyl-1,3,5-trioxane, it has historical and current applications as a sedative, hypnotic, and anticonvulsant agent.[1] Beyond its medical use, this compound serves as a solvent for various organic compounds and an intermediate in chemical synthesis.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its metabolic pathway, tailored for a scientific audience.

Physical and Chemical Properties

This compound is a colorless, transparent liquid with a distinctive aromatic, sometimes described as pleasant, odor and a disagreeable taste.[1][5] It is less dense than water and its vapors are heavier than air.[1]

Quantitative Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Melting Point 12 °C (54 °F; 285 K)[1][6]
Boiling Point 124-125 °C (255-257 °F; 397-398 K)[6]
Density 0.994 g/mL at 20 °C[1][7]
Solubility in Water 125 g/L at 25 °C
Solubility in Organic Solvents Miscible with alcohol, ether, chloroform, and volatile oils.[3][5]
Vapor Pressure 13 hPa at 20 °C[6]
Vapor Density 4.5 (air = 1)[1][8]
Refractive Index (n20/D) 1.4049[1][9]
Flash Point 24 °C (75 °F) (closed cup)[10]
Autoignition Temperature 235 °C (455 °F)[8]
LogP (Octanol/Water Partition Coefficient) 0.67[8]

Chemical Reactivity and Stability

This compound exhibits several key chemical behaviors:

  • Decomposition: It decomposes on standing, especially when exposed to light and air, oxidizing to acetaldehyde and then acetic acid.[1][2] This is why preparations that are brownish or have a sharp, acidic odor should not be used.[1] It also decomposes upon heating, producing toxic fumes.[10]

  • Depolymerization: When heated with a catalytic amount of acid, this compound depolymerizes back to acetaldehyde.[6] This property allows it to be used as a stable, manageable source of anhydrous acetaldehyde in chemical synthesis.[6]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, mineral acids, and bases.[11][12] It also reacts with and attacks most plastics and rubber, necessitating the use of glass syringes and containers for handling and administration.[1][5]

Experimental Protocols

Synthesis of this compound from Acetaldehyde

Method 1: Sulfuric Acid Catalysis

This protocol describes the synthesis of this compound via the acid-catalyzed trimerization of acetaldehyde.

Materials:

  • Acetaldehyde (500 g)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous potassium carbonate

  • Round bottom flask with mechanical stirrer and reflux condenser

  • Distillation apparatus

Procedure:

  • Place 500 g of acetaldehyde into a round bottom flask equipped with a mechanical stirrer and an efficient reflux condenser.

  • Carefully add 1 drop of concentrated sulfuric acid per 2 mL of acetaldehyde to the flask while stirring. The polymerization is an exothermic reaction.

  • Gentle warming can be applied to initiate the reaction if necessary.

  • Once the reaction begins, the mixture will start to boil and reflux.

  • After the initial reaction subsides, add a few more drops of concentrated sulfuric acid to ensure the polymerization goes to completion.

  • Neutralize the reaction mixture by washing with water and then with a sodium bicarbonate solution.

  • Dry the organic layer with anhydrous potassium carbonate.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at 123-125 °C.

Method 2: Solid Acid Catalyst

An environmentally friendlier method utilizes a strong acidic cation exchange resin as a recyclable catalyst.

Materials:

  • Acetaldehyde

  • Strong acidic cation exchange resin (e.g., styrene-divinylbenzene copolymer with sulfonic acid groups)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Combine acetaldehyde and the strong acidic cation exchange resin in a mass ratio of 1:0.1 to 1:1 in a reaction vessel.

  • Stir and reflux the mixture at a temperature of 15-30 °C for 1-5 hours.

  • Cool the reaction mixture to 5-15 °C and continue stirring for an additional 1-2 hours to promote the formation of this compound.

  • Filter the mixture to separate the solid resin catalyst from the liquid product. The resin can be recovered and reused.

  • Distill the resulting liquid mixture to separate the unreacted acetaldehyde, yielding purified this compound.

Purification of this compound

Crude this compound from the synthesis reaction can be purified as follows:

Procedure:

  • Washing: Transfer the crude this compound to a separatory funnel. Wash sequentially with equal volumes of water and a dilute sodium bicarbonate solution to remove any acidic catalyst and unreacted acetaldehyde.

  • Drying: Separate the organic layer and dry it over anhydrous potassium carbonate.

  • Fractional Distillation: Filter off the drying agent and perform a fractional distillation of the dried liquid. Collect the pure this compound fraction that distills at 123-125 °C.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a common method for the quantitative analysis of this compound in various matrices, including biological samples.

Sample Preparation (for blood samples):

  • In a sealed vial, add a known volume of the blood sample.

  • Spike with an internal standard (e.g., acetone).

  • Add concentrated hydrochloric acid to catalyze the depolymerization of this compound to acetaldehyde.

  • Heat the vial in a water bath (e.g., 96 °C for 5 minutes).

  • Analyze an aliquot of the headspace gas.[13]

GC Conditions:

  • Column: A variety of columns can be used. One example is a stainless steel column (3 m x 4 mm i.d.) packed with 10% Carbowax 20M and 2% KOH on 80/100 Chromosorb WAW.[13]

  • Detector: Flame Ionization Detector (FID).

  • Temperatures:

    • Injector: 150 °C

    • Column: 50 °C

    • Detector: 170 °C[6]

  • Carrier Gas: Helium or Nitrogen.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve.

Spectral Data

  • ¹H NMR: The ¹H NMR spectrum of this compound typically shows a quartet around 5.0 ppm (methine proton) and a doublet around 1.3 ppm (methyl protons). The exact chemical shifts can vary depending on the solvent and the specific isomer (cis/trans).

  • IR Spectroscopy: The infrared spectrum of this compound displays characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 132. The fragmentation pattern includes characteristic losses of methyl and acetaldehyde units.

Metabolism and Biological Signaling

The primary mechanism of action of this compound as a central nervous system depressant is not fully elucidated but is believed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[13] By enhancing GABAergic activity, this compound increases the inhibitory effects on neuronal excitability.[13]

Approximately 80-90% of an administered dose of this compound is metabolized in the liver.[14] The metabolic pathway involves the depolymerization of this compound back to acetaldehyde. Acetaldehyde is then oxidized by aldehyde dehydrogenase to acetic acid, which is further metabolized to carbon dioxide and water through the citric acid cycle.[14] A small, unchanged portion of the drug is excreted via the lungs, which accounts for the characteristic odor on the breath of individuals who have taken it, and in the urine.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis acetaldehyde Acetaldehyde reaction Trimerization Reaction (Reflux & Cooling) acetaldehyde->reaction catalyst Acid Catalyst (H₂SO₄ or Resin) catalyst->reaction crude_this compound Crude this compound reaction->crude_this compound washing Washing (H₂O & NaHCO₃) crude_this compound->washing drying Drying (Anhydrous K₂CO₃) washing->drying distillation Fractional Distillation drying->distillation pure_this compound Pure this compound distillation->pure_this compound gc_analysis Gas Chromatography (GC) pure_this compound->gc_analysis spectral_analysis Spectral Analysis (NMR, IR, MS) pure_this compound->spectral_analysis

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

paraldehyde_metabolism This compound This compound acetaldehyde Acetaldehyde This compound->acetaldehyde Depolymerization (Liver) excretion Excretion (Lungs, Urine) (Unchanged) This compound->excretion acetic_acid Acetic Acid acetaldehyde->acetic_acid Oxidation (Aldehyde Dehydrogenase) co2_h2o CO₂ + H₂O acetic_acid->co2_h2o Further Metabolism

Caption: Metabolic pathway of this compound in the body.

References

Paraldehyde's Modulation of GABAergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraldehyde, a cyclic trimer of acetaldehyde, has a long history of clinical use as a sedative, hypnotic, and anticonvulsant.[1][2][3] Its primary mechanism of action, though not entirely elucidated in molecular detail, is understood to be the potentiation of GABAergic neurotransmission.[1][4] This technical guide provides an in-depth exploration of this compound's interaction with the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system. While this compound has been largely superseded by newer pharmaceuticals with more favorable safety profiles, understanding its modulatory effects on GABA-A receptors remains pertinent for neuropharmacological research and the development of novel therapeutics targeting this critical ion channel. This document summarizes the qualitative and inferred quantitative aspects of its action, details relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to this compound and GABAergic Neurotransmission

This compound (C₆H₁₂O₃) is a colorless liquid with a characteristic pungent odor.[1] Historically, it has been employed in the management of status epilepticus, alcohol withdrawal syndromes, and sedation.[2][5] Its therapeutic effects are primarily attributed to its action as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[4][6]

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻).[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[7] The receptor is a heteropentamer, typically composed of two α, two β, and one γ subunit, although other subunit compositions exist and confer distinct pharmacological properties.[8] The GABA-A receptor complex possesses multiple allosteric binding sites, distinct from the GABA binding site, which can be targeted by various drugs to modulate receptor function.[9]

Mechanism of Action of this compound on the GABA-A Receptor

This compound enhances the function of the GABA-A receptor, thereby potentiating the inhibitory effects of GABA.[1][4] As a positive allosteric modulator, this compound is thought to bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site.[6] This binding induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel gating. The precise binding site for this compound on the GABA-A receptor has not been definitively identified, a common challenge for older, less-studied compounds.

The functional consequence of this compound binding is an increase in the GABA-gated chloride current. This can manifest as an increase in the frequency of channel opening, a prolongation of the mean open time of the channel, or a combination of both, leading to a greater influx of chloride ions for a given concentration of GABA.

Signaling Pathway of this compound Action

The signaling pathway for this compound's modulation of GABAergic neurotransmission is direct and localized to the postsynaptic membrane where GABA-A receptors are present.

Paraldehyde_GABA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ Ion GABA_A_Receptor->Cl_ion Opens Cl⁻ channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Electrophysiology_Workflow start Start cell_prep Prepare Cells Expressing GABA-A Receptors start->cell_prep patch Establish Whole-Cell Patch-Clamp Recording cell_prep->patch baseline Record Baseline GABA (EC₁₀) Response patch->baseline pre_apply Pre-apply this compound baseline->pre_apply co_apply Co-apply GABA + this compound Record Potentiated Current pre_apply->co_apply washout Washout and Recovery co_apply->washout repeat Repeat with Different This compound Concentrations washout->repeat repeat->pre_apply Yes analysis Data Analysis: EC₅₀ and Max Potentiation repeat->analysis No end End analysis->end

References

The In Vivo Odyssey of Paraldehyde: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paraldehyde, a cyclic trimer of acetaldehyde, has a long history in clinical practice as a sedative and anticonvulsant. Despite its declining use in favor of agents with more favorable safety profiles, understanding its in vivo behavior remains crucial for specific therapeutic applications and for comprehending the broader principles of drug metabolism. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its metabolic journey.

Quantitative Pharmacokinetics of this compound

The in vivo disposition of this compound is characterized by rapid absorption, wide distribution, and extensive metabolism. The following tables summarize the key pharmacokinetic parameters reported in various species.

Table 1: Pharmacokinetic Parameters of this compound in Humans

PopulationAdministration RouteHalf-life (t½) (hours)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/hr/kg)Time to Peak Concentration (Tmax) (minutes)
AdultsIntramuscular3.5 - 9.50.89-20 - 60[1]
NeonatesIntravenous Infusion10.2 ± 1.01.73 ± 0.20[2][3]0.121 ± 0.023[2][3]-

Table 2: Pharmacokinetic Parameters of this compound in Animals

SpeciesAdministration RouteDose (mg/kg)Half-life (t½) (minutes)Elimination Rate Constant (k) (min⁻¹)
MiceIntraperitoneal40041.5[4]0.0167[4]

The Metabolic Fate of this compound

The primary route of this compound elimination is through hepatic metabolism, with a smaller fraction excreted unchanged via the lungs. The metabolic cascade involves a two-step enzymatic conversion.

Metabolic Pathway of this compound

This compound is first depolymerized to its monomer, acetaldehyde. This reaction is primarily catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver microsomes.[5][6] Subsequently, acetaldehyde is oxidized to acetic acid by aldehyde dehydrogenase. Acetic acid then enters the general metabolic pool and is ultimately converted to carbon dioxide and water.

Metabolic_Pathway_of_this compound This compound This compound (C₆H₁₂O₃) Acetaldehyde Acetaldehyde (CH₃CHO) This compound->Acetaldehyde Cytochrome P450 (CYP2E1 implied) AceticAcid Acetic Acid (CH₃COOH) Acetaldehyde->AceticAcid Aldehyde Dehydrogenase (ALDH) MetabolicPool Enters Citric Acid Cycle (CO₂ + H₂O) AceticAcid->MetabolicPool Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Animal Studies cluster_2 Human Pharmacokinetic Studies cluster_3 Bioanalytical Method Development Microsomal_Metabolism Incubation with Liver Microsomes Enzyme_Kinetics Determine Km and Vmax of Acetaldehyde Formation Microsomal_Metabolism->Enzyme_Kinetics Animal_Dosing Administer this compound to Animal Models (e.g., Mice) Microsomal_Metabolism->Animal_Dosing Inform in vivo study design Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Excreta_Collection Urine and Expired Air Collection Animal_Dosing->Excreta_Collection PK_Analysis_Animal Pharmacokinetic Modeling Blood_Sampling->PK_Analysis_Animal Sample_Analysis Quantify this compound and Metabolites in Samples Metabolite_ID Identify and Quantify Metabolites Excreta_Collection->Metabolite_ID Human_Dosing Administer this compound to Human Subjects PK_Analysis_Animal->Human_Dosing Inform human dose selection Plasma_Sampling Serial Plasma Sampling Human_Dosing->Plasma_Sampling PK_Analysis_Human Pharmacokinetic Modeling Plasma_Sampling->PK_Analysis_Human Method_Development Develop and Validate Analytical Method (e.g., GC-FID) Method_Development->Sample_Analysis

References

An In-depth Technical Guide to the Solubility of Paraldehyde in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraldehyde (C₆H₁₂O₃), a cyclic trimer of acetaldehyde, is a colorless liquid with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its solubility characteristics in various solvents is paramount for its formulation, application, and in predicting its environmental fate. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media. Quantitative solubility data is presented in structured tables, and detailed experimental methodologies for solubility determination are outlined. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability depending on the solvent and the temperature. Below are summarized data for its solubility in aqueous and organic solvents.

Aqueous Solubility

This compound is sparingly soluble in water, and its solubility decreases with an increase in temperature, a characteristic indicative of an exothermic dissolution process.

Table 1: Quantitative Aqueous Solubility of this compound

SolventTemperature (°C)SolubilityEquivalent Value ( g/100 mL)
Water1312 g/100 g[1]~12
Water201 in 9 parts[1]~11.1
Water251 in 8 parts[1]~12.5
Water25125 g/L[1]12.5
Water2510% v/v[2]-
Water301 in 10 parts[1]10
Water30112 mg/mL[1]11.2
Water371 in 11.5 parts[1]~8.7
Boiling Water1001 in 17 parts[3][4]~5.9
Sodium Chloride Solution201 in 9.5 parts[1]~10.5
Sodium Chloride Solution301 in 11 parts[1]~9.1
Sodium Chloride Solution371 in 12.5 parts[1]~8.0

Note: "1 in x parts" indicates that 1 mL of this compound dissolves in x mL of the solvent. The equivalent value in g/100 mL is an approximation assuming the density of this compound to be ~0.994 g/mL.

Solubility in Organic Solvents

This compound generally exhibits high solubility in a wide range of organic solvents. For many common organic solvents, it is considered miscible, meaning it can be mixed in all proportions without separation.

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolubility Description
EthanolHighly soluble / Miscible[4][5]
EtherMiscible[4]
ChloroformMiscible[4]
Volatile OilsMiscible[4]
AlcoholsMiscible[4]
TolueneSoluble
AcetoneSoluble
BenzeneSoluble
XylenesSoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Aqueous Solubility Determination (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances with a solubility above 10⁻² g/L.

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath with agitation (e.g., shaker or magnetic stirrer).

  • Glass vessels with tight-fitting stoppers.

  • Centrifuge with temperature control.

  • Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer).

  • Filtration system with a filter that does not interact with the substance.

Procedure:

  • Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to be used and the time required to reach equilibrium.

  • Sample Preparation: Add an excess amount of this compound to each of at least three glass vessels. The volume of water added will depend on the requirements of the analytical method.

  • Equilibration: The vessels are tightly stoppered and agitated in a constant temperature bath set at the desired temperature (e.g., 20 ± 0.5 °C). Agitation should be sufficient to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation: After a predetermined time (e.g., 24, 48, and 72 hours), the vessels are removed from the agitator and placed in the constant temperature bath to allow for the separation of undissolved material. Centrifugation at the test temperature can also be used to facilitate phase separation.

  • Sampling: An aliquot of the clear supernatant is carefully withdrawn for analysis. Filtration may be necessary if fine particles are present.

  • Analysis: The concentration of this compound in the aqueous sample is determined using a validated analytical method. Gas chromatography with flame ionization detection (GC-FID) is a suitable method for this compound, often after depolymerization to acetaldehyde.

  • Equilibrium Confirmation: The concentration of the solutions from at least the last two time points should agree within the experimental error of the analytical method to confirm that equilibrium has been reached.

Visualizations

Logical Relationship of this compound Solubility

The following diagram illustrates the general solubility characteristics of this compound in different classes of solvents.

G cluster_0 This compound Solubility cluster_1 Solvent Classes cluster_2 Solubility Characteristics This compound This compound Aqueous Aqueous Solvents This compound->Aqueous in Organic Organic Solvents This compound->Organic in Sparingly_Soluble Sparingly Soluble (Temperature Dependent) Aqueous->Sparingly_Soluble results in Miscible_High Miscible / Highly Soluble Organic->Miscible_High results in

Caption: this compound's solubility in aqueous and organic solvents.

Experimental Workflow for Shake-Flask Solubility Measurement

The diagram below outlines the key steps involved in the shake-flask method for determining solubility.

G start Start prelim_test Preliminary Test (Estimate Solubility) start->prelim_test sample_prep Sample Preparation (Excess Solute + Solvent) prelim_test->sample_prep equilibration Equilibration (Constant T Agitation) sample_prep->equilibration phase_sep Phase Separation (Settling / Centrifugation) equilibration->phase_sep sampling Sampling (Withdraw Supernatant) phase_sep->sampling analysis Analysis (e.g., GC, HPLC) sampling->analysis equilibrium_check Equilibrium Check (Compare Concentrations) analysis->equilibrium_check equilibrium_check->equilibration No Equilibrium end End equilibrium_check->end Equilibrium Reached

Caption: Workflow for the shake-flask solubility determination method.

References

Paraldehyde Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the degradation pathways of paraldehyde, a cyclic trimer of acetaldehyde, and identifies its principal byproducts. This compound's stability is a critical consideration in its pharmaceutical applications due to the potential for toxic degradation products to form. This document provides a comprehensive overview of both metabolic and chemical degradation routes, supported by available quantitative data, detailed experimental protocols for analysis, and visual representations of the degradation processes.

Core Degradation Pathways

This compound degrades primarily through two distinct pathways: in vivo metabolic processes and chemical degradation under various environmental conditions.

In Vivo Metabolic Degradation

In a biological system, this compound is primarily metabolized in the liver.[1] The degradation process involves a two-step enzymatic reaction:

  • Depolymerization to Acetaldehyde: this compound is first depolymerized back to its monomer, acetaldehyde.[2][3][4] This initial step is considered the rate-limiting step in its metabolism.

  • Oxidation to Acetic Acid: The resulting acetaldehyde is then oxidized to acetic acid by the enzyme aldehyde dehydrogenase.[5]

  • Further Metabolism: Acetic acid subsequently enters the Krebs cycle and is metabolized to carbon dioxide and water.[5]

A study in mice determined the biological half-life of this compound to be approximately 7.5 hours in individuals with normal liver function.[5]

Chemical Degradation

This compound is susceptible to degradation when exposed to certain chemical and physical conditions. The primary routes of chemical degradation are acid-catalyzed depolymerization and oxidation.

In the presence of a catalytic amount of acid, this compound readily depolymerizes to acetaldehyde.[6] This reaction can be initiated by both Brønsted and Lewis acids. The kinetics of this reaction have been studied, and it is understood to proceed via the formation of an intermediate complex between this compound and the acid catalyst.[6] This degradation pathway is of particular concern in pharmaceutical formulations, as acidic excipients or storage conditions can lead to the formation of acetaldehyde.

This compound slowly oxidizes upon exposure to air (oxygen), leading to the formation of acetic acid.[7] This degradation is visually indicated by the liquid turning brown and developing a sharp, penetrating odor characteristic of acetic acid.[5] The administration of this compound that has undergone significant oxidation is dangerous and can lead to metabolic acidosis.[5]

Exposure to light can also contribute to the degradation of this compound. A study on the stability of a 4% this compound solution in 5% dextrose found a statistically significant, though clinically insignificant, decrease in concentration from 100% to 97% after 24 hours of light exposure.[3] While this suggests a degree of photosensitivity, detailed studies on the specific byproducts of photodegradation are limited.

Principal Degradation Byproducts

The primary and most significant byproducts of this compound degradation are:

  • Acetaldehyde: Formed from the depolymerization of the this compound trimer. Acetaldehyde is a reactive and toxic compound.

  • Acetic Acid: Formed from the oxidation of acetaldehyde. The accumulation of acetic acid can lower the pH of this compound solutions, making them corrosive and toxic.[5]

The presence of these byproducts in this compound formulations is a critical quality attribute that must be carefully controlled.

Quantitative Data on this compound Degradation

The following table summarizes available quantitative data on the degradation of this compound. It is important to note that comprehensive comparative data across a wide range of conditions is limited in the scientific literature.

Degradation PathwayConditionParameterValueReference
In Vivo Metabolism (Mice) Intraperitoneal administrationBiological Half-life7.5 hours[5]
Chemical Degradation Acid-Catalyzed Depolymerization (Heterogeneous)Reaction Order (vs. This compound)First-Order[6]
Photodegradation 4% this compound in 5% Dextrose, 24h light exposureConcentration Decrease~3%[3]

Experimental Protocols

The analysis of this compound and its degradation products is crucial for quality control and research. Gas chromatography (GC) is the most commonly employed technique.

Gas Chromatographic Determination of this compound and Acetaldehyde

This protocol is based on the headspace analysis of acetaldehyde following the acid-catalyzed depolymerization of this compound.

4.1.1. Materials and Reagents

  • This compound standard

  • Acetaldehyde standard

  • Internal standard (e.g., acetone)

  • Concentrated hydrochloric acid

  • Whole blood or other biological matrix (for clinical samples)

  • Deionized water

  • Gas chromatograph with a flame ionization detector (FID)

  • Headspace autosampler

  • GC column suitable for volatile compounds (e.g., 10% Carbowax 20M/2% KOH on 80/100 Chromosorb WAW)[1]

  • Sealed headspace vials

4.1.2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by spiking the appropriate matrix (e.g., drug-free whole blood) with known concentrations of the this compound stock solution.

  • Sample Collection: For biological samples, collect whole blood in appropriate vials.

  • Depolymerization:

    • In a sealed headspace vial, add a precise volume of the sample (or standard).

    • Add a known amount of the internal standard.

    • Add a small volume of concentrated hydrochloric acid to catalyze the depolymerization.

    • Seal the vial immediately.

    • Heat the vial in a water bath at a controlled temperature (e.g., 96°C) for a specific time (e.g., 5 minutes) to ensure complete depolymerization of this compound to acetaldehyde.[1]

4.1.3. GC-FID Analysis

  • Instrument Conditions:

    • Injector Temperature: 150°C

    • Oven Temperature Program: Isothermal at a suitable temperature to separate acetaldehyde and the internal standard (e.g., 100°C).

    • Detector Temperature: 250°C

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection: Transfer the vials to the headspace autosampler. A fixed volume of the headspace gas is automatically injected into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to acetaldehyde and the internal standard based on their retention times.

    • Calculate the peak area ratio of acetaldehyde to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

This compound Degradation Pathways cluster_metabolic In Vivo Metabolic Degradation This compound This compound (C₆H₁₂O₃) Acetaldehyde Acetaldehyde (CH₃CHO) This compound->Acetaldehyde Depolymerization (Liver) This compound->Acetaldehyde Acid-Catalyzed Depolymerization AceticAcid Acetic Acid (CH₃COOH) Acetaldehyde->AceticAcid Oxidation (Aldehyde Dehydrogenase) Acetaldehyde->AceticAcid Oxidation (Air/O₂) CO2_H2O Carbon Dioxide & Water (CO₂ + H₂O) AceticAcid->CO2_H2O Krebs Cycle

Caption: Overview of this compound's metabolic and chemical degradation pathways.

Experimental Workflow for this compound Analysis Sample Sample/Standard (Containing this compound) Add_IS Add Internal Standard Sample->Add_IS Add_Acid Add Concentrated HCl Add_IS->Add_Acid Heat Heat (e.g., 96°C, 5 min) (Depolymerization) Add_Acid->Heat Headspace_Sampling Headspace Sampling Heat->Headspace_Sampling GC_Injection GC Injection Headspace_Sampling->GC_Injection GC_FID_Analysis GC-FID Analysis GC_Injection->GC_FID_Analysis Data_Analysis Data Analysis (Quantification) GC_FID_Analysis->Data_Analysis

Caption: Workflow for the GC analysis of this compound via depolymerization.

References

Methodological & Application

Application Notes and Protocols for Intramuscular Administration of Paraldehyde in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, a cyclic trimer of acetaldehyde, is a central nervous system (CNS) depressant with sedative, hypnotic, and anticonvulsant properties.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased neuronal inhibition.[2] While its use in humans has largely been superseded by newer pharmaceuticals, this compound remains a valuable tool in preclinical research, particularly in rodent models of neurological disorders such as epilepsy.

These application notes provide a detailed protocol for the safe and effective intramuscular (IM) administration of this compound in rodents. Adherence to these guidelines is crucial to ensure animal welfare, data reproducibility, and personnel safety.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the intramuscular administration of this compound in mice and rats.

Table 1: Recommended Dosages and Injection Volumes

SpeciesIndicationDosage (mL/kg)Maximum Volume per IM SiteReference
Rat Anticonvulsant0.07 - 0.60.3 mL[3]
Mouse Anticonvulsant (extrapolated)0.1 - 0.50.05 mLGeneral Guidelines

Note: Dosages should be determined empirically for each specific study. The provided ranges are based on available literature and general practice.

Table 2: Recommended Needle Sizes for Intramuscular Injection

SpeciesRecommended GaugeMaximum GaugeNeedle LengthReference
Rat 25 G23 G1 inch[4]
Mouse 26 G25 G5/8 inch[4]

Experimental Protocols

Materials
  • This compound (analytical grade)

  • Sterile saline (0.9% sodium chloride) or sterile oil (e.g., olive or peanut oil) for dilution

  • Glass syringes (1 mL or 3 mL)

  • Hypodermic needles (appropriate gauge and length as per Table 2)

  • 70% ethanol swabs

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

  • Sharps container for disposal

Drug Preparation and Handling

Critical Safety Note: this compound is incompatible with many plastics and rubber.[5] Therefore, only glass syringes should be used for drawing up and administering this compound. [5]

  • Inspect this compound: Before use, visually inspect the this compound solution. Do not use if it has a brownish color or a sharp, vinegar-like odor, as this indicates decomposition to acetic acid, which can be toxic.[6]

  • Storage: Store this compound below 25°C and protect it from light. Do not refrigerate.[6] Use promptly after opening the vial.[6]

  • Dilution: To minimize tissue irritation, it is recommended to dilute this compound before administration. A common practice for irritating substances is to dilute them to a 50% or lower concentration.[6]

    • Aseptically withdraw the required volume of this compound into a glass syringe.

    • In a sterile glass vial, add the this compound to an equal or greater volume of sterile saline or sterile oil. Mix thoroughly. Note: The choice of vehicle (saline vs. oil) may influence absorption rate and should be consistent within a study.

Animal Preparation
  • Acclimation: Allow animals to acclimate to the housing facility for at least 72 hours before the procedure.

  • Handling: Handle animals gently to minimize stress.

  • Restraint: Proper restraint is crucial for a safe and accurate injection.

    • Mice: Manual restraint by scruffing the neck and securing the tail is common. For IM injections, an assistant may be needed to immobilize the hind limb.

    • Rats: Manual restraint by firmly grasping the animal over the shoulders is effective. An assistant should extend and stabilize the hind limb for injection.

Intramuscular Injection Procedure
  • Site Selection: The primary sites for IM injection in rodents are the quadriceps (anterior thigh) and the gluteal muscles (caudal thigh).

  • Aseptic Technique: Swab the injection site with a 70% ethanol swab and allow it to dry.

  • Needle Insertion:

    • Insert the needle into the belly of the selected muscle at a 90-degree angle to the skin.

    • Crucially, avoid the sciatic nerve , which runs along the caudal aspect of the femur. Directing the needle slightly caudally when injecting into the gluteal muscles can help prevent nerve damage.[2]

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site.

  • Injection: Inject the solution slowly and steadily to minimize muscle damage.

  • Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Single Use: Use a new sterile needle and syringe for each animal.

Post-Administration Monitoring
  • Immediate Observation (First 30 minutes): Continuously monitor the animal for the onset of sedation or anticonvulsant effects. Observe for any signs of acute distress, such as vocalization, excessive licking or scratching of the injection site, or abnormal posture.

  • Short-Term Monitoring (2-4 hours): Monitor the animal's respiratory rate, level of sedation, and motor function. Animals should be kept in a warm, quiet environment during recovery.

  • Long-Term Monitoring (24-48 hours):

    • Check the injection site for signs of swelling, redness, or abscess formation.

    • Monitor for changes in behavior, food and water intake, and grooming.

    • Signs of pain or distress in rodents can include a hunched posture, ruffled fur, reluctance to move, and decreased activity.[7]

    • Provide supportive care as needed, such as placing food and water on the cage floor for easy access.

Mandatory Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Inspect this compound (Color & Odor) B Dilute with Sterile Saline or Oil A->B If acceptable C Draw into Glass Syringe B->C D Restrain Animal C->D E Select & Disinfect IM Injection Site D->E F Insert Needle & Aspirate E->F G Inject Slowly F->G If no blood H Immediate Monitoring (0-30 min) G->H I Short-Term Monitoring (2-4 hours) H->I J Long-Term Monitoring (24-48 hours) I->J

Caption: Experimental workflow for intramuscular this compound administration.

G This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Chloride Chloride Ion (Cl-) Influx GABA_A->Chloride Enhances GABA-mediated Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition CNS_Depression CNS Depression (Sedation, Anticonvulsant Effect) Inhibition->CNS_Depression

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

Application Notes and Protocols for the Preparation of Paraldehyde Solutions for In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, a cyclic trimer of acetaldehyde, is a central nervous system (CNS) depressant that has been historically used as a sedative, hypnotic, and anticonvulsant.[1][2][3] Its mechanism of action is believed to involve the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2][4] This makes this compound a compound of interest for in vitro electrophysiological studies aimed at understanding neuronal excitability, synaptic inhibition, and the mechanisms of action of CNS depressants.

These application notes provide detailed protocols for the preparation and application of this compound solutions for in vitro electrophysiology experiments, such as patch-clamp recordings in brain slices or cultured neurons. Adherence to these guidelines is crucial due to the specific chemical properties and handling requirements of this compound.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[5]
Molar Mass 132.16 g/mol [5]
Appearance Colorless liquid[5]
Solubility in Water Sparingly soluble (1 part in 10 of water)[6]
Solubility in Ethanol Highly soluble[5]
Melting Point ~12 °C[6]
Boiling Point 124 °C[5]
Stability Slowly oxidizes in air to acetic acid, turning brownish.[5]
Incompatibilities Reacts with most plastics and rubber.[5] Should be stored in glass containers.[5]

Mechanism of Action: Potentiation of GABA-A Receptors

This compound's primary mechanism of action is the positive allosteric modulation of GABA-A receptors.[2][4] GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing.[7][8] this compound enhances the effect of GABA, increasing the Cl⁻ influx and thus potentiating the inhibitory signal.[2]

G cluster_0 Neuronal Membrane GABA_R GABA-A Receptor Cl_in Cl- (intracellular) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GABA_R->Hyperpolarization leads to GABA GABA GABA->GABA_R binds This compound This compound This compound->GABA_R potentiates Cl_out Cl- (extracellular) Cl_out->GABA_R influx G A Brain Slice Preparation B Transfer Slice to Recording Chamber A->B C Establish Stable Whole-Cell Recording (Baseline Activity) B->C D Bath Application of this compound Solution C->D 10-15 min baseline E Record Neuronal Activity in Presence of this compound D->E F Washout with Control aCSF E->F 5-10 min application G Record Neuronal Activity After Washout F->G H Data Analysis G->H 10-15 min washout

References

Application Notes and Protocols for the Use of Paraldehyde as an Anticonvulsant in Status Epilepticus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, a cyclic trimer of acetaldehyde, has a long history in the treatment of seizures and status epilepticus (SE).[1][2] Despite the development of newer anticonvulsant drugs, this compound remains a valuable tool in certain clinical settings, particularly in cases of refractory status epilepticus.[1] Its primary mechanism of action is believed to be the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical models of status epilepticus, including detailed experimental protocols, quantitative efficacy data, and a summary of its mechanism of action.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and the commonly used anticonvulsant, diazepam, in rodent models of status epilepticus. It is important to note that while qualitative descriptions of this compound's efficacy are available, precise quantitative data such as ED50, latency to seizure termination, and duration of anticonvulsant effect are not extensively reported in the reviewed literature.

Table 1: Efficacy of this compound in a Rat Model of Status Epilepticus

Animal ModelSeizure InductionThis compound Dose (Intraperitoneal)Efficacy OutcomeSource
Immature Rats (P12 and P25)Lithium-Pilocarpine0.07 ml/kg, 0.3 ml/kg, 0.6 ml/kgConvulsions "quickly subsided" after administration.[4][Kubova et al., 2005][4]

Table 2: Efficacy of Diazepam in a Rat Model of Status Epilepticus

Animal ModelSeizure InductionDiazepam Dose (Intraperitoneal)ED50Source
RatsLithium-Pilocarpine0 - 120 mg/kg4.8 mg/kg (administered 10 min after pilocarpine)[Kapur and Macdonald, 1997][1]
RatsLithium-Pilocarpine0 - 120 mg/kg43.3 mg/kg (administered 45 min after pilocarpine)[Kapur and Macdonald, 1997][1]

Experimental Protocols

This section provides detailed methodologies for inducing status epilepticus in rodents, which are essential for studying the anticonvulsant effects of this compound.

Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats

This protocol is adapted from models used to study temporal lobe epilepsy.

Materials:

  • Male Wistar rats (150-200 g)

  • Lithium chloride (LiCl) solution (127 mg/kg in sterile saline)

  • Pilocarpine hydrochloride solution (30-60 mg/kg in sterile saline)

  • Scopolamine methyl nitrate (1 mg/kg in sterile saline) - to reduce peripheral cholinergic effects

  • This compound

  • Diazepam (for seizure termination control)

  • Sterile saline

  • Animal monitoring equipment (e.g., video recording, EEG if available)

Procedure:

  • Lithium Pre-treatment: Administer lithium chloride (127 mg/kg, i.p.) to each rat. This enhances the convulsant effect of pilocarpine.

  • Scopolamine Administration: 18-24 hours after lithium administration, inject scopolamine methyl nitrate (1 mg/kg, i.p.) to mitigate peripheral cholinergic effects.

  • Pilocarpine Administration: 30 minutes after scopolamine, administer pilocarpine hydrochloride (30-60 mg/kg, i.p.).

  • Seizure Monitoring: Continuously observe the animals for behavioral seizures using the Racine scale (see Table 3). The onset of status epilepticus is typically defined as the first class IV or V seizure that is followed by continuous seizure activity.

  • This compound Administration: At a predetermined time point after the onset of status epilepticus (e.g., 30, 60, or 90 minutes), administer this compound at the desired dose (e.g., 0.3 ml/kg, i.p.).

  • Efficacy Assessment: Record the latency to seizure termination (in seconds or minutes) and the duration of the anticonvulsant effect.

  • Post-Treatment Monitoring: Monitor the animals for several hours for any signs of seizure recurrence or adverse effects. Provide supportive care as needed (e.g., hydration, temperature regulation).

Table 3: Racine Scale for Seizure Severity

StageBehavioral Manifestations
IMouth and facial movements
IIHead nodding
IIIForelimb clonus
IVRearing with forelimb clonus
VRearing and falling with generalized tonic-clonic seizures
Protocol 2: Kainic Acid-Induced Status Epilepticus in Mice

This protocol provides an alternative model for inducing status epilepticus.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Kainic acid solution (10-30 mg/kg in sterile saline)

  • This compound

  • Diazepam (for seizure termination control)

  • Sterile saline

  • Animal monitoring equipment

Procedure:

  • Kainic Acid Administration: Administer kainic acid (10-30 mg/kg, i.p.). The dose may need to be optimized based on the specific mouse strain and supplier.

  • Seizure Monitoring: Continuously observe the animals for behavioral seizures using a modified Racine scale. The onset of status epilepticus is characterized by continuous tonic-clonic seizures.

  • This compound Administration: At a predetermined time point after the onset of status epilepticus, administer this compound at the desired dose.

  • Efficacy Assessment: Record the latency to seizure termination and the duration of the anticonvulsant effect.

  • Post-Treatment Monitoring: Monitor the animals for seizure recurrence and adverse effects.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound as an anticonvulsant is through the positive allosteric modulation of GABA-A receptors. The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticonvulsant efficacy of this compound in a chemically-induced status epilepticus model.

Experimental_Workflow start Start animal_prep Animal Preparation (Acclimatization, Baseline Measurements) start->animal_prep seizure_induction Induction of Status Epilepticus (e.g., Pilocarpine, Kainic Acid) animal_prep->seizure_induction seizure_onset Onset of Status Epilepticus (Behavioral/EEG Confirmation) seizure_induction->seizure_onset treatment Administer this compound (or Vehicle/Control Drug) seizure_onset->treatment monitoring Monitor Seizure Activity (Latency to Termination, Duration of Effect) treatment->monitoring data_analysis Data Analysis (Statistical Comparison) monitoring->data_analysis end End data_analysis->end

Caption: General experimental workflow for anticonvulsant testing.

Logical Relationships

This diagram illustrates the classification and relationship of this compound to other anticonvulsant drugs based on their primary mechanism of action.

Anticonvulsant_Classes Anticonvulsants Anticonvulsant Drugs GABAergic GABAergic Modulators Anticonvulsants->GABAergic Na_channel Sodium Channel Blockers Anticonvulsants->Na_channel Ca_channel Calcium Channel Blockers Anticonvulsants->Ca_channel Other Other Mechanisms Anticonvulsants->Other This compound This compound GABAergic->this compound Diazepam Diazepam GABAergic->Diazepam Phenytoin Phenytoin Na_channel->Phenytoin Ethosuximide Ethosuximide Ca_channel->Ethosuximide

References

Application Notes and Protocols for Rectal Administration of Paraldehyde in Pediatric Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, a cyclic trimer of acetaldehyde, is a central nervous system depressant with a long history of use as a sedative, hypnotic, and anticonvulsant.[1] Its primary mechanism of action, while not fully elucidated, is believed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability.[2] This document provides detailed application notes and protocols for the use of rectally administered this compound for seizure termination in pediatric animal models, a route of administration often favored for its rapid absorption and avoidance of first-pass metabolism.[3] The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacokinetics of this compound. It is important to note that detailed preclinical data for rectal administration in pediatric animal models is limited. The tables include data from a key study in immature rats, supplemented with clinical data from pediatric human studies for context.

Table 1: Efficacy of this compound in Seizure Termination

Species/ModelSeizure Induction MethodAge GroupDose (ml/kg)EfficacySource(s)
Rat (Wistar)LiCl-PilocarpinePostnatal Day 12 (P12)0.07 and 0.3Both doses terminated motor seizures.[2]
Rat (Wistar)LiCl-PilocarpinePostnatal Day 25 (P25)0.3 and 0.6Both doses terminated motor seizures.[2]
HumanProlonged Tonic-Clonic Convulsions5 months - 16 yearsMean: 0.65Terminated seizures in 62.3% of episodes.[4]
HumanAcute Convulsions (in combination with phenytoin)Mean: 4.1 years0.4Terminated seizures in 50% of cases where diazepam failed.

Table 2: Pharmacokinetic Parameters of this compound (Note: Data is for Intravenous Administration in Human Neonates)

ParameterMean Value (± SEM)Source(s)
Half-life (t½)10.2 (± 1.0) hours[5]
Volume of Distribution (Vd)1.73 (± 0.20) L/kg[5]
Clearance (CL)0.121 (± 0.023) L/hr/kg[5]

Signaling Pathway

The anticonvulsant effect of this compound is primarily attributed to its interaction with the GABA-A receptor, a ligand-gated ion channel. By enhancing GABAergic inhibition, this compound hyperpolarizes neurons and reduces the likelihood of seizure propagation.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx Inhibition Reduced Neuronal Excitability & Seizure Termination Hyperpolarization->Inhibition This compound This compound This compound->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds to β+α- interface

Caption: this compound enhances GABA-A receptor activity, increasing chloride influx and causing neuronal hyperpolarization.

Experimental Protocols

Protocol for Seizure Induction in Neonatal/Juvenile Rodents

This protocol describes a method for inducing seizures using Pentylenetetrazol (PTZ), a commonly used chemoconvulsant. This can be adapted for other models such as those using kainic acid.

Materials:

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Animal scale

  • Syringes (1 mL) and needles (27-30 gauge) for intraperitoneal (i.p.) injection

  • Observation chamber

  • Timer

Procedure:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rat pups at postnatal day 10 (P10), P12, P21, or P25.[2][6] Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline. A common concentration is 10 mg/mL.

  • Dosing:

    • For a single-dose induction, a dose of 55 mg/kg (i.p.) can be used in rats aged 15 days and older.[7]

    • For a graded induction to achieve status epilepticus in P10 or P21 rats, a protocol of an initial 40 mg/kg dose followed by 20 mg/kg 10 minutes later, and then 10 mg/kg every 10 minutes until status epilepticus is established, can be employed.[6]

  • Observation: Immediately after PTZ injection, place the animal in the observation chamber and start the timer.

  • Seizure Scoring: Observe and score seizure activity based on a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the seizure severity.

Protocol for Rectal Administration of this compound in Rodent Pups

This protocol provides a method for the rectal administration of this compound to terminate seizures induced by the method described above.

Materials:

  • This compound (ensure it is fresh; discard if brownish or has a vinegar-like odor).

  • Olive oil or other suitable vehicle.

  • Polyethylene tubing (e.g., PE-10 or PE-20, depending on the size of the animal).

  • 1 mL syringe.

  • Lubricating gel.

  • Animal scale.

Procedure:

  • This compound Preparation: this compound is typically administered as a 1:1 dilution with olive oil to reduce rectal irritation.[8] Prepare the required volume of the mixture immediately before use, as this compound can degrade plastic syringes and tubing over time.[8]

  • Dosing: Based on the available animal data, effective doses for seizure termination are:

    • P12 rats: 0.07 to 0.3 mL/kg of undiluted this compound (adjust volume accordingly for the 1:1 mixture).[2]

    • P25 rats: 0.3 to 0.6 mL/kg of undiluted this compound (adjust volume accordingly for the 1:1 mixture).[2]

  • Administration:

    • Draw the correct volume of the this compound-oil mixture into the 1 mL syringe.

    • Attach a short piece of flexible polyethylene tubing to the syringe tip. The length should be appropriate for the animal's size (typically 1-2 cm insertion depth).

    • Apply a small amount of lubricating gel to the tip of the tubing.

    • Gently restrain the animal and insert the tubing into the rectum.

    • Slowly inject the solution.

    • After injection, gently hold the animal's hindquarters together for a minute to prevent leakage.

  • Monitoring:

    • Record the time from administration to the cessation of seizure activity.

    • Monitor the animal for any adverse effects, such as respiratory depression, although this is reported to be rare at therapeutic doses.[4]

    • Continue to observe the animal for a designated period to assess for seizure recurrence.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of rectal this compound in a pediatric animal seizure model.

Experimental_Workflow A Animal Acclimation (e.g., P12 or P25 rat pups) B Baseline Behavioral Observation A->B C Seizure Induction (e.g., PTZ i.p. injection) B->C D Seizure Onset & Observation Period C->D E Randomization to Treatment Groups D->E F Rectal Administration: Vehicle Control E->F G Rectal Administration: This compound (Dose 1) E->G H Rectal Administration: This compound (Dose 2) E->H I Post-Treatment Monitoring: - Time to Seizure Termination - Seizure Score - Adverse Effects F->I G->I H->I J Data Analysis I->J

References

Application Notes: Intravenous Paraldehyde for Neonatal Seizure Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paraldehyde is a sedative and anticonvulsant medication that has been used in the management of seizures.[1] In contemporary neonatal care, its use is largely reserved for the treatment of refractory status epilepticus—seizures that have not responded to first-line and second-line anticonvulsant therapies such as phenobarbital and phenytoin.[2][3][4] While effective, intravenous (IV) administration of this compound is associated with significant risks and requires meticulous preparation, administration, and monitoring in an intensive care setting.[1][2] These notes provide an overview of its mechanism, pharmacokinetics, and detailed protocols for its intravenous use in neonates for research and clinical applications.

Mechanism of Action

The precise mechanism of action for this compound's anticonvulsant activity has not been fully elucidated.[3][5] However, it is widely believed to be a central nervous system (CNS) depressant that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6] By potentiating GABAergic neurotransmission, likely through modulation of the GABA-A receptor, this compound increases the influx of chloride ions into neurons.[5] This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and suppressing seizure activity.[5][6]

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor GABA Binding Site Chloride (Cl-) Channel Cl_in Cl- Influx GABA_A:f1->Cl_in Opens This compound This compound This compound->GABA_A Potentiates GABA GABA GABA->GABA_A:f0 Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Causes Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression Leads to

Caption: Proposed mechanism of this compound action on the GABA-A receptor.

Quantitative Data Summary

Pharmacokinetics

The pharmacokinetic profile of this compound in neonates is distinct from that in older children and adults, with a notably longer elimination half-life.[3] Co-administration of phenobarbital can decrease this compound clearance.[7]

Table 1: Pharmacokinetic Parameters of this compound in Neonates

Parameter Mean Value (± SEM) Reference
Elimination Half-life 10.2 (± 1.0) hours [7]
Volume of Distribution 1.73 (± 0.20) L/kg [7]

| Clearance | 0.121 (± 0.023) L/hr/kg |[7] |

Note: Data derived from a study of nine infants receiving an infusion of 150 mg/kg/hr.[7]

Dosing Regimens

Several intravenous dosing regimens have been described in the literature. The goal is to achieve a therapeutic serum concentration, with levels above 10 mg/dL being associated with anticonvulsant effects.[8]

Table 2: Intravenous Dosing Regimens for Neonatal Seizures | Regimen | Loading Dose | Maintenance Infusion | Reference | | :--- | :--- | :--- | | Regimen A | 150 mg/kg/hr for 3 hours | 20 mg/kg/hr |[4] | | Regimen B | 200 mg/kg bolus | 16 mg/kg/hr |[8][9] | | Regimen C | 100-150 mg/kg over 10-15 mins | 20 mg/kg/hr |[3] | | Regimen D | 200 mg/kg/hr for 2 hours | Not specified |[8] |

Note: If seizures are not controlled with an initial regimen, an additional 200 mg/kg can be administered over 1 hour.[8]

Potential Adverse Effects

Intravenous this compound administration is associated with potentially severe adverse effects and is contraindicated in neonates with significant pulmonary or hepatic disease.[1][4]

Table 3: Potential Adverse Effects of Intravenous this compound

Category Adverse Effect Reference
Cardiopulmonary Pulmonary edema and hemorrhage, hypotension, circulatory collapse, cardiac dilatation [1][4]
Metabolic Metabolic acidosis (especially with decomposed solutions) [3][10]
Local Local irritation, thrombophlebitis [1][4]
Hematologic Displacement of bilirubin from albumin [4]

| General | CNS depression |[10] |

Experimental Protocols

Protocol 1: Preparation of 5% this compound Solution for IV Infusion

Indications: For the treatment of status epilepticus resistant to initial therapy with phenobarbital and/or phenytoin.[4]

Materials:

  • This compound injection (1 g/mL)

  • 5% Dextrose (D5W) or Normal Saline (NS)

  • Sterile glass syringe (preferred) or plastic syringe for immediate use

  • Sterile large-bore needle

  • Sterile empty IV bag or syringe for the pump

  • Light-protective (e.g., amber) bag or foil

Procedure:

  • Inspect this compound: Visually inspect the this compound vial. Do not use if the solution is discolored (brownish) or has a sharp, acidic odor, as this indicates decomposition to acetic acid.[1] Use only freshly opened vials.[1]

  • Withdraw this compound: Using a glass syringe and a large-bore needle, carefully withdraw the required volume of this compound. This compound can react with plastic, so if a plastic syringe is used, the solution must be prepared and administered immediately.[4][11]

  • Dilution: To prepare a 5% solution (50 mg/mL), dilute the this compound in D5W or NS. For example, to make 50 mL of a 5% solution, add 2.5 mL of this compound (2.5 grams) to 47.5 mL of diluent.[4]

  • Mixing: Gently agitate the solution to ensure thorough mixing.

  • Light Protection: Place the final prepared solution in a light-protective cover, as this compound is sensitive to light.[4]

  • Labeling: Clearly label the syringe or IV bag with the drug name, concentration (5% or 50 mg/mL), date, and time of preparation.

Protocol 2: Administration and Monitoring of IV this compound

Objective: To safely administer IV this compound to control refractory neonatal seizures while continuously monitoring for efficacy and adverse effects.

start Neonate with Refractory Status Epilepticus prep Prepare 5% this compound Solution in Glass Syringe start->prep admin_load Administer Loading Dose via Syringe Pump (e.g., 200 mg/kg/hr x 2h) prep->admin_load monitor Continuous Monitoring: - EEG - Heart Rate - Blood Pressure - Respiratory Status admin_load->monitor decision Seizures Controlled? monitor->decision admin_maint Initiate Maintenance Infusion (e.g., 16-20 mg/kg/hr) decision->admin_maint Yes reassess Consider Additional Bolus (e.g., 200 mg/kg over 1h) decision->reassess No continue_mon Continue Close Monitoring for Efficacy and Adverse Effects admin_maint->continue_mon reassess->monitor

Caption: Clinical workflow for IV this compound administration in neonates.

Procedure:

  • Establish IV Access: Ensure a stable and patent intravenous line is in place.

  • Equipment Setup:

    • Administer the infusion using a syringe pump for precise rate control. A glass syringe is preferred.[4]

    • If using plastic IV tubing, it should be replaced every 4 hours.[4]

    • Wrap the syringe and tubing to protect from light.[4]

  • Loading Dose Administration:

    • Administer a loading dose as per the selected regimen (see Table 2). A common approach is a 2-hour infusion of 200 mg/kg/h to achieve therapeutic serum concentrations.[8]

  • Continuous Monitoring: Throughout the infusion, closely monitor:

    • Efficacy: Continuous EEG monitoring is essential to assess for cessation of electrographic seizures.

    • Vital Signs: Monitor heart rate, blood pressure, and respiratory rate continuously.[3] Be prepared for respiratory support, as CNS depression can occur.[10]

    • Adverse Effects: Watch for signs of pulmonary edema (respiratory distress, cyanosis), hypotension, and metabolic acidosis.[1]

  • Transition to Maintenance:

    • If seizures are controlled after the loading dose, begin a continuous maintenance infusion (e.g., 16-20 mg/kg/hr).[4][8]

    • If seizures persist, an additional bolus of 200 mg/kg may be given over 1 hour before starting maintenance.[8]

  • Duration and Weaning: The duration of therapy should be as short as possible. Weaning should be done gradually once seizures are controlled and the underlying cause is addressed. Abrupt withdrawal should be avoided.[10]

  • Documentation: Meticulously document all administered doses, infusion rates, vital signs, EEG findings, and any observed adverse effects.

References

Application Notes and Protocols for Paraldehyde in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of paraldehyde in various animal species commonly used in research. The information is intended to guide researchers in designing and conducting experiments involving this compound.

Introduction

This compound, a cyclic trimer of acetaldehyde, is a central nervous system (CNS) depressant that has been used for its sedative, hypnotic, and anticonvulsant properties.[1][2] While its clinical use in humans has largely been superseded by newer drugs with more favorable safety profiles, it remains a tool in specific animal research contexts.[1] Its mechanism of action, although not fully elucidated, is believed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][4]

Data Presentation: Dosage Calculations

The following tables summarize reported dosages of this compound for different effects in various animal species. It is crucial to note that these values can be influenced by factors such as the animal's strain, age, sex, and the specific experimental conditions. Researchers should always start with the lowest effective dose and carefully monitor the animals.

Table 1: this compound Dosages in Rodents

SpeciesApplicationRoute of AdministrationDosageReference
Rat AnticonvulsantIntramuscular (IM)0.1 - 500 mg/kg[5]
AnticonvulsantIntraperitoneal (IP)0.07 - 0.6 mL/kg[6]
Mouse Lethal Dose (LD50)Intraperitoneal (IP)2750 mg/kg

Table 2: this compound Dosages in Other Animal Species

SpeciesApplicationRoute of AdministrationDosageReference
Rabbit Anesthesia (in combination with Ketamine)Intramuscular (IM)0.5 mL/kg[7]
Lethal Dose (LD50)Dermal14,015 mg/kg[1]

Note on Canine and Feline Dosage: Extensive literature searches did not yield specific established dosages for the use of pure this compound in dogs and cats for sedative, hypnotic, or anticonvulsant purposes. The available information often pertains to combination products not solely containing this compound or discusses the use of other, more modern drugs. The lack of specific dosage information suggests that this compound is not a standard or recommended therapeutic agent for these species in modern veterinary medicine. This may be due to its potential for adverse effects and the availability of safer alternatives.[8][9][10][11]

Experimental Protocols

The following are generalized protocols for the administration of this compound. Specific details should be adapted based on the experimental design and institutional animal care and use committee (IACUC) guidelines.

1. Intramuscular (IM) Injection

  • Materials:

    • This compound solution

    • Sterile glass syringe (this compound can react with plastic)[1]

    • Appropriate gauge needle

    • 70% ethanol for disinfection

  • Procedure:

    • Gently restrain the animal.

    • Disinfect the injection site (e.g., quadriceps or gluteal muscle) with 70% ethanol.

    • Draw the calculated dose of this compound into a glass syringe.

    • Insert the needle into the muscle mass, taking care to avoid major nerves and blood vessels.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the this compound slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for the desired effect and any adverse reactions.[12]

2. Intraperitoneal (IP) Injection (for rodents)

  • Materials:

    • This compound solution

    • Sterile glass syringe

    • Appropriate gauge needle

  • Procedure:

    • Properly restrain the rodent, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

    • Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid (urine, blood, intestinal contents) is drawn.

    • Inject the this compound solution.

    • Withdraw the needle.

    • Return the animal to its cage and monitor closely.

3. Oral Administration (Gavage)

  • Materials:

    • This compound solution (may be mixed with milk or fruit juice to improve palatability)[1]

    • Glass syringe

    • Flexible gavage tube of appropriate size for the animal

  • Procedure:

    • Measure the correct length of the gavage tube (from the mouth to the last rib).

    • Gently restrain the animal.

    • Moisten the tip of the gavage tube.

    • Carefully insert the tube into the mouth and advance it into the esophagus. Ensure the tube is in the esophagus and not the trachea.

    • Slowly administer the this compound solution.

    • Remove the gavage tube gently.

    • Monitor the animal.

4. Rectal Administration

  • Materials:

    • This compound solution (often diluted with an equal part of olive or mineral oil)[1]

    • Glass syringe

    • Flexible catheter or quill of appropriate size

    • Lubricating gel

  • Procedure:

    • Draw up the required volume of the this compound solution into a glass syringe.

    • Lubricate the tip of the catheter.

    • Gently restrain the animal, possibly on its side.

    • Insert the catheter into the rectum.

    • Slowly administer the solution.

    • Remove the catheter and hold the buttocks together for a few minutes to prevent leakage.[13][14]

    • Monitor the animal for effects.

Mandatory Visualization

Signaling Pathway of this compound

Paraldehyde_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression (Sedation, Hypnosis, Anticonvulsant Effect) Reduced_Excitability->CNS_Depression

Caption: this compound's Mechanism of Action.

Experimental Workflow for this compound Administration

Experimental_Workflow Start Start: Experimental Design Dose_Calculation Dosage Calculation (Based on Species, Weight, Effect) Start->Dose_Calculation Preparation This compound Preparation (Use Glass Syringe) Dose_Calculation->Preparation Administration Administration (Select Appropriate Route: IM, IP, Oral, Rectal) Preparation->Administration Monitoring Animal Monitoring (Behavioral & Physiological) Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection End End: Analysis & Reporting Data_Collection->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols: The Use of Glass Syringes to Prevent Paraldehyde Reaction with Plastic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, a potent anticonvulsant and sedative-hypnotic, is known for its reactivity with certain synthetic polymers. This reactivity poses a significant risk to patient safety and drug efficacy, as it can lead to the degradation of the drug and the leaching of harmful substances from plastic components of drug delivery systems. These application notes provide a comprehensive overview of the incompatibility of this compound with plastic syringes and detail the rationale and protocols for using all-glass syringes to ensure the stability and safety of this compound solutions.

It is strongly recommended to use all-glass syringes for the administration of this compound to prevent chemical incompatibility issues.[1][2] If plastic syringes must be used, the drug should be administered immediately after drawing it up.[1][2] The source of extractable residue from plastic syringes appears to be the rubber plunger tip.[1]

Chemical Incompatibility of this compound with Plastics

This compound's solvent properties can cause significant degradation of various plastics, particularly polyvinyl chloride (PVC) and polyethylene.[3] This interaction can manifest in several ways:

  • Leaching of Plasticizers: Many plastics, especially PVC, contain plasticizers such as di(2-ethylhexyl) phthalate (DEHP) to enhance flexibility.[4] this compound can extract these plasticizers, contaminating the drug solution.[3] DEHP and its metabolites are known endocrine disruptors and can pose health risks.[4]

  • Drug Adsorption: this compound can be adsorbed onto the surface of some plastics. Studies have shown a decrease in this compound concentration of up to 13% when infused through PVC tubing within 2 hours.[3]

  • Material Degradation: The solvent action of this compound can cause visible damage to plastic components, such as cracking or swelling, compromising the integrity of the delivery system.[5]

Due to these risks, the use of plastic containers and syringes for storing or administering this compound is strongly discouraged.[2][6][7]

Quantitative Data: this compound and Syringe Compatibility

A key study evaluated the compatibility of undiluted this compound with different types of 5-mL syringes over a 24-hour period. The amount of non-volatile residue was measured at various time points to quantify the extent of leaching from the syringe components. The results are summarized in the table below.

Table 1: Mean Weight of Non-Volatile Residue (mg) in Syringes Stored with this compound

Time (hours)All-Glass (Control)Glaspak (Glass Barrel, Rubber Tip)Plastipak (Plastic Barrel, Rubber Tip)
0 0.00.00.0
1 0.00.00.0
3 0.00.00.0
6 0.01.81.9
12 0.03.53.7
24 0.06.87.0

Data adapted from Johnson et al., American Journal of Hospital Pharmacy, 1984.[1]

Interpretation of Data: As the data indicates, no measurable residue was found in the all-glass syringes for up to 24 hours.[1] In contrast, both the Glaspak and Plastipak syringes, which contain rubber plunger tips, showed a significant increase in residue after 6, 12, and 24 hours of contact with this compound.[1] This strongly suggests that the rubber components are the primary source of the leached substances.[1]

Experimental Protocols

The following protocols describe methods for evaluating the compatibility of this compound with syringe materials and for the analysis of potential leachables.

Protocol for Evaluating Syringe Material Compatibility

This protocol is based on the methodology for quantifying non-volatile residue extracted by this compound.

Objective: To determine the amount of non-volatile residue leached from different syringe types upon contact with this compound over a specified period.

Materials:

  • This compound, USP grade

  • Syringe types to be tested (e.g., all-glass, plastic with rubber plunger)

  • Analytical balance (sensitivity to at least 0.1 mg)

  • Evaporating dishes (glass)

  • Controlled temperature environment (e.g., incubator or water bath)

  • Fume hood

Procedure:

  • Label evaporating dishes for each syringe type and time point.

  • Weigh each empty evaporating dish and record the weight.

  • Fill a set of each syringe type with a predetermined volume of this compound (e.g., 5 mL).

  • Store the filled syringes in a controlled environment at a specified temperature.

  • At designated time intervals (e.g., 0, 1, 3, 6, 12, and 24 hours), eject the entire contents of one syringe of each type into its corresponding pre-weighed evaporating dish.

  • Place the evaporating dishes in a fume hood and allow the this compound to evaporate to a constant weight. Gentle heating may be applied to accelerate evaporation, but care must be taken to avoid degradation of the residue.

  • Once the this compound has completely evaporated, reweigh the evaporating dishes.

  • Calculate the weight of the residue by subtracting the initial weight of the dish from the final weight.

  • Compare the residue weights across the different syringe types and time points.

Protocol for Analysis of Leached Substances by Gas Chromatography (GC)

Objective: To identify and quantify volatile and semi-volatile organic compounds leached from plastic syringes into a this compound solution.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., Carbowax 20M or similar)[8]

  • This compound solution exposed to plastic syringes

  • Control this compound solution (stored in glass)

  • Internal standard (e.g., acetone)[9]

  • Certified reference standards for potential leachables (e.g., DEHP)

  • Glass vials for sample preparation

Procedure:

  • Sample Preparation:

    • Transfer a known volume of the this compound solution from the test syringe into a glass vial.

    • Spike the sample with a known concentration of the internal standard.

    • Prepare a calibration curve using the certified reference standards of potential leachables.

  • GC Analysis:

    • Set up the GC with the appropriate column and operating conditions (injector temperature, oven temperature program, detector temperature, and gas flow rates).

    • Inject a small volume of the prepared sample into the GC.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the concentration of each identified leachable by comparing its peak area to the peak area of the internal standard and using the calibration curve.

    • Compare the results from the test sample with the control sample to determine the amount of leached substances.

Visualizations

The following diagrams illustrate the logical workflow for ensuring this compound compatibility and the experimental process for testing.

logical_workflow cluster_decision Decision Process for this compound Administration start This compound Administration Required check_syringe Select Syringe Type start->check_syringe glass_syringe Use All-Glass Syringe check_syringe->glass_syringe Glass Available plastic_syringe Plastic Syringe (Immediate Use Only) check_syringe->plastic_syringe Glass Unavailable administer Administer this compound glass_syringe->administer plastic_syringe->administer

Caption: Decision workflow for selecting the appropriate syringe for this compound administration.

experimental_workflow cluster_experiment Experimental Workflow for Syringe Compatibility Testing cluster_prep Preparation cluster_analysis Analysis cluster_results Results fill_syringes Fill Syringes with This compound store_syringes Store at Controlled Temperature fill_syringes->store_syringes expel_contents Expel Contents into Evaporating Dish store_syringes->expel_contents evaporate Evaporate this compound expel_contents->evaporate weigh_residue Weigh Non-Volatile Residue evaporate->weigh_residue compare_data Compare Residue Data weigh_residue->compare_data conclusion Draw Conclusion on Compatibility compare_data->conclusion

Caption: Step-by-step workflow for the experimental evaluation of syringe compatibility with this compound.

Conclusion

The chemical incompatibility of this compound with many plastics necessitates stringent controls in its handling and administration. The data and protocols presented herein underscore the critical importance of using all-glass syringes to prevent drug contamination and ensure patient safety. For researchers and drug development professionals, adherence to these guidelines is essential for maintaining the integrity of experimental results and the quality of pharmaceutical products containing this compound. When all-glass syringes are not available, plastic syringes should only be used for immediate administration to minimize the risk of leaching and drug degradation.

References

Paraldehyde: A Versatile Intermediate in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, the cyclic trimer of acetaldehyde, serves as a convenient and safer substitute for anhydrous acetaldehyde in a multitude of organic syntheses. Its liquid state at room temperature, higher boiling point (124 °C), and greater stability compared to the highly volatile and reactive monomeric acetaldehyde (boiling point 20 °C) make it an ideal reagent for controlled reactions.[1][2] In the presence of an acid catalyst, this compound readily depolymerizes in situ to provide a steady supply of acetaldehyde, minimizing side reactions and improving handling characteristics.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in various key organic transformations.

Depolymerization of this compound to Acetaldehyde

The utility of this compound as an acetaldehyde surrogate hinges on its efficient depolymerization. This is typically achieved by heating in the presence of a catalytic amount of acid.

General Workflow for this compound Depolymerization:

This compound This compound Reaction_Vessel Reaction Vessel This compound->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Reaction_Vessel Heat Heating Heat->Reaction_Vessel Acetaldehyde Acetaldehyde (in situ generation) Reaction_Vessel->Acetaldehyde Depolymerization Organic_Synthesis Subsequent Organic Synthesis Acetaldehyde->Organic_Synthesis Reactant

Caption: General workflow for the in situ generation of acetaldehyde from this compound.

Protocol 1: General Acid-Catalyzed Depolymerization of this compound[2]

Materials:

  • This compound

  • Concentrated sulfuric acid (or other acid catalyst)

  • Distillation apparatus

Procedure:

  • Place the desired amount of this compound into a round-bottom flask equipped for fractional distillation.

  • For every 20 g of this compound, cautiously add 4-5 drops of concentrated sulfuric acid.

  • Heat the mixture gently. Acetaldehyde will begin to distill over.

  • Collect the acetaldehyde distillate in a receiver cooled in an ice bath to minimize evaporation.

Note: This protocol is for generating and isolating acetaldehyde. For in situ applications, the acid catalyst is added directly to the reaction mixture containing this compound and other reactants.

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably pyridine derivatives.

Application Note: Synthesis of 2-Methyl-5-ethylpyridine (MEP)

2-Methyl-5-ethylpyridine (MEP) is an important intermediate in the production of nicotinic acid (Vitamin B3). The reaction of this compound with ammonia under heat and pressure provides a high-yielding route to MEP.[4] The use of this compound instead of acetaldehyde allows for better control of the reaction and leads to higher yields, often in the range of 75-80%.[4]

Reaction Scheme for MEP Synthesis:

This compound This compound MEP 2-Methyl-5-ethylpyridine This compound->MEP Ammonia Aqueous Ammonia Ammonia->MEP Catalyst Ammonium Acetate Catalyst->MEP High_Temp_Pressure High Temperature & Pressure High_Temp_Pressure->MEP

Caption: Synthesis of 2-Methyl-5-ethylpyridine from this compound and ammonia.

Protocol 2: Synthesis of 2-Methyl-5-ethylpyridine

Materials:

  • This compound

  • 28% Aqueous ammonium hydroxide

  • Ammonium acetate

  • Steel reaction vessel (autoclave)

  • Chloroform

  • Distillation apparatus

Procedure:

  • In a 2-L steel reaction vessel, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of this compound, and 5.0 g (0.065 mole) of ammonium acetate.

  • Seal the vessel and heat to 230 °C with continuous agitation. Maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 mL of chloroform. This will cause the separation of any dissolved water, which should be combined with the aqueous layer.

  • Extract the aqueous layer with three 50-mL portions of chloroform.

  • Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure. A fore-run of water, unreacted this compound, and α-picoline will distill first, followed by 5-ethyl-2-methylpyridine at 65–66 °C/17 mm Hg.

Quantitative Data for MEP Synthesis:

ParameterValueReference
This compound207.5 g (1.57 mol)Organic Syntheses, Coll. Vol. 4, p.446 (1963)
28% aq. NH₄OH267 g (4.38 mol)Organic Syntheses, Coll. Vol. 4, p.446 (1963)
Ammonium Acetate5.0 g (0.065 mol)Organic Syntheses, Coll. Vol. 4, p.446 (1963)
Temperature230 °COrganic Syntheses, Coll. Vol. 4, p.446 (1963)
Time1 hourOrganic Syntheses, Coll. Vol. 4, p.446 (1963)
Pressure800-3000 psiOrganic Syntheses, Coll. Vol. 4, p.446 (1963)
Yield72-76 g (50-53%)Organic Syntheses, Coll. Vol. 4, p.446 (1963)

Aldol Condensation Reactions

This compound can serve as a source of acetaldehyde for aldol condensation reactions. The in situ generation of acetaldehyde allows for a controlled reaction with a ketone to form α,β-unsaturated ketones.

Application Note: Aldol Condensation with Acetone

In the presence of a base, acetaldehyde (generated from this compound) can react with acetone. Since acetaldehyde has α-hydrogens, it can self-condense. However, by carefully controlling the reaction conditions and stoichiometry, cross-condensation can be achieved.

Workflow for this compound in Aldol Condensation:

This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Depolymerization (Acid Catalyst) Aldol_Adduct β-Hydroxy Ketone Acetaldehyde->Aldol_Adduct Acetone Acetone Enolate Enolate Acetone->Enolate Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product Dehydration

Caption: Aldol condensation pathway using this compound as an acetaldehyde source.

Protocol 3: Aldol Condensation of Acetaldehyde (from this compound) with Acetone (Illustrative)

Materials:

  • This compound

  • Acetone

  • 10% Sodium hydroxide solution

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • In a flask, combine a 2:1 molar ratio of acetone to acetaldehyde (calculated from the molar equivalent of this compound). Use ethanol as a solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise with stirring, maintaining the temperature below 20-25 °C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting product by distillation or chromatography.

Note: This is a generalized protocol. The specific conditions may need to be optimized to favor the cross-condensation product over self-condensation products.

Halogenation Reactions

This compound is a convenient starting material for the synthesis of halogenated aldehydes, such as bromal and chloral.

Application Note: Synthesis of Bromal

Bromal (tribromoacetaldehyde) can be synthesized by the direct bromination of this compound. This reaction avoids the handling of volatile and lachrymatory bromoacetaldehyde.

Protocol 4: Synthesis of Bromal from this compound[1]

Materials:

  • This compound

  • Bromine

Procedure:

  • The reaction involves the direct addition of bromine to this compound.

  • The balanced chemical equation is: C₆H₁₂O₃ + 9 Br₂ → 3 CBr₃CHO + 9 HBr.[1]

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and toxic nature of bromine and the evolution of hydrogen bromide gas.

  • A detailed experimental procedure from a peer-reviewed source should be consulted for specific quantities, temperature control, and work-up procedures.

Polymer Synthesis

This compound can be used as a starting material for the synthesis of polyacetaldehyde, an elastomeric polymer. This polymerization is typically carried out at low temperatures.

Application Note: Synthesis of Polyacetaldehyde

The polymerization of acetaldehyde to polyacetaldehyde is an equilibrium process that is favored at low temperatures. Using this compound as a source of acetaldehyde can be advantageous for controlling the monomer concentration.

Protocol 5: Low-Temperature Polymerization of Acetaldehyde (from this compound)[5]

Materials:

  • This compound

  • Acid catalyst (e.g., BF₃·OEt₂)

  • Low-boiling point solvent (e.g., liquid ethylene)

  • Dry ice/acetone bath

Procedure:

  • Depolymerize this compound to acetaldehyde as described in Protocol 1.

  • Dissolve the freshly distilled acetaldehyde in a pre-cooled, low-boiling point solvent like liquid ethylene at a temperature below -100 °C.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate.

  • Maintain the low temperature for the duration of the polymerization. The polymer will precipitate from the solution.

  • Isolate the polymer by filtration at low temperature and wash with a cold non-solvent.

  • Dry the polymer under vacuum.

Quantitative Data for Acetaldehyde Polymerization:

ParameterValueReference
MonomerAcetaldehyde[5]
CatalystCationic initiators[5]
TemperatureLow temperatures (e.g., below -40 °C)[5]
ProductAtactic polyacetaldehyde (elastomeric)[5]

Conclusion

This compound is a valuable and versatile chemical intermediate that offers significant advantages over monomeric acetaldehyde in terms of safety and handling. Its application in the synthesis of heterocycles, polymers, and other fine chemicals is well-established. The protocols and data presented here provide a foundation for researchers and professionals to utilize this compound effectively in their synthetic endeavors. Further optimization of reaction conditions for specific applications is encouraged to achieve desired outcomes.

References

Application Notes and Protocols for Anesthetic Use of Paraldehyde in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraldehyde, a cyclic trimer of acetaldehyde, is a central nervous system (CNS) depressant that was historically used as a sedative, hypnotic, and anticonvulsant.[1] While it has been largely replaced by modern anesthetic agents with better safety profiles and more predictable effects, understanding its properties and historical application can be valuable for specific research contexts. This compound's primary mechanism of action is believed to be the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This document provides detailed application notes and protocols for the anesthetic use of this compound in laboratory animals, with a focus on historical data and an understanding of its limitations.

Data Presentation

Due to the historical nature of this compound as a primary anesthetic, comprehensive quantitative data from recent, controlled studies are limited. The following tables summarize available data, primarily from older literature and combination drug studies.

Table 1: this compound Anesthetic Properties in Rabbits (in combination with Ketamine)

ParameterValueSpeciesRoute of AdministrationAdditional Notes
This compound Dosage0.5 ml/kgRabbitIntramuscular (IM)In combination with Ketamine HCl (50 mg/kg)[4]
Induction Time20 - 30 minutesRabbitIntramuscular (IM)Time to deep surgical anesthesia[4]
Duration of Anesthesia3 - 4 hoursRabbitIntramuscular (IM)For major surgical procedures[4]
RecoveryNot specified for recovery timeRabbitIntramuscular (IM)Animals were euthanized at the end of the experiments in this study[4]

Table 2: Anticonvulsant Dosage Range of this compound in Rats

ParameterValueSpeciesRoute of AdministrationAdditional Notes
This compound Dosage0.1 - 500 mg/kgRatIntramuscular (IM)Used to prevent convulsions; co-administered with atropine sulfate for a clear dose-dependent anticonvulsant response.

Experimental Protocols

The following protocols are based on historical use and available literature. It is crucial to note that these are not contemporary, validated protocols and should be adapted with extreme caution and under veterinary supervision. Modern anesthetic standards and the "3Rs" (Replacement, Reduction, Refinement) should always be the primary consideration.[5]

Protocol 1: General Anesthesia in Rabbits using Ketamine-Paraldehyde Combination (Based on historical studies)

Objective: To induce and maintain a surgical plane of anesthesia for prolonged procedures.

Materials:

  • This compound

  • Ketamine Hydrochloride (100 mg/mL)

  • Sterile syringes and needles

  • Clippers

  • Antiseptic solution

  • Ophthalmic ointment

  • Heating pad

  • Monitoring equipment (stethoscope, pulse oximeter, thermometer)

Procedure:

  • Animal Preparation:

    • Acclimatize the rabbit to the laboratory environment for a minimum of 72 hours.

    • Weigh the animal accurately to calculate the correct drug dosages.

    • Shave and aseptically prepare the intramuscular injection site (e.g., quadriceps or lumbar muscles).

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[6]

  • Anesthetic Administration:

    • Prepare a sterile syringe with Ketamine Hydrochloride at a dose of 50 mg/kg.

    • Prepare a separate sterile syringe with this compound at a dose of 0.5 ml/kg.

    • Administer both drugs via deep intramuscular injection at separate sites.[4]

  • Induction and Monitoring:

    • Place the animal in a quiet, warm cage and observe closely for the onset of anesthesia.

    • Induction to a surgical plane of anesthesia is expected within 20-30 minutes.[4]

    • Confirm the depth of anesthesia by assessing the loss of reflexes (e.g., pedal withdrawal, palpebral).

    • Continuously monitor vital signs throughout the procedure, including:

      • Heart rate and rhythm

      • Respiratory rate and pattern

      • Body temperature (maintain with a heating pad)

      • Mucous membrane color and capillary refill time

  • Maintenance of Anesthesia:

    • For procedures lasting longer than 2 hours, an additional dose of ketamine (25 mg/kg, IM) may be required.[4]

    • Continuously monitor the depth of anesthesia and administer supplemental doses as needed, based on reflex responses and vital signs.

  • Recovery:

    • Place the animal on a clean, warm surface and monitor continuously until it is fully ambulatory.[6]

    • Provide supportive care, including fluid therapy if necessary.

    • Ensure the animal does not have access to food or water until it is fully conscious and able to swallow.

Protocol 2: Considerations for this compound as a Sole Anesthetic Agent in Rodents (Hypothetical, based on historical context)

Objective: To outline the critical considerations for a hypothetical protocol using this compound as a sole anesthetic agent in rodents. This is for informational purposes only and is not a recommended protocol.

Key Considerations:

  • Dosage: The anesthetic dose of this compound as a sole agent in rodents is not well-established in modern literature. Extrapolating from anticonvulsant studies in rats (up to 500 mg/kg IM) suggests a high dose would be required, increasing the risk of adverse effects.

  • Route of Administration: Intraperitoneal (IP) injection would likely be the preferred route for rodents. However, this compound is known to be irritating to tissues.

  • Induction, Duration, and Recovery: These parameters are not well-documented for this compound as a sole anesthetic in rodents. A slow onset and prolonged, unpredictable recovery would be anticipated.

  • Adverse Effects:

    • Respiratory Depression: A primary concern with CNS depressants.

    • Tissue Irritation: this compound can cause pain and inflammation at the injection site.

    • Unpleasant Odor: A strong, unpleasant odor is characteristic of the drug and will be present on the animal's breath.

    • Interaction with Plastics: this compound can react with certain plastics, so glass syringes should be used.

  • Monitoring: Comprehensive and continuous monitoring of vital signs would be absolutely essential due to the unpredictable nature of the drug.

Mandatory Visualizations

Experimental_Workflow_Paraldehyde_Anesthesia cluster_pre_procedure Pre-Procedure cluster_anesthesia Anesthesia cluster_procedure Surgical Procedure cluster_post_procedure Post-Procedure acclimatization Animal Acclimatization (min. 72 hours) weighing Accurate Weighing acclimatization->weighing preparation Aseptic Site Preparation & Ophthalmic Ointment weighing->preparation administration This compound Administration (with or without co-inductant) preparation->administration induction Induction Period (20-30 min) administration->induction monitoring_induction Monitor Vital Signs & Reflexes induction->monitoring_induction surgery Perform Procedure monitoring_induction->surgery monitoring_surgery Continuous Monitoring (HR, RR, Temp) surgery->monitoring_surgery recovery Recovery Period surgery->recovery maintenance Maintain Anesthesia (supplemental doses if needed) monitoring_surgery->maintenance maintenance->surgery monitoring_recovery Monitor until Ambulatory recovery->monitoring_recovery supportive_care Supportive Care (Warmth, Fluids) monitoring_recovery->supportive_care

Caption: Experimental workflow for this compound anesthesia.

GABA_A_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Modulatory Sites (e.g., for this compound) Chloride (Cl-) Ion Channel Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor:f3->Chloride_Influx Opens GABA GABA GABA->GABA_A_Receptor:f1 Binds to This compound This compound This compound->GABA_A_Receptor:f2 Binds to & Potentiates Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: this compound's potentiation of GABA-A receptor signaling.

References

Troubleshooting & Optimization

Paraldehyde Storage and Handling: A Technical Guide to Preventing Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of paraldehyde to prevent its oxidative degradation to acetic acid. Adherence to these protocols is critical for ensuring experimental accuracy, safety, and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have a strong, sharp, vinegar-like odor?

A1: A prominent vinegar-like odor is a key indicator that the this compound has oxidized and decomposed into acetic acid.[1][2] This degradation occurs upon exposure to air (oxygen) and light.[3][4] If this odor is present, the product's purity is compromised, and it should not be used, as it can lead to dangerous complications such as metabolic acidosis.[1][2]

Q2: What are the official storage requirements for this compound?

A2: According to the United States Pharmacopeia (USP), this compound must be preserved in well-filled, tight, light-resistant containers.[5] It is recommended to use Type I or Type II glass containers holding no more than 30 mL. The storage temperature should not exceed 25°C (77°F).[5] Some suppliers recommend refrigerated storage between 2-8°C.[6]

Q3: How quickly does this compound degrade once a container is opened?

A3: Degradation can be rapid upon exposure to air. The USP directs users to discard the unused contents of any container that has been opened for more than 24 hours to ensure purity and safety.[5]

Q4: Can antioxidants be used to stabilize this compound?

A4: Yes, this compound formulations may contain a suitable stabilizer or antioxidant to prevent oxidation.[5] For instance, some commercial preparations include hydroquinone as an antioxidant.[1]

Q5: Is it safe to use this compound that has turned brownish?

A5: No. A brownish discoloration, along with a sharp odor of acetic acid, indicates significant decomposition.[1][2] The use of decomposed this compound is dangerous and has been associated with corrosive poisoning.[1]

Q6: Why can't I use plastic syringes or containers with this compound?

A6: this compound has a solvent action and attacks most plastics and rubbers.[1][3] It is incompatible with many plastics and can react with them, potentially contaminating the product and compromising the integrity of the container or device.[7] Always use glass containers and glass syringes for handling and administration.[8]

Troubleshooting Guide

Use this guide to address common issues encountered during the storage and use of this compound.

Issue Observed Potential Cause Recommended Action
Vinegar-like odor or brownish color Oxidation of this compound to acetic acid due to exposure to air, light, or heat.[1][9]Do not use. The product is decomposed and potentially toxic.[1][2] Dispose of the material according to your institution's hazardous waste guidelines.
Crystallization or solidification of liquid This compound has a melting point of 12°C (54°F) and can solidify at low temperatures.[1][3]Gently warm the container to liquefy the contents. Ensure the product is fully liquid and homogenous before use. This is a physical change and does not indicate chemical degradation.
Material appears cloudy or contains precipitate Presence of impurities or degradation products.Do not use the material. Discard according to safety protocols.
Container shows signs of leaking or damage Incompatibility with container material (e.g., plastic) or physical stress.Transfer to a suitable glass container if the product is confirmed to be pure. If purity is uncertain or the container is plastic, dispose of the product.[10]

Quantitative Data Summary

The following table summarizes key specifications for this compound storage and quality control based on USP standards.

Parameter Specification / Recommended Value Reference
Storage Temperature Not exceeding 25°C (77°F); Refrigeration (2-8°C) also common.[5][6]
Container Type Well-filled, tight, light-resistant Type I or II glass.[5]
Maximum Container Size (for dispensing) 30 mL[5]
Post-Opening Stability Discard after 24 hours.[5]
Acidity Limit (as Acetic Acid) Not more than 0.5% (titration method).[5]
Nonvolatile Residue Not more than 0.06%.[5]

Experimental Protocols

Protocol 1: Visual and Olfactory Inspection of this compound

  • Objective: To perform a preliminary quality assessment of a this compound sample.

  • Methodology:

    • Before opening, visually inspect the this compound through the glass container in a well-lit area. The liquid should be colorless or pale yellow and free of any particulate matter.[1]

    • Note any brownish discoloration, which is a sign of degradation.[2]

    • Carefully open the container and cautiously smell the contents. A faint, somewhat pleasant or sweet odor is characteristic.[3]

    • A sharp, penetrating, vinegar-like odor indicates the presence of acetic acid, signifying that the product has oxidized and is unsuitable for use.[1][9]

Protocol 2: Acidity Titration to Quantify Acetic Acid Content (Based on USP)

  • Objective: To determine if the concentration of acetic acid in a this compound sample exceeds the official USP limit.

  • Reagents and Equipment:

    • 6.0 mL of this compound sample

    • 100 mL of purified water

    • Phenolphthalein TS (indicator solution)

    • 1.0 N Sodium Hydroxide (NaOH) volumetric solution

    • Burette, 250 mL conical flask, pipettes

  • Methodology:

    • In a 250-mL conical flask, combine 6.0 mL of the this compound sample with 100 mL of purified water.

    • Gently shake the mixture until the this compound is fully dissolved.

    • Add 5 drops of phenolphthalein indicator solution to the flask.

    • Titrate the solution with 1.0 N sodium hydroxide from a burette until a persistent pink color is produced.

    • Record the volume of NaOH used.

  • Acceptance Criteria: Not more than 0.50 mL of 1.0 N sodium hydroxide is required to produce a pink color. This corresponds to an acidity of approximately 0.5% as acetic acid.[5]

Visual Guides

The following diagrams illustrate the chemical degradation pathway and a logical workflow for troubleshooting this compound quality.

Figure 1. This compound Oxidation Pathway This compound This compound (C₆H₁₂O₃) AceticAcid Acetic Acid (CH₃COOH) This compound->AceticAcid Oxidation Oxygen Oxygen (O₂) + Light/Heat Oxygen->this compound

Caption: Chemical oxidation pathway of this compound to acetic acid.

Figure 2. Troubleshooting Workflow start Start: Assess this compound Sample decision1 Strong Vinegar-like Odor or Brownish Color? start->decision1 action1 Proceed with Experiment decision1->action1 No action2 Action: Quantify Acetic Acid (See Protocol 2) decision1->action2 Yes decision2 Acetic Acid Content Exceeds 0.5% Limit? action2->decision2 action3 Result: Safe to Use decision2->action3 No action4 STOP: Do Not Use Dispose According to EHS Guidelines decision2->action4 Yes

Caption: Troubleshooting workflow for assessing this compound quality.

References

Technical Support Center: Managing Paraldehyde-Induced Respiratory Depression in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing paraldehyde in animal studies. The following information is intended to help identify, manage, and mitigate the risk of this compound-induced respiratory depression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced respiratory depression?

A1: this compound is a central nervous system (CNS) depressant.[1] Its primary mechanism of action is believed to be the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by modulating GABA-A receptors.[2] This enhancement of GABAergic activity increases neuronal inhibition within the CNS, including the respiratory centers in the brainstem, leading to a decrease in respiratory drive.[3][4] While the exact molecular interactions are not fully elucidated, this widespread CNS depression can result in dose-dependent respiratory depression.[5][6]

Q2: Are there any specific antidotes or reversal agents for this compound-induced respiratory depression?

A2: There are no specific antidotes for this compound overdose.[6] Management of this compound-induced respiratory depression is primarily supportive and focuses on maintaining a patent airway, ensuring adequate ventilation, and supporting circulation.[6][7] Unlike opioid- or benzodiazepine-induced respiratory depression, which can be reversed with naloxone or flumazenil respectively, no such targeted reversal agent exists for this compound.

Q3: What are the signs of this compound-induced respiratory depression in rodents?

A3: Signs of respiratory depression in rodents can range from subtle to severe. Key indicators include:

  • Decreased Respiratory Rate: A significant drop from the normal resting or anesthetized rate.[8]

  • Shallow Breathing: Reduced chest wall movement.

  • Cyanosis: A bluish discoloration of the mucous membranes (e.g., gums, ears, footpads) indicating poor oxygenation.[7]

  • Increased Respiratory Effort: Exaggerated abdominal breathing or gasping.

  • Apnea: Complete cessation of breathing.[2]

Q4: How can I monitor for respiratory depression during my experiment?

A4: Continuous monitoring of vital signs is critical. Recommended monitoring techniques include:

  • Visual Observation: Closely watch the animal's chest for the rate and depth of breathing.[7]

  • Respiratory Rate Monitoring: Manually count breaths per minute or use specialized monitoring equipment.[2]

  • Pulse Oximetry: A non-invasive method to measure peripheral oxygen saturation (SpO₂). A significant drop in SpO₂ is a critical indicator of respiratory compromise.[9]

  • Capnography: Measures end-tidal CO₂ (ETCO₂) and provides real-time information on ventilation adequacy.

Troubleshooting Guides

Problem: The animal's respiratory rate has dropped significantly after this compound administration.

Solution:

  • Assess the Severity: Determine the extent of the respiratory rate decrease compared to the baseline for the species and anesthetic state (see Table 2).

  • Provide Supplemental Oxygen: Place the animal in an oxygen-rich environment (e.g., an oxygen cage or provide flow-by oxygen).[2]

  • Stimulate the Animal: Gentle tactile stimulation can sometimes encourage spontaneous breathing.

  • Prepare for Intervention: If the respiratory rate continues to decline or other signs of distress appear, be prepared to initiate assisted ventilation.

Problem: The animal is showing signs of cyanosis and gasping.

Solution: This is a critical emergency requiring immediate intervention.

  • Ensure a Patent Airway: Check for any obstructions in the mouth or pharynx. An otoscope can aid in visualizing the airway in small rodents.[2]

  • Initiate Assisted Ventilation:

    • Manual Ventilation: For smaller rodents, a tight-fitting face mask connected to an Ambu-bag with 100% oxygen can be used for manual ventilation.[2] For larger rodents like guinea pigs, intubation may be possible.[2]

    • Mechanical Ventilation: If available, intubate the animal and connect it to a mechanical ventilator. (See Table 3 for suggested starting parameters).

  • Supportive Care: Maintain the animal's body temperature using a warming pad, as hypothermia can worsen CNS and respiratory depression.[7]

Problem: The animal has stopped breathing (apnea).

Solution: This is a life-threatening emergency.

  • Confirm Apnea: Observe for any chest movement and feel for exhaled air.

  • Immediately Begin Positive Pressure Ventilation: As described above, use either manual or mechanical ventilation with 100% oxygen.[2]

  • Chest Compressions: If cardiac arrest is suspected (no palpable heartbeat), initiate chest compressions in conjunction with ventilation.

  • Consider Euthanasia: If spontaneous respiration does not return despite intervention and the animal's condition deteriorates, humane euthanasia should be considered in accordance with approved institutional guidelines.

Data Presentation

Table 1: this compound Dosage and Toxicity in Rodents

ParameterSpeciesRoute of AdministrationDoseReference(s)
Anticonvulsant DoseRat (P12)Intraperitoneal0.07 - 0.3 mL/kg[10]
Anticonvulsant DoseRat (P25)Intraperitoneal0.3 - 0.6 mL/kg[10]
Anticonvulsant DoseRatIntramuscular0.1 - 500 mg/kg[11]
LD₅₀ (Lethal Dose, 50%)RatOral1530 mg/kg[3][4]
LD₅₀ (Lethal Dose, 50%)RatOral302 mg/kg[11]
LD₅₀ (Lethal Dose, 50%)RabbitDermal14,015 mg/kg[4]

Table 2: Normal Respiratory Parameters in Rodents

ParameterSpeciesConditionValueReference(s)
Respiratory RateMouseAwake, at rest55 - 100 breaths/min[2]
Respiratory RateMouseUnder AnesthesiaDrop of 50% can be normal[2]
Respiratory RateMouseAnesthetic depth too deep< 55 breaths/min[2]
Respiratory RateMouseAnesthetic depth too light> 100 breaths/min[2]
SpO₂MouseUnder Anesthesia> 95%[9]

Table 3: Suggested Starting Parameters for Mechanical Ventilation in Mice

ParameterRecommended SettingRationaleReference(s)
Tidal Volume (Vₜ)~8 mL/kgLower tidal volumes help prevent ventilator-induced lung injury (VILI).[12]
Respiratory Rate (RR)Adjusted to maintain normal minute ventilationCompensates for the lower tidal volume.[12]
Positive End-Expiratory Pressure (PEEP)~6 cmH₂OHelps to keep alveoli open and prevent atelectasis.[12]
Recruitment Maneuvers (Sighs)Every 5 minutes at a peak airway pressure of 30 cmH₂OHelps to reopen collapsed alveoli.[12]

Experimental Protocols

Protocol 1: Administration of this compound and Respiratory Monitoring

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least 3 days prior to the experiment.[2]

    • Weigh the animal immediately before drug administration to ensure accurate dosing.

    • Pre-anesthetic fasting is generally not required for rodents.[2]

  • This compound Administration:

    • This compound should be handled with care, using glass syringes as it can react with plastic and rubber.

    • Administer the calculated dose via the desired route (e.g., intraperitoneal injection).

  • Post-Administration Monitoring:

    • Immediately after administration, place the animal in a clean recovery cage and observe continuously.[7]

    • Monitor the respiratory rate and pattern every 5-15 minutes.[2]

    • If available, attach a pulse oximeter to a hairless area (e.g., tail base, paw) to monitor SpO₂.

    • Record all observations, including the time of administration, dose, and vital signs.

Protocol 2: Emergency Management of Severe Respiratory Depression/Apnea

  • Immediate Assessment:

    • Upon observing severe bradypnea, cyanosis, or apnea, confirm the absence of breathing and check for a heartbeat.

  • Airway Management and Ventilation:

    • Position the animal to ensure a clear airway.

    • If not already intubated, attempt to secure an airway. For emergency situations in small rodents, a snug-fitting face mask is a viable option.[2]

    • Begin positive pressure ventilation immediately using an Ambu-bag connected to 100% oxygen, delivering breaths at a rate appropriate for the species.

  • Mechanical Ventilation (if available):

    • Intubate the animal using an appropriate-sized endotracheal tube or cannula.[5]

    • Connect the animal to a small animal ventilator with the initial settings as described in Table 3.

    • Adjust ventilator settings as needed based on SpO₂ and, if available, ETCO₂ readings.

  • Supportive Care:

    • Place the animal on a warming pad to maintain a core body temperature between 36.0°C and 38.0°C.[7]

    • Continue to monitor vital signs throughout the intervention.

  • Recovery:

    • Once spontaneous and adequate respiration resumes, gradually wean the animal off ventilatory support.

    • Continue to monitor the animal closely during the recovery period until it is fully ambulatory.[2]

Mandatory Visualizations

Paraldehyde_CNS_Depression This compound This compound Administration GABA_A GABA-A Receptor This compound->GABA_A Potentiates Neuron CNS Neuron GABA_A->Neuron Located on Chloride Chloride Ion Influx GABA_A->Chloride Increases Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition Depression CNS Depression (including Respiratory Centers) Inhibition->Depression Resp_Dep Respiratory Depression Depression->Resp_Dep

Caption: Mechanism of this compound-Induced CNS and Respiratory Depression.

Respiratory_Depression_Workflow Start This compound Administered Monitor Monitor Vital Signs (Resp. Rate, SpO2, Color) Start->Monitor Normal Vitals Stable? Monitor->Normal Continue_Mon Continue Monitoring Normal->Continue_Mon Yes Signs_Depression Signs of Respiratory Depression Observed Normal->Signs_Depression No Assess_Severity Assess Severity Signs_Depression->Assess_Severity Mild Mild (e.g., decreased RR) Assess_Severity->Mild Severe Severe (e.g., cyanosis, apnea) Assess_Severity->Severe Oxygen Provide Supplemental O2 & Gentle Stimulation Mild->Oxygen Airway Secure Airway Severe->Airway Reassess Re-assess Vitals Oxygen->Reassess Improved Improved? Reassess->Improved Improved->Continue_Mon Yes No_Improvement No Improvement/ Deterioration Improved->No_Improvement No Ventilate Initiate Positive Pressure Ventilation Airway->Ventilate Supportive_Care Provide Supportive Care (e.g., warmth) Ventilate->Supportive_Care Supportive_Care->Reassess Euthanasia Consider Humane Euthanasia No_Improvement->Severe No_Improvement->Euthanasia Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_intervention Intervention (If Needed) cluster_recovery Recovery Acclimatize 1. Acclimatize Animal Weigh 2. Weigh Animal Acclimatize->Weigh Calc_Dose 3. Calculate this compound Dose Weigh->Calc_Dose Prep_Syringe 4. Prepare Glass Syringe Calc_Dose->Prep_Syringe Administer 5. Administer this compound Prep_Syringe->Administer Monitor_Vitals 6. Continuously Monitor (RR, SpO2) Administer->Monitor_Vitals Record 7. Record Observations Monitor_Vitals->Record Detect_Distress 8. Detect Respiratory Distress Monitor_Vitals->Detect_Distress Monitor_Recovery 10. Monitor Until Ambulatory Record->Monitor_Recovery Provide_Support 9. Provide Supportive Care (O2, Ventilation) Detect_Distress->Provide_Support Provide_Support->Monitor_Recovery

References

Minimizing tissue irritation and abscesses from paraldehyde injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and administration of paraldehyde in experimental settings. Our aim is to help you minimize tissue irritation and the formation of abscesses, ensuring the welfare of your animal subjects and the integrity of your research data.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and injection of this compound.

IssuePotential Cause(s)Troubleshooting Steps
Precipitation or Cloudiness in this compound Solution Temperature fluctuation (this compound can solidify at low temperatures).Gently warm the vial to room temperature. The solution should become clear. Do not use if it remains cloudy.
Degradation of this compound.Discard the solution if it has a brownish color or a sharp, vinegar-like (acetic acid) odor.[1][2]
Difficulty Drawing this compound into Syringe High viscosity of this compound, especially when cold.Ensure this compound is at room temperature before drawing it into the syringe.
Use of an inappropriate syringe.Use an all-glass syringe. This compound is incompatible with many plastics and rubber, which can cause the plunger to stick or the material to leach into the solution.[1][2]
Animal Vocalization or Resistance During Injection Painful nature of this compound injection.[1]Consider diluting the this compound in a sterile, inert oil (e.g., sterile olive oil or peanut oil) to a 50% concentration.
Injection of a large volume or rapid injection.Adhere to recommended injection volumes for the chosen route and animal species. Inject the solution slowly and steadily.
Leakage of Solution from the Injection Site Exceeding the maximum recommended volume for the injection site.Consult the injection volume guidelines and ensure you are not exceeding the maximum volume for the chosen site.
Improper injection technique.Ensure the needle is fully inserted into the muscle or subcutaneous space before depressing the plunger.
Swelling, Redness, or Abscess Formation at the Injection Site Inherent irritant nature of this compound.[1]This is a known adverse effect. To minimize, use the lowest effective concentration and volume. Consider alternative routes of administration, such as intraperitoneal or a carefully considered rectal administration, which may be less irritating than intramuscular injections.[1]
Use of degraded this compound.Always use fresh, properly stored this compound. Discard any solution that appears discolored or has an acetic acid odor.[1][2]
Non-sterile injection technique.Maintain aseptic technique throughout the preparation and injection process.

Frequently Asked Questions (FAQs)

This compound Properties and Handling

Q1: What is this compound and why is it used in research?

This compound is a cyclic trimer of acetaldehyde. It acts as a central nervous system depressant and is used in research as a sedative, hypnotic, and anticonvulsant.[1]

Q2: How should I store this compound?

Store this compound in a cool, dark place in its original glass container. It is sensitive to light and air, which can cause it to decompose into acetaldehyde and then oxidize to acetic acid.[3] Do not use if the solution is brownish or has a vinegar-like odor.[1][2]

Q3: Is this compound compatible with plastic syringes?

No. This compound is a solvent and is incompatible with most plastics and rubber.[1][2] It is crucial to use all-glass syringes for both drawing up and injecting this compound to prevent the degradation of the syringe and contamination of the solution.

Injection Procedures

Q4: What is the best route of administration for this compound in rodents?

The choice of administration route depends on the specific experimental design.

  • Intramuscular (IM): This route is often used but is known to be painful and can cause sterile abscesses, tissue necrosis, and nerve damage.[1] If used, it should be a deep intramuscular injection into a large muscle mass.

  • Subcutaneous (SC): This route is generally not recommended as this compound is irritating to tissues.[1]

  • Intraperitoneal (IP): This route may be a less irritating alternative to IM injection for systemic delivery.

  • Rectal: In clinical settings, rectal administration of this compound mixed with oil is used to reduce irritation.[4] This could be a viable, though technically more challenging, alternative in animal models.

Q5: What are the recommended injection volumes for this compound in rats and mice?

Adherence to established guidelines for injection volumes is critical to minimize tissue damage. The following are general guidelines; however, for an irritant substance like this compound, using the lowest possible volume is recommended.

SpeciesRouteMaximum Recommended VolumeNeedle Gauge (Typical)
Mouse IM0.05 mL per site25-27 G
SC0.1 mL per site25-27 G
IP0.5 mL25-27 G
Rat IM0.1 mL per site23-25 G
SC1.0 mL per site23-25 G
IP2.0 mL21-23 G

Q6: Can I dilute this compound to reduce irritation?

Yes, dilution is recommended to minimize tissue irritation. For intramuscular injections, consider diluting this compound to a 50% solution with a sterile, inert oil such as sterile olive oil or peanut oil. This is based on practices for rectal administration in humans to reduce mucosal irritation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol outlines the steps for preparing a this compound solution to minimize degradation and contamination.

  • Inspect this compound: Before use, visually inspect the this compound solution. It should be a clear, colorless to pale yellow liquid.[5] Do not use if it is brownish or has a sharp, vinegar-like odor, as this indicates degradation to acetic acid.[1][2]

  • Use Appropriate Equipment: Assemble an all-glass syringe and a sterile needle of the appropriate gauge for the intended injection route and animal species.

  • Aseptic Technique: Work in a clean, designated area. Wipe the septum of the this compound vial with a sterile alcohol wipe before drawing the solution.

  • Dilution (Recommended): To prepare a 50% solution in oil, draw up the desired volume of this compound into the all-glass syringe. Then, in a sterile glass vial, add an equal volume of sterile, inert oil (e.g., sterile olive oil). Gently mix the solution until homogenous.

  • Drawing the Dose: Draw the final desired volume of the pure or diluted this compound solution into the all-glass syringe.

  • Immediate Use: Administer the prepared this compound solution immediately after drawing it into the syringe. Do not store this compound in syringes.

Protocol 2: Intramuscular (IM) Injection of this compound in Rats

This protocol provides a method for the deep intramuscular injection of this compound in rats, aiming to minimize local tissue reaction.

  • Animal Restraint: Properly restrain the rat to ensure its safety and the accuracy of the injection.

  • Injection Site: Identify the quadriceps muscle on the cranial aspect of the thigh. Avoid the caudal aspect to prevent sciatic nerve damage.

  • Aseptic Preparation: Clean the injection site with a sterile alcohol wipe and allow it to dry.

  • Needle Insertion: Using a sterile needle (23-25 gauge) attached to an all-glass syringe containing the prepared this compound solution, insert the needle perpendicular to the skin and deep into the muscle mass.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

  • Injection: Inject the solution slowly and steadily. Do not exceed a volume of 0.1 mL per injection site.

  • Post-Injection Monitoring: After the injection, monitor the animal for any signs of distress, pain, or local tissue reaction at the injection site for several days.

Visualizations

Paraldehyde_Preparation_Workflow This compound Preparation Workflow start Start inspect Inspect this compound Vial (Colorless to pale yellow, no vinegar odor) start->inspect check_fail Discard Vial inspect->check_fail Fail check_pass Proceed inspect->check_pass Pass assemble Assemble All-Glass Syringe and Sterile Needle check_pass->assemble dilute Prepare 50% Dilution with Sterile Inert Oil (Optional) assemble->dilute draw Draw this compound Solution into Syringe dilute->draw inject Administer Immediately draw->inject end End inject->end

Caption: Workflow for preparing this compound injections.

Injection_Route_Decision_Tree This compound Injection Route Decision Tree start Systemic Administration Needed? ip Intraperitoneal (IP) - Lower risk of local irritation start->ip Yes im_choice Localized Muscle Effect or Rapid Absorption Required? start->im_choice No im Intramuscular (IM) - High risk of pain and tissue damage - Use with caution, dilute if possible im_choice->im Yes other Consider Alternative Routes (e.g., Rectal with oil) im_choice->other No

Caption: Decision tree for selecting an injection route.

References

Paraldehyde Dosage Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing paraldehyde dosage to minimize hypnotic side effects in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments.

Question: We are observing significant respiratory depression in our animal models even at what we consider to be hypnotic doses. What could be the cause and how can we mitigate this?

Answer:

  • Dosage and Administration: this compound has a narrow therapeutic index, and the margin between hypnotic and respiratory depressant effects can be small.[1] Ensure your dosage calculations are accurate for the specific species and strain you are using. The rate of administration can also influence the onset and severity of side effects. A slower infusion or administration rate may help reduce peak plasma concentrations and associated respiratory depression.

  • Drug Interactions: Co-administration of other central nervous system (CNS) depressants, such as barbiturates or alcohol, can potentiate the effects of this compound, leading to enhanced respiratory depression.[2][3] Review your experimental protocol to ensure no other CNS depressants are being administered.

  • Animal Health Status: Pre-existing respiratory conditions can increase susceptibility to this compound-induced respiratory depression.[3] Ensure all animals are healthy and free from respiratory ailments before commencing experiments.

  • Monitoring: Continuous monitoring of respiratory rate and effort is crucial. Pulse oximetry can also be used to monitor oxygen saturation. If respiratory depression is observed, supportive care, including oxygen administration, may be necessary.[2]

Question: Our animals are exhibiting signs of pain and irritation at the injection site. How can we minimize this?

Answer:

  • Formulation: this compound can be irritating to tissues.[3] Diluting this compound with a suitable vehicle, such as sterile saline or oil (for rectal administration), can reduce irritation.[3] For intravenous administration, ensuring the solution is isotonic and at a physiological pH can also minimize irritation.

  • Injection Technique: For intramuscular injections, use a deep injection technique into a large muscle mass and rotate injection sites. Do not exceed a volume of 5 mL per injection site in larger animals.[2] Avoid injecting near nerve trunks to prevent permanent damage.[3]

  • Alternative Routes: Consider alternative administration routes if injection site reactions are persistent. Rectal administration is a viable option, though absorption can be more variable.[4]

Question: We have noticed a brownish discoloration and a vinegar-like odor in our this compound stock. Is it still safe to use?

Answer:

No, it is not safe to use. This compound degrades upon exposure to light and air, forming acetaldehyde and then oxidizing to acetic acid.[5] This degradation is indicated by a brownish color and a sharp, penetrating odor of acetic acid.[3] Administration of decomposed this compound is dangerous and can cause severe metabolic acidosis and corrosive poisoning.[2][3] Always use fresh, colorless this compound from a newly opened container and store it protected from light.[3]

Question: What are the signs of this compound overdose and what is the appropriate response in a research setting?

Answer:

Signs of overdose include rapid and troubled breathing, cloudy urine, reduced urination, slow heartbeat, general weakness, severe hypotension, metabolic acidosis, respiratory depression, pulmonary edema, and coma.[2] The characteristic odor of this compound on the breath is also a key indicator.[2] In a research setting, the immediate response should be to cease administration and provide supportive care. This includes maintaining a clear airway, monitoring vital signs, and administering oxygen if respiratory depression is present.[2] In severe cases, administration of intravenous sodium bicarbonate or sodium lactate may be necessary to correct metabolic acidosis.[2]

Data Presentation

The following tables summarize key quantitative data related to this compound dosage and effects.

Table 1: this compound Dosage and Effects in Rodent Models

SpeciesRoute of AdministrationEffective Dose (ED50) for Hypnosis/SedationToxic Dose (LD50)Key Side Effects NotedReference
RatIntramuscular (IM)0.3 - 0.6 mL/kg (anticonvulsant effect)Not specified in studyOccasional clonic seizures at lower dose[6]
RatIntramuscular (IM)Dose-dependent anticonvulsant response up to 500 mg/kgNot specified in studyDid not protect against soman-induced seizures alone[7]
MouseIntraperitoneal (IP)ED50 for anesthetic action (loss of righting reflex) determined24-hour LD50 determinedLess than simple additive synergism with ethanol and chloral hydrate[5]
MouseIntraperitoneal (IP)170 mg/kg (hypolocomotor effect)Not specified in studySedative, hypnotic, and amnesic effects[8]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Onset of Sedation/Hypnosis (IM)5-15 minutesHuman[2]
Peak Plasma Concentration (IM)20-60 minutesHuman[1]
Duration of ActionApproximately 8 hoursHuman[2]
Elimination Half-life3.5 - 9.5 hoursHuman[2]
Metabolism80-90% metabolized in the liver to acetaldehyde, then acetic acidHuman[2]
ExcretionPrimarily via the lungs (unchanged drug) and small amounts in urineHuman[2]

Experimental Protocols

Protocol for Assessing Hypnotic Effects and Side Effects of this compound in Mice

1. Objective: To determine the dose-response relationship for the hypnotic effects of this compound and to monitor for common side effects.

2. Materials:

  • This compound (freshly opened, colorless)

  • Sterile saline (0.9% NaCl) for dilution

  • Glass syringes and needles (25-27G)

  • Animal scale

  • Observation cages

  • Stopwatch

  • Pulse oximeter for small rodents (optional)

3. Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Age/Weight: 8-12 weeks, 20-30g

  • Sex: Male or female (note potential sex differences)

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

4. Experimental Procedure:

  • Dose Preparation: Prepare fresh dilutions of this compound in sterile saline on the day of the experiment. Use glass containers for all solutions containing this compound.

  • Animal Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, and at least 3-4 escalating doses of this compound). A typical starting dose range for hypnotic effects in mice is 100-300 mg/kg, administered intraperitoneally (IP).

  • Administration:

    • Weigh each animal accurately to calculate the precise dose volume.

    • Administer the prepared solution via IP injection.

  • Assessment of Hypnotic Effect (Loss of Righting Reflex):

    • Immediately after injection, place the mouse in an observation cage.

    • At 2-minute intervals, gently turn the mouse onto its back.

    • The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds.

    • Record the time to loss of righting reflex (onset of hypnosis) and the duration of the loss of righting reflex (duration of hypnosis).

  • Monitoring for Side Effects:

    • Respiratory Rate: Visually monitor the respiratory rate for 30 minutes post-injection. A significant decrease from baseline indicates respiratory depression.

    • General Activity: Observe for signs of agitation, excitement, or ataxia upon recovery of the righting reflex.

    • Injection Site: Visually inspect the injection site for signs of irritation (redness, swelling) at 1, 4, and 24 hours post-injection.

5. Data Analysis:

  • Calculate the mean onset and duration of hypnosis for each dose group.

  • Determine the ED50 for the loss of righting reflex using appropriate statistical software.

  • Record the incidence and severity of any observed side effects for each dose group.

  • Analyze the data using ANOVA followed by post-hoc tests to compare dose groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis DosePrep Dose Preparation (Fresh this compound in Saline) AnimalGroup Animal Grouping (Randomized) DosePrep->AnimalGroup Weigh Weigh Animal AnimalGroup->Weigh Inject IP Injection Weigh->Inject LORR Loss of Righting Reflex (Onset & Duration) Inject->LORR SideEffects Side Effect Monitoring (Respiration, Activity, Injection Site) Inject->SideEffects Stats Statistical Analysis (ED50, ANOVA) LORR->Stats SideEffects->Stats

Figure 1. Experimental workflow for assessing this compound's hypnotic effects.

gaba_pathway cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Ligand-gated Ion Channel) GABA_A->Chloride Opens Channel Influx Chloride Influx GABA_A->Influx Increased frequency of channel opening GABA GABA GABA->GABA_A Binds to orthosteric site This compound This compound This compound->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Hypnotic Effect) Hyperpolarization->Inhibition

Figure 2. this compound's mechanism of action via GABA-A receptor modulation.

References

How to handle paraldehyde breakdown and discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paraldehyde.

Troubleshooting Guides & FAQs

1. My this compound has a brownish color. Can I still use it?

No, you should not use this compound that has a brownish discoloration.[1][2] The brown color indicates that the this compound has started to decompose.[1][3] This degradation process involves the breakdown of this compound into its monomer, acetaldehyde, which then oxidizes to form acetic acid.[1][2][3][4] The presence of these degradation products can be toxic and may interfere with your experimental results.[2][5] Decomposed this compound can cause adverse effects, including metabolic acidosis if used in biological experiments.[2][5]

2. There is a sharp, vinegar-like odor coming from my this compound container. What does this mean?

A sharp, penetrating odor similar to vinegar is a strong indicator that the this compound has degraded.[1][2] The smell is due to the formation of acetic acid, a breakdown product of this compound.[1][2][3][4] this compound with such an odor should be considered impure and should not be used in experiments.[1][2]

3. How can I prevent my this compound from breaking down?

Proper storage is crucial to prevent the degradation of this compound. Here are key recommendations:

  • Storage Containers: Store this compound in well-filled, tight, light-resistant glass containers.[6] Type I or Type II glass is preferred.[6] Avoid using plastic containers as this compound can react with and dissolve many plastics and rubbers.[2][3][7]

  • Temperature: Store at a temperature not exceeding 25°C.[6]

  • Light Exposure: Protect from light to minimize photodegradation.[6][8]

  • Air Exposure: Once a container is opened, the contents should be used promptly. The USP recommends discarding the unused contents of any container that has been open for more than 24 hours.[6] This is because exposure to air accelerates the oxidation process.[1]

4. I suspect my this compound is contaminated. How can I test its purity?

You can assess the purity of your this compound through several methods, ranging from simple qualitative checks to more rigorous quantitative analyses.

  • Visual and Olfactory Inspection: The simplest check is to observe the color and smell. A pure sample should be a colorless or slightly yellow liquid with a characteristic aromatic odor.[2][4] A brownish color or a sharp, vinegar-like smell indicates degradation.[1][2]

  • Quantitative Analysis: For a more precise assessment, you can perform titrations to quantify the amount of acetaldehyde and acetic acid impurities, or use gas chromatography for a comprehensive purity profile. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

5. What are the acceptable limits for impurities in this compound for research purposes?

The United States Pharmacopeia (USP) provides specifications for pharmaceutical-grade this compound, which can serve as a good benchmark for research-grade material.

ImpurityAcceptance Criteria (USP)
Acidity (as Acetic Acid)Not more than 0.5%
AcetaldehydeNot more than 0.4%
Nonvolatile ResidueNot more than 0.06%

Source: USP Monograph: this compound[6]

Experimental Protocols

Protocol 1: Titrimetric Determination of Acetic Acid in this compound

This method determines the acidity of this compound, calculated as acetic acid.

Materials:

  • This compound sample

  • Deionized water

  • 1.0 N Sodium Hydroxide (NaOH) volumetric solution

  • Phenolphthalein indicator solution

  • Buret, 50 mL

  • Erlenmeyer flask, 250 mL

  • Graduated cylinder, 100 mL

Procedure:

  • To a 250 mL Erlenmeyer flask, add 100 mL of deionized water.

  • Add 6.0 mL of the this compound sample to the water and mix gently.

  • Add 5 drops of phenolphthalein indicator solution to the mixture.

  • Titrate the solution with 1.0 N NaOH from the buret until a persistent pink color is observed.

  • Record the volume of 1.0 N NaOH used.

Calculation:

The USP specifies that not more than 0.50 mL of 1.0 N NaOH should be required to produce a pink color, which corresponds to approximately 0.5% acetic acid.[6]

Protocol 2: Titrimetric Determination of Acetaldehyde in this compound

This method quantifies the amount of free acetaldehyde in the this compound sample.

Materials:

  • This compound sample

  • Deionized water

  • Hydroxylamine hydrochloride solution (3.5 in 100)

  • 0.50 N Sodium Hydroxide (NaOH) volumetric solution

  • Methyl orange indicator solution

  • Buret, 50 mL

  • Erlenmeyer flask, 250 mL

Procedure:

  • Place 100 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 5.0 mL of the this compound sample and shake gently until it dissolves.

  • Add 5 mL of the hydroxylamine hydrochloride solution.

  • Shake the flask gently for 30 seconds.

  • Add a few drops of methyl orange indicator.

  • Immediately titrate with 0.50 N NaOH until the color changes.

  • Perform a blank titration by repeating the procedure without the this compound sample.

Calculation:

The difference between the volume of 0.50 N NaOH used for the sample and the blank titration should not exceed 1 mL, which corresponds to approximately 0.4% acetaldehyde.[6]

Protocol 3: Gas Chromatography (GC) for this compound Purity Assay

This protocol is adapted from methods used for determining this compound in biological samples and can be used to assess the purity of a this compound standard.[9][10] this compound is depolymerized to acetaldehyde for analysis.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • GC column: 10% Carbowax 20M on 80/100 Chromosorb WAW (or equivalent)

  • This compound sample

  • Internal standard (e.g., acetone)

  • Concentrated hydrochloric acid

  • Deionized water

  • Headspace vials

  • Gas-tight syringe

GC Conditions (starting point, may require optimization):

  • Injector Temperature: 180°C

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes

    • Ramp 1: 2°C/minute to 80°C

    • Ramp 2: 20°C/minute to 200°C, hold for 6 minutes

  • Detector Temperature: 230°C

  • Carrier Gas (Helium): Flow rate of 1.0 mL/min

  • Split Ratio: 10:1

Source: Adapted from Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry[11]

Sample Preparation:

  • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., methanol or water).

  • Prepare a working standard solution by diluting the stock solution to a known concentration.

  • Prepare an internal standard stock solution (e.g., 1 mg/mL acetone in methanol).

  • In a headspace vial, add a known volume of the this compound working standard and a known volume of the internal standard solution.

  • Add a small amount of concentrated hydrochloric acid to facilitate the depolymerization of this compound to acetaldehyde.

  • Seal the vial and heat it in a water bath (e.g., 96°C for 5 minutes) to ensure complete depolymerization.[10]

  • Allow the vial to cool and then analyze the headspace using the GC.

Analysis:

  • Inject a sample of the headspace into the GC.

  • Identify the peaks corresponding to acetaldehyde and the internal standard based on their retention times.

  • Calculate the peak area for both acetaldehyde and the internal standard.

  • The purity of the this compound can be determined by comparing the peak area of the acetaldehyde to a calibration curve prepared with known concentrations of a certified acetaldehyde standard.

Visualizations

Paraldehyde_Breakdown_Pathway This compound This compound (2,4,6-Trimethyl-1,3,5-trioxane) Acetaldehyde Acetaldehyde This compound->Acetaldehyde Depolymerization (catalyzed by acid, light, air) AceticAcid Acetic Acid Acetaldehyde->AceticAcid Oxidation (in the presence of air)

Caption: Chemical breakdown pathway of this compound.

Paraldehyde_Troubleshooting_Workflow cluster_observe Observation cluster_check Initial Checks cluster_action Action Observe Observe this compound Sample CheckColor Brownish Discoloration? Observe->CheckColor CheckOdor Vinegar-like Odor? Observe->CheckOdor Discard Discard Sample (Unsafe for use) CheckColor->Discard Yes Proceed Proceed with Caution (Consider Purity Testing) CheckColor->Proceed No CheckOdor->Discard Yes CheckOdor->Proceed No

Caption: Troubleshooting workflow for this compound quality.

References

Addressing variability in paraldehyde efficacy between batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paraldehyde. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in efficacy observed between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cyclic trimer of acetaldehyde molecules.[1][2][3] It functions as a sedative, hypnotic, and anticonvulsant.[1][4] Its primary mechanism of action, while not fully elucidated, is believed to be the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS), similar to other CNS depressants.[2][5] By enhancing GABAergic activity, this compound increases inhibitory effects on neuronal excitability.[2]

Q2: Why do I observe different experimental results with different batches of this compound?

A2: Variability in the efficacy of this compound between batches is a common issue primarily due to its chemical instability.[6][7] this compound can degrade upon exposure to light and air, breaking down into its monomer, acetaldehyde, which is then oxidized to acetic acid.[4][6] This degradation can lead to a decrease in the concentration of active this compound and an increase in impurities, altering the pharmacological effect and potentially increasing toxicity.[1]

Q3: What are the visible signs of this compound degradation?

A3: You should not use any this compound preparation that appears brownish or has a sharp, penetrating odor of acetic acid (vinegar).[1][6] Fresh this compound is a colorless or pale yellow, transparent liquid with a characteristic aromatic odor.[1][4]

Q4: How should this compound be stored to minimize degradation and maintain batch consistency?

A4: To ensure stability, this compound should be stored in well-filled, tight, light-resistant glass containers.[6][8] It is recommended to store it at a temperature below 25°C and to protect it from light.[1][9] Do not refrigerate, as this compound can solidify at around 12°C.[1][9] Once a container is opened, it should be used promptly, as the contents of a container opened for more than 24 hours should be discarded.[8]

Q5: What are the major degradation products of this compound and how do they affect experiments?

A5: The major degradation products are acetaldehyde and acetic acid.[4][6] Acetic acid increases the acidity of the solution, which can lead to metabolic acidosis if administered.[1] Both degradation products reduce the purity of the this compound, leading to inaccurate dosing and potentially confounding experimental results or causing toxic effects.[1] The administration of decomposed this compound can be dangerous.[1]

Troubleshooting Guide

Issue 1: Reduced or no sedative/anticonvulsant effect observed in my experiment.

  • Question: My current batch of this compound is showing significantly lower efficacy compared to previous batches. What could be the cause?

  • Answer: This is a strong indicator of this compound degradation. The concentration of the active compound may be lower than stated due to decomposition into acetaldehyde and acetic acid.[6] It is also possible that there are other issues with your experimental setup.

  • Troubleshooting Steps:

    • Visual Inspection: Check the this compound for a brownish color or a sharp, vinegar-like odor. If either is present, discard the batch.[1][6]

    • Verify Storage Conditions: Ensure that the this compound has been stored correctly (below 25°C, protected from light, in a tightly sealed glass container).[1][8]

    • Check Container Seal: Confirm that the container was properly sealed. Exposure to air accelerates degradation.[6]

    • Perform Quality Control Tests: If you have the capabilities, perform the quality control tests outlined in the "Experimental Protocols" section below to assess the purity and acidity of your batch.

    • Use a New Batch: If degradation is suspected, use a fresh, unopened batch of this compound for your experiment.

Issue 2: Increased adverse effects or unexpected animal mortality.

  • Question: I'm observing higher-than-expected toxicity or animal deaths with a new batch of this compound, even at standard doses. Why is this happening?

  • Answer: This is a serious issue that is likely due to the administration of decomposed this compound.[1] The degradation products, particularly acetic acid, can cause severe metabolic acidosis and corrosive poisoning.[1]

  • Troubleshooting Steps:

    • Immediately Discontinue Use: Stop using the current batch of this compound immediately.

    • Inspect the Product: Check for any signs of degradation as mentioned above (color, odor).[1][6]

    • Review Preparation and Administration: this compound is incompatible with many plastics and rubber.[1] Ensure you are using glass syringes for administration to prevent leaching of plasticizers or other contaminants.[9]

    • Report to the Manufacturer: Contact the manufacturer of the this compound to report the adverse events and provide the batch number.

    • Purity Analysis: If possible, retain a sample of the suspect batch for analytical testing to confirm the presence of degradation products.

Issue 3: Inconsistent results within the same batch of this compound.

  • Question: I am getting variable results even though I am using the same batch of this compound. What could be the reason?

  • Answer: This could be due to improper handling of the stock solution after it has been opened. This compound degrades upon exposure to air, so each time the stock container is opened, some degradation can occur.[6]

  • Troubleshooting Steps:

    • Aliquot the Stock: Upon opening a new bottle of this compound, consider aliquoting it into smaller, tightly sealed glass vials that are filled to the top to minimize headspace and air exposure.

    • Use Fresh Aliquots: Use a fresh aliquot for each experiment or each day of experiments. Discard any unused portion from an opened aliquot after 24 hours.[8]

    • Standardize Solution Preparation: Ensure that your protocol for diluting and preparing the this compound for administration is consistent across all experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on United States Pharmacopeia (USP) monographs and other sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₆H₁₂O₃
Molar Mass132.16 g/mol
AppearanceColorless or pale yellow liquid
Congealing Temp.Not lower than 11°C
Distilling Range120°C - 126°C

Source: USP29-NF24[8]

Table 2: USP Quality Control Specifications for this compound

TestSpecification Limit
Acidity (as acetic acid)≤ 0.5%
Limit of Acetaldehyde≤ 0.4%
Nonvolatile Residue≤ 0.06%

Source: USP29-NF24[10]

Experimental Protocols

Protocol 1: Determination of Acidity

This protocol is adapted from the USP monograph for this compound and is used to quantify the amount of acetic acid present.[10]

  • Objective: To ensure the percentage of acetic acid, a primary degradation product, is within acceptable limits.

  • Materials:

    • This compound sample

    • 100 mL deionized water

    • Phenolphthalein TS (indicator solution)

    • 1.0 N Sodium Hydroxide (NaOH) solution

    • Burette, conical flask, and other standard laboratory glassware

  • Methodology:

    • In a conical flask, dissolve 6.0 mL of the this compound sample in 100 mL of deionized water.

    • Add 5 drops of phenolphthalein TS to the solution.

    • Titrate the solution with 1.0 N NaOH from a burette until a persistent pink color is observed.

    • Record the volume of NaOH used.

  • Acceptance Criteria: Not more than 0.50 mL of 1.0 N NaOH is required to produce a pink color.[10]

Protocol 2: Limit of Acetaldehyde Test

This protocol is adapted from the USP monograph for this compound.[10]

  • Objective: To determine the amount of free acetaldehyde, a degradation product, in the sample.

  • Materials:

    • This compound sample

    • Deionized water

    • Hydroxylamine hydrochloride solution (3.5 in 100)

    • Methyl orange TS (indicator solution)

    • 0.50 N Sodium Hydroxide (NaOH) solution

    • 250 mL conical flask

  • Methodology:

    • Place 100 mL of deionized water in a 250-mL conical flask.

    • Add 5.0 mL of the this compound sample and shake gently until it dissolves.

    • Add 5 mL of hydroxylamine hydrochloride solution.

    • Shake the mixture gently for 30 seconds.

    • Add methyl orange TS as an indicator.

    • Immediately titrate with 0.50 N NaOH.

    • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation: The difference between the sample titration volume and the blank titration volume should not exceed 1 mL of 0.50 N NaOH.[10]

Protocol 3: Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a more advanced method for quantifying this compound and its impurities. The following is a general outline based on published methods.[11][12][13]

  • Objective: To accurately quantify the concentration of this compound and detect impurities like acetaldehyde.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable column for separating aldehydes, such as one packed with 10% Carbowax 20M/2% KOH on Chromosorb WAW.[13]

  • Methodology (General Steps):

    • Standard Preparation: Prepare a series of calibration standards of known this compound concentrations in a suitable solvent.

    • Sample Preparation: Dilute the this compound batch sample in the same solvent. An internal standard (e.g., acetone) should be added to both standards and samples for improved accuracy.[11][13]

    • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC.

    • Analysis: The components will separate based on their boiling points and interaction with the column. The FID will detect the compounds as they elute.

    • Quantification: Compare the peak area of this compound in the sample to the calibration curve generated from the standards to determine its concentration. Impurity peaks can also be identified and quantified.

Visualizations

Paraldehyde_Degradation_Pathway This compound Degradation Pathway This compound This compound (C₆H₁₂O₃) Exposure Exposure to Light & Air This compound->Exposure Acetaldehyde Acetaldehyde (CH₃CHO) Oxidation Oxidation Acetaldehyde->Oxidation AceticAcid Acetic Acid (CH₃COOH) Exposure->Acetaldehyde Depolymerization Oxidation->AceticAcid

Caption: this compound degradation pathway.

Troubleshooting_Workflow Troubleshooting this compound Efficacy Issues Start Efficacy Issue Observed (Reduced Effect / Increased Toxicity) Visual Visual Inspection: Brown color or vinegar odor? Start->Visual Storage Check Storage: <25°C, protected from light, tightly sealed glass? Visual->Storage No Discard Discard Batch & Report to Manufacturer Visual->Discard Yes QC Perform QC Tests (e.g., Acidity Titration) Storage->QC Yes Storage->Discard No QC->Discard Fails Spec ReviewHandling Review Handling Procedures (e.g., use of glass syringes, aliquoting) QC->ReviewHandling Passes Spec UseNew Use a New, Unopened Batch Discard->UseNew

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Overcoming Poor Absorption with Rectal Paraldehyde Administration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving the rectal administration of paraldehyde.

Troubleshooting Guide

This guide addresses common issues that can lead to poor or variable absorption of rectally administered this compound in experimental settings.

Problem Potential Cause Recommended Solution
Low or No Drug Absorption Improper Formulation: this compound administered without an appropriate vehicle can cause significant mucosal irritation, leading to poor retention and absorption.[1]This compound should be mixed in a 1:1 ratio with an equal volume of a non-irritating vegetable oil, such as olive oil or peanut oil, to minimize mucosal irritation.[1]
Incorrect Administration Technique: Superficial placement of the administration tube may result in leakage of the formulation.Ensure the administration tube is inserted to an appropriate depth to bypass the anal sphincter and deliver the formulation into the rectal cavity. The exact depth will vary depending on the animal model.
Presence of Fecal Matter: Fecal matter can obstruct the contact between the drug and the rectal mucosa, significantly reducing absorption.[2]Gently clearing the rectum with a saline enema prior to this compound administration can improve drug-mucosa contact. Allow sufficient time for the saline to be expelled before administering the drug.
Decomposition of this compound: this compound can decompose into acetic acid, which is inactive and can cause irritation. Decomposed this compound will have a brownish color and a vinegar-like smell.[3]Always use fresh, properly stored this compound. Do not use any solution that appears discolored or has an acidic odor.[3][4]
High Variability in Absorption Between Subjects Inconsistent Administration Volume or Depth: Variations in the volume administered or the depth of insertion can lead to inconsistent absorption rates.Use a calibrated syringe and a flexible catheter with depth markings to ensure consistent administration across all subjects. For mice, limit the volume to 0.5 ml, and for rats, 1-2 ml.[2]
Differences in Rectal Contents: The amount of fluid and fecal matter in the rectum can vary between animals, affecting drug dissolution and contact time.[5][6]Standardize the experimental conditions by fasting the animals for a consistent period before the experiment and considering a gentle rectal washout.
Animal Stress: Stress can alter gastrointestinal motility and blood flow, potentially impacting drug absorption.Handle animals gently and allow for an acclimatization period before the experiment to minimize stress.
Rapid Expulsion of the Formulation Irritation from the Formulation: Even when diluted, the formulation may cause some local irritation leading to defecation.After administration, gently hold the animal's buttocks together for a few minutes to aid retention.[7] Consider further dilution if expulsion is a persistent issue, though this may alter the final concentration.
Excessive Administration Volume: Administering a volume that exceeds the capacity of the rectum will lead to leakage and expulsion.Adhere to the recommended administration volumes for the specific animal model being used.[2]
Unexpected Pharmacokinetic Profile (e.g., delayed Tmax) Slow Release from Oily Vehicle: While necessary for reducing irritation, the oily vehicle can slow the partitioning of the lipophilic this compound into the aqueous rectal fluid for absorption.[5]Consider experimenting with different oil vehicles that may have different release characteristics. The use of surfactants or co-solvents could potentially improve the release rate, but would require careful formulation development and validation.[5]
Absorption in the Upper Rectum: Drugs absorbed in the upper rectum may undergo first-pass metabolism in the liver, which can alter the pharmacokinetic profile.[5]Aim for consistent administration in the lower rectum to maximize bypass of the portal circulation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical bioavailability of rectally administered this compound?

A1: The rectal bioavailability of this compound is generally reported to be between 75% and 90%.[5]

Q2: How does the absorption of rectal this compound compare to other administration routes?

A2: Rectal administration of this compound results in a slower time to peak concentration (Tmax) of approximately 1.5 to 2 hours, compared to oral administration (~0.5 hours) and intramuscular injection (~20-60 minutes).[5] However, it offers a viable alternative when oral or intravenous routes are not feasible.

Q3: Why is it crucial to dilute this compound with oil before rectal administration?

A3: Undiluted this compound is a strong irritant to the rectal mucosa.[1] This irritation can cause discomfort to the animal, leading to expulsion of the drug and poor, erratic absorption. Diluting it with an equal volume of a bland oil, such as olive or peanut oil, significantly reduces this irritation.[1]

Q4: Can plastic syringes and catheters be used for administering this compound?

A4: this compound can react with and dissolve certain plastics and rubbers.[4] It is recommended to use glass syringes for preparation and to minimize the contact time with any plastic components. If plastic catheters are used, the administration should be performed promptly after drawing the solution into the syringe.[7]

Q5: What are the key physiological factors in the rectum that can affect this compound absorption?

A5: Several physiological factors can influence rectal drug absorption, including:

  • Rectal Fluid Volume: The limited volume of rectal fluid (around 3 mL in humans) can affect the dissolution of drugs.[6] For an oily solution of this compound, partitioning into this fluid is a key step for absorption.

  • Presence of Fecal Matter: Stool in the rectum can act as a physical barrier, preventing the drug from reaching the absorptive mucosal surface.[2]

  • Rectal Motility: Increased motility can reduce the retention time of the formulation, leading to incomplete absorption.[5]

  • Blood Flow: The rectum has a rich blood supply. Drugs absorbed in the lower part of the rectum enter the systemic circulation directly, bypassing the liver's first-pass metabolism.[5]

Q6: Are there any absorption enhancers that can be used with rectal this compound?

A6: While the use of specific absorption enhancers with this compound is not extensively documented in publicly available literature, general strategies to enhance rectal absorption of lipophilic drugs include the use of surfactants and cyclodextrins.[1] These agents can improve drug release from the vehicle and increase membrane permeability. However, any modification to the standard 1:1 this compound-oil formulation would require thorough investigation to ensure safety and efficacy.

Experimental Protocols

Protocol 1: Rectal Administration of this compound-Oil Solution in a Rat Model

Objective: To administer a consistent dose of this compound rectally to a rat for pharmacokinetic or pharmacodynamic studies.

Materials:

  • This compound (pharmaceutical grade)

  • Olive oil (or other suitable vegetable oil)

  • Glass syringe (e.g., 3 mL)

  • Flexible, soft-tipped catheter (e.g., 3.5 French red rubber feeding tube)

  • Lubricating gel

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosage. The typical dose is 0.3 mL/kg of this compound.[5]

    • To minimize the impact of fecal matter, consider a brief period of fasting or a gentle saline enema prior to administration.

    • Gently restrain the animal.

  • Formulation Preparation:

    • In a glass container, mix the calculated volume of this compound with an equal volume of olive oil (1:1 ratio).

    • Draw the this compound-oil solution into the glass syringe.

    • Attach the flexible catheter to the syringe and ensure all air bubbles are expelled.

  • Administration:

    • Apply a small amount of lubricating gel to the tip of the catheter.

    • Gently insert the catheter into the rectum to a depth of approximately 2-3 cm.

    • Slowly inject the entire volume of the solution.

    • Carefully withdraw the catheter.

    • Gently hold the rat's buttocks together for approximately one minute to prevent leakage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or leakage of the administered dose.

    • Proceed with the planned experimental timeline for blood sampling or behavioral observation.

Protocol 2: Evaluation of Rectal this compound Absorption - A Pharmacokinetic Study Outline

Objective: To determine the pharmacokinetic profile of a rectally administered this compound formulation.

Experimental Design:

  • Animals: A sufficient number of animals (e.g., Sprague-Dawley rats) to allow for statistical power.

  • Groups:

    • Group 1: Rectal administration of this compound-oil solution.

    • Group 2 (Optional): Intravenous (IV) administration of this compound for bioavailability calculation.

    • Additional groups can be included to compare different oil vehicles or the effect of an absorption enhancer.

  • Dosing: Administer a single dose of the this compound formulation as described in Protocol 1.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) via an appropriate method (e.g., tail vein, cannula).

  • Sample Processing: Process blood samples to obtain plasma or serum and store them at an appropriate temperature (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., GC-MS or LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (if an IV group is included).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Administration via Different Routes
Route of Administration Bioavailability (%) Tmax (hours) Notes
Oral90 - 100%~0.5Rapid absorption.
Rectal 75 - 90% ~1.5 - 2 Slower onset compared to oral and IM routes.[5]
Intramuscular (IM)Not specified~0.3 - 1Rapid absorption.[5]

Data compiled from literature.[5] Actual values may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis animal_prep Animal Preparation (Fasting/Enema) formulation_prep Formulation Preparation (1:1 this compound:Oil) administration Rectal Administration (Protocol 1) formulation_prep->administration blood_sampling Blood Sampling (Timed Intervals) administration->blood_sampling bioanalysis Bioanalysis (GC-MS/LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study of rectal this compound.

troubleshooting_logic cluster_formulation Formulation Issues cluster_procedure Procedural Issues start Poor/Variable Absorption Observed check_dilution Is this compound diluted 1:1 with oil? start->check_dilution check_decomposition Is the this compound solution clear and odor-free? check_dilution->check_decomposition Yes solution_dilute Solution: Dilute with equal volume of oil. check_dilution->solution_dilute No check_feces Was the rectum clear of fecal matter? check_decomposition->check_feces Yes solution_replace Solution: Use fresh, non-decomposed this compound. check_decomposition->solution_replace No check_technique Was the administration depth and volume consistent? check_feces->check_technique Yes solution_cleanse Solution: Use a gentle saline enema before dosing. check_feces->solution_cleanse No check_retention Was the formulation retained post-administration? check_technique->check_retention Yes solution_standardize Solution: Standardize administration technique (depth, volume). check_technique->solution_standardize No further_investigation Consider further investigation: - Different oil vehicles - Absorption enhancers check_retention->further_investigation Yes solution_retention Solution: Ensure proper volume and hold buttocks post-dosing. check_retention->solution_retention No

Caption: A logical flow diagram for troubleshooting poor rectal this compound absorption.

References

Technical Support Center: Safe Disposal of Expired or Decomposed Paraldehyde Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of expired or decomposed paraldehyde solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special disposal procedures?

A1: this compound is a cyclic trimer of acetaldehyde, used as a sedative, hypnotic, and anticonvulsant.[1] Over time, especially when exposed to light and air, it decomposes into its monomers, acetaldehyde, and subsequently oxidizes to acetic acid.[1][2] This decomposition process not only reduces the efficacy of the solution but also increases its toxicity and flammability hazards. The degradation products are considered more toxic than this compound itself.[3] Therefore, expired or decomposed this compound is classified as hazardous waste and requires specific disposal protocols to ensure personnel safety and environmental protection.

Q2: How can I identify a decomposed this compound solution?

A2: A fresh this compound solution is a clear, colorless to pale yellow liquid with a characteristic aromatic odor.[1][4] Decomposition is indicated by a brownish discoloration and a strong, sharp, vinegar-like odor, which is due to the formation of acetic acid.[5][6][7] Do not use any solution that exhibits these signs.[5][6]

Q3: What are the primary hazards associated with decomposed this compound?

A3: Decomposed this compound presents several hazards:

  • Toxicity: The degradation products, acetaldehyde and acetic acid, are toxic and irritating.[1][3] Inhalation or ingestion can cause irritation to the respiratory and digestive tracts, headaches, and in high doses, more severe effects on the nervous system, liver, and kidneys.[3]

  • Flammability: this compound and its primary decomposition product, acetaldehyde, are flammable liquids with low flash points.[3][8] Vapors are heavier than air and can travel to an ignition source.[2][4]

  • Peroxide Formation: Like other aldehydes, this compound can form explosive peroxides upon prolonged storage and exposure to air.[9] These peroxides can be sensitive to shock, heat, or friction, posing a significant explosion risk, especially if the solution is concentrated by evaporation.[10]

  • Corrosivity: The presence of acetic acid makes the decomposed solution corrosive.

Q4: Can I dispose of small quantities of decomposed this compound down the drain?

A4: No, you should not dispose of this compound or its decomposed solutions down the drain. It is a hazardous waste that can harm aquatic life and damage plumbing.[11] Furthermore, many jurisdictions have regulations prohibiting the drain disposal of such chemicals.[11][12]

Q5: What are the general guidelines for the disposal of expired this compound?

A5: Expired or decomposed this compound must be disposed of as hazardous waste.[13] This typically involves collection by a licensed hazardous waste disposal company.[14] The specific procedures will be dictated by your institution's environmental health and safety (EHS) department and local regulations.[15][16] Always consult your institution's EHS guidelines before proceeding with disposal.

Troubleshooting Guide

Problem Possible Cause Solution
Solution is discolored (brownish) and has a strong vinegar-like odor. Decomposition of this compound into acetaldehyde and acetic acid.Do not use the solution.[5][6] Treat it as hazardous waste and follow the disposal protocol outlined below.
Crystals are observed in the solution or around the cap of the container. Potential formation of explosive peroxides.[9]DO NOT attempt to open or move the container. [10] Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.
Unsure of the age or expiration date of a this compound solution. Improper labeling or storage.Assume the solution is expired and potentially hazardous. Test for peroxides before handling further. If in doubt, contact your EHS department for guidance and disposal.[10]
This compound solution has come into contact with plastic materials. This compound is incompatible with many plastics and can cause them to degrade.[5]Immediately transfer the solution to a compatible container (e.g., glass). Dispose of the contaminated plastic as hazardous waste.

Quantitative Data Summary

Property Value Reference
This compound Flash Point 36°C (96.8°F) (closed cup)[3]
This compound Auto-ignition Temperature 238°C (460.4°F)[3]
Acceptable Peroxide Concentration for Disposal < 100 ppm[10][17]
Emergency Disposal Threshold for Peroxides > 100 ppm[10]

Experimental Protocols

Protocol 1: Peroxide Testing of this compound Solutions

Objective: To determine the concentration of peroxides in a this compound solution before disposal.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Distilled water

  • Starch indicator solution

  • Commercial peroxide test strips (e.g., Quantofix®) (optional, but recommended for ease of use)

  • Glass test tube or small flask

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Method A: Qualitative Iodide Test

  • In a fume hood, add approximately 1 mL of the this compound solution to a glass test tube.

  • Add 1 mL of glacial acetic acid.

  • Add about 0.1 g of potassium iodide crystals.

  • A yellow to brown color indicates the presence of peroxides. A faint yellow suggests a low concentration, while a distinct brown color indicates a high and potentially dangerous concentration.[7]

Method B: Semi-Quantitative Test Strips

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the this compound solution for a specified time.

  • After removing the strip, wait for the color to develop and compare it to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).

  • If the solvent is volatile, it may be necessary to moisten the test pad with a drop of water after the solvent has evaporated.[7]

Interpretation of Results:

  • < 25 ppm: The solution is generally considered safe for handling and may be suitable for chemical neutralization prior to disposal (consult your EHS department).

  • 25-99 ppm: The solution should be handled with caution and not be distilled or concentrated.[10] It should be disposed of as hazardous waste.

  • ≥ 100 ppm: The solution is potentially explosive. Do not handle further. Contact your EHS department immediately for emergency disposal.[10]

Visualizations

Logical Workflow for Handling Expired this compound

G Troubleshooting Workflow for Expired this compound start Expired or Decomposed This compound Solution Identified visual_inspection Visually Inspect Container start->visual_inspection crystals Crystals or Precipitate Visible? visual_inspection->crystals discoloration Brownish Discoloration or Vinegar-like Odor? crystals->discoloration No ehs_contact STOP! Do Not Move Container. Contact EHS Immediately. crystals->ehs_contact Yes test_peroxides Test for Peroxides discoloration->test_peroxides Yes discoloration->test_peroxides No (if age is unknown) peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level peroxide_level->ehs_contact Yes neutralize Proceed with Chemical Neutralization (if permitted) and then Dispose as Hazardous Waste peroxide_level->neutralize No dispose_hazardous Dispose as Hazardous Waste via EHS neutralize->dispose_hazardous

Caption: Troubleshooting workflow for expired this compound.

Decomposition and Disposal Pathway of this compound

G Decomposition and Disposal Pathway of this compound cluster_decomposition Decomposition cluster_disposal Disposal This compound This compound (C6H12O3) Acetaldehyde Acetaldehyde (CH3CHO) This compound->Acetaldehyde Depolymerization (Light, Air) AceticAcid Acetic Acid (CH3COOH) Acetaldehyde->AceticAcid Oxidation DecomposedSolution Decomposed Solution (this compound, Acetaldehyde, Acetic Acid) PeroxideTest Peroxide Test (< 100 ppm) DecomposedSolution->PeroxideTest Neutralization Neutralization (e.g., with Sodium Bicarbonate for Acetic Acid) PeroxideTest->Neutralization HazardousWaste Collection as Hazardous Waste Neutralization->HazardousWaste FinalDisposal Licensed Disposal Facility HazardousWaste->FinalDisposal

Caption: Decomposition and disposal pathway of this compound.

References

Impact of phenobarbital co-administration on paraldehyde clearance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drug Interaction Studies

Welcome to the technical support center. This guide provides troubleshooting information and frequently asked questions for researchers investigating the pharmacokinetic interaction between phenobarbital and paraldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected impact of phenobarbital co-administration on this compound clearance?

A: The impact of phenobarbital on this compound clearance appears to be complex and may vary based on the experimental model. In vitro studies using mouse liver microsomes have shown that pretreatment with phenobarbital increases the rate of this compound metabolism to acetaldehyde by 2.5-fold, suggesting that phenobarbital induces the cytochrome P-450 enzymes responsible for this conversion[1]. However, a clinical study in human neonates found that phenobarbital administration decreased both the clearance and the volume of distribution of this compound[2]. This suggests that the expected outcome can be contradictory and is highly dependent on the biological system being studied.

Q2: My in vivo experiment shows decreased this compound clearance with phenobarbital co-administration, which is counterintuitive for a CYP450 inducer. Why might this be happening?

A: This is a critical observation that aligns with clinical findings in neonates[2]. While phenobarbital is a well-known inducer of CYP2B, 2C, and 3A enzymes[3][4][5], several factors could lead to a net decrease in clearance in vivo:

  • Competitive Inhibition: Phenobarbital and this compound may compete for the same metabolic enzymes. If phenobarbital acts as a competitive inhibitor, it could acutely decrease the rate of this compound metabolism, even if it causes enzyme induction over a longer period.

  • Age and Developmental Stage: The study that observed decreased clearance was conducted in human neonates[2]. The hepatic enzyme systems in neonates are immature and may not respond to inducers in the same manner as in adults. The dose and age of treatment are key factors in the inductive effects of phenobarbital[6].

  • Different Metabolic Pathways: While cytochrome P-450 is implicated, other metabolic pathways might be involved in this compound clearance[7][8][9]. Phenobarbital could potentially inhibit a different, more dominant clearance pathway in vivo.

  • Species Differences: Results from animal models, such as mice, may not directly translate to humans due to species-specific differences in drug-metabolizing enzymes[3].

Q3: What is the established metabolic pathway for this compound?

A: this compound is a cyclic trimer of acetaldehyde[7]. The primary route of metabolism, accounting for 80-90% of a dose, occurs in the liver[8][9]. It is first metabolized to acetaldehyde. Evidence suggests this step is mediated by the cytochrome P-450 mixed-function oxidase system[1]. Acetaldehyde is then further oxidized by aldehyde dehydrogenase to acetic acid, which is subsequently metabolized to carbon dioxide and water[7][8]. A smaller portion of the drug is excreted unchanged via the lungs[7][9].

Q4: How does phenobarbital induce metabolizing enzymes?

A: Phenobarbital is a classic inducer of hepatic drug-metabolizing enzymes. It activates nuclear receptors, primarily the Constitutive Androstane Receptor (CAR), which then forms a heterodimer with the Retinoid X Receptor (RXR)[5]. This complex binds to specific response elements in the promoter regions of target genes, leading to increased transcription of various Phase I (e.g., CYP2B, CYP2C, CYP3A) and Phase II enzymes[5][10]. This induction increases the liver's capacity to metabolize a wide range of substances[11][12].

Q5: I am getting inconsistent results in my this compound clearance measurements. What are some common troubleshooting steps?

A: Inconsistent results in pharmacokinetic studies can arise from multiple sources. Consider the following:

  • Analytical Method Validation: Ensure your bioanalytical method (e.g., GC-MS, LC-MS/MS) for quantifying this compound in plasma is fully validated for linearity, accuracy, precision, and stability. This compound is volatile and can be challenging to work with.

  • Sample Handling: this compound is unstable and can depolymerize back to acetaldehyde. Ensure strict, consistent protocols for sample collection, processing (e.g., temperature control), and storage to maintain sample integrity.

  • Dosing Accuracy: Verify the concentration and stability of your dosing solutions. This compound can degrade, especially in the presence of light or air.

  • Animal Model Consistency: Ensure that the age, sex, strain, and health status of your animal models are consistent across all experimental groups. As noted, age can be a critical factor in the response to phenobarbital[6].

  • Timing of Administration: The timing between phenobarbital (inducer) administration and this compound administration is critical. Induction takes time to develop, whereas competitive inhibition can be immediate. Ensure your protocol's timing is consistent and appropriate for the effect you are studying.

Quantitative Data Summary

Table 1: Impact of Phenobarbital on this compound Pharmacokinetics in Neonates

ParameterThis compound Alone (Mean ± SEM)This compound with PhenobarbitalEffect Description
Clearance 0.121 ± 0.023 L/hr/kgDecreasedClearance decreased in a manner linearly related to the logarithm of the phenobarbital dose.[2]
Volume of Distribution 1.73 ± 0.20 L/kgDecreasedThe volume of distribution also decreased in relation to the phenobarbital dose.[2]
Elimination Half-Life 10.2 ± 1.0 hrIncreasedThe rate constant for elimination was decreased, leading to a longer half-life.[2]

Table 2: In Vitro Impact of Phenobarbital Pretreatment on this compound Metabolism

Experimental SystemParameter MeasuredEffect of Phenobarbital PretreatmentFold Change
Mouse Liver MicrosomesRate of Acetaldehyde GenerationIncreased2.5-fold[1]

Experimental Protocols

Protocol 1: In Vivo Study of Drug Interaction in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 8-10 weeks old). Acclimate animals for at least one week.

  • Group Allocation:

    • Group 1 (Control): Vehicle + this compound.

    • Group 2 (Treatment): Phenobarbital + this compound.

  • Induction Phase (Treatment Group): Administer phenobarbital (e.g., 80 mg/kg, intraperitoneally) once daily for 4 days to induce hepatic enzymes. Administer vehicle to the control group on the same schedule.

  • Pharmacokinetic Study:

    • On day 5, after the induction period, administer a single dose of this compound (e.g., 200 mg/kg, intraperitoneally) to both groups.

    • Collect blood samples (approx. 0.2 mL) via a cannulated vessel (e.g., jugular vein) at predefined time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Process blood immediately to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS or GC-MS method.

  • Data Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters (Clearance, Vd, T½, AUC) for each group. Compare parameters using appropriate statistical tests (e.g., Student's t-test).

Protocol 2: In Vitro Study Using Liver Microsomes

  • Source of Microsomes: Use pooled liver microsomes from the species of interest (e.g., mouse, rat, human).

  • Incubation Mixture: Prepare incubation tubes on ice. Each tube should contain:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • This compound (at various concentrations to determine Km, e.g., 1-50 mM)

  • Reaction Initiation: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Reaction Termination: After a specific incubation time (e.g., 15 minutes), terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analyte Measurement: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of acetaldehyde using a validated analytical method.

  • Data Analysis: Calculate the rate of metabolite formation. For enzyme kinetics, plot the rate of formation against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km[1].

Visualizations

paraldehyde_metabolism Metabolic Pathway of this compound and Influence of Phenobarbital This compound This compound acetaldehyde Acetaldehyde This compound->acetaldehyde Hepatic Metabolism p1 acetic_acid Acetic Acid acetaldehyde->acetic_acid p2 co2_h2o CO2 + H2O acetic_acid->co2_h2o phenobarbital Phenobarbital cyp450 Cytochrome P450 (e.g., CYP2B, 2C) phenobarbital->cyp450 Induces cyp450->p1 aldh Aldehyde Dehydrogenase (ALDH) aldh->p2

Caption: this compound metabolism and the inductive effect of phenobarbital.

experimental_workflow Workflow for an In Vivo Drug-Drug Interaction Study hypothesis Hypothesis: Phenobarbital alters This compound clearance animal_model Select & Acclimate Animal Model hypothesis->animal_model grouping Allocate Groups (Control vs. Treatment) animal_model->grouping dosing Administer Phenobarbital (Induction) & this compound grouping->dosing sampling Serial Blood Sample Collection dosing->sampling analysis Bioanalysis of Plasma (e.g., LC-MS/MS) sampling->analysis pk_model Pharmacokinetic Modeling (NCA) analysis->pk_model interpretation Data Interpretation & Statistical Analysis pk_model->interpretation troubleshooting_logic Troubleshooting Logic for Unexpected Pharmacokinetic Results start Unexpected Result: Decreased this compound Clearance with Phenobarbital q_analytical Is the analytical method validated and stable? start->q_analytical a_analytical_no Action: Re-validate method, check sample stability q_analytical->a_analytical_no No q_model Is the experimental model appropriate? q_analytical->q_model Yes a_model_yes Consider: - Age (Neonate vs. Adult) - Species (Mouse vs. Human) - Health Status q_model->a_model_yes q_mechanism Is the mechanism fully understood? q_model->q_mechanism a_mechanism_yes Hypothesize: - Competitive Inhibition - Inhibition of alternate pathways - In Vivo vs. In Vitro effects q_mechanism->a_mechanism_yes

References

Validation & Comparative

Comparative efficacy of paraldehyde versus diazepam for seizure control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Paraldehyde and Diazepam for Seizure Control

Introduction

The management of acute seizures and status epilepticus, a state of continuous seizure activity, is a critical medical emergency requiring prompt and effective intervention. Among the anticonvulsant agents, this compound and diazepam have historically been utilized, each with distinct profiles of efficacy, safety, and administration. This guide provides a comparative analysis of these two agents, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Comparative Efficacy

Intravenous (IV) diazepam is widely recognized as a first-line treatment for acute seizures and status epilepticus, particularly in children.[1][2] Its rapid onset of action is a key advantage in emergency situations. However, challenges in obtaining intravenous access, especially in pediatric patients, have led to the exploration of alternative administration routes, such as rectal diazepam.[2][3]

This compound is often considered a second-line or alternative therapy, particularly when initial treatment with benzodiazepines like diazepam fails.[1] It can be administered via rectal or intramuscular routes. While some studies suggest its utility as a last resort due to potential complications, others have found it to be effective and safe, especially in specific patient populations or when IV access is not feasible.[1][4]

A retrospective audit of a treatment protocol for convulsions in children showed that a single dose of rectal or intravenous diazepam was effective in terminating seizures in 85% of cases.[5] In cases where diazepam failed, a combination of this compound and phenytoin stopped the convulsion in 50% of the children who received it.[5]

In a controlled trial comparing treatments for severe delirium tremens, intravenous diazepam was found to calm patients in half the time required by rectally administered this compound.[6] Adverse reactions were exclusively reported in the this compound-treated group.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the efficacy and adverse effects of this compound and diazepam.

Table 1: Efficacy of this compound vs. Diazepam in Seizure Control

Study/AnalysisPatient PopulationInterventionEfficacy/Success RateKey Outcomes
Retrospective Audit[5]81 children with convulsionsSingle-dose rectal or IV diazepam (0.4 mg/kg)85% seizure cessationDiazepam is highly effective as a first-line treatment.
Retrospective Audit[5]10 children (diazepam-resistant)Rectal this compound (0.4 mL/kg) + Phenytoin (18 mg/kg)50% seizure cessationThis compound shows utility as a second-line agent.
Controlled Trial[6]34 adults with severe delirium tremensIV diazepam vs. Rectal this compoundDiazepam calmed patients in half the time of this compound.IV diazepam demonstrated faster onset of action.
Retrospective Analysis[3]16 children with status epilepticusRectal diazepam (0.2-0.5 mg/kg)81% seizure cessation after a single dose.Effective prehospital treatment, but seizure recurrence was noted in 30.8% before hospital arrival.
Retrospective Analysis[3]15 children with status epilepticusIV diazepam (0.1-0.3 mg/kg)100% seizure cessation after one dose.Higher seizure recurrence rate (60%) before hospital arrival compared to rectal administration.
Prospective Audit[4]53 episodes of prolonged tonic-clonic convulsionsRectal this compound62.3% seizure termination.No respiratory depression was recorded.

Table 2: Reported Adverse Effects

DrugStudyAdverse Effects NotedIncidence
This compound Controlled Trial[6]Fever, tachypnea, tachycardiaOccurred in 9 patients (all in the this compound group).
Prospective Audit[4]Respiratory depressionNo recorded instances.
Diazepam (IV) Retrospective Analysis[3]Respiratory depressionTwo children required prehospital endotracheal intubation.
Diazepam (Rectal) Retrospective Analysis[3]Respiratory depressionNo child required prehospital endotracheal intubation.

Experimental Protocols

Controlled Trial: Diazepam vs. This compound for Severe Delirium Tremens

This study provides a clear protocol for comparing the two drugs in a specific patient population.[6]

  • Study Design: A randomized, controlled clinical trial.

  • Patient Population: 34 patients diagnosed with severe delirium tremens.

  • Randomization: Patients were randomly allocated to receive either diazepam or this compound.

  • Treatment Protocol:

    • Diazepam Group: Received an initial intravenous dose of 10 mg, followed by 5 mg intravenously every 5 minutes until the patient was calm but awake. Maintenance was achieved with intramuscular diazepam.

    • This compound Group: Received 10 ml of this compound rectally every 30 minutes until the patient was calm but awake. Maintenance was continued with rectal this compound.

  • Outcome Measures: The primary outcome was the time required to calm the patient. Secondary outcomes included the total dose of medication required and the incidence of adverse reactions.

Visualizations

Experimental Workflow: Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of this compound and diazepam for seizure control.

G cluster_0 Patient Recruitment & Screening cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Outcome Assessment cluster_4 Data Analysis A Patient presents with acute seizures B Inclusion/Exclusion Criteria Assessment A->B C Informed Consent Obtained B->C D Randomization C->D E Arm 1: Administer this compound (e.g., Rectal, 0.4 mL/kg) D->E Group A F Arm 2: Administer Diazepam (e.g., IV, 0.2-0.3 mg/kg) D->F Group B G Primary Outcome: Time to Seizure Cessation E->G H Secondary Outcomes: - Seizure Recurrence - Adverse Events E->H F->G F->H I Statistical Comparison of Outcomes G->I H->I

Caption: Workflow of a randomized controlled trial comparing this compound and diazepam.

References

A Comparative Guide to Paraldehyde and Chloral Hydrate for Anesthesia in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For decades, paraldehyde and chloral hydrate have been utilized as anesthetic agents in animal research. However, with the advent of modern, safer alternatives, their application has seen a significant decline. This guide provides an objective comparison of this compound and chloral hydrate for anesthesia in animal research, focusing on their performance, supported by experimental data, and highlighting critical safety considerations for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Chloral Hydrate

FeatureThis compoundChloral Hydrate
Mechanism of Action Believed to potentiate GABAergic inhibitory neurotransmission.[1]Active metabolite, trichloroethanol, enhances GABA-A receptor function.[2]
Primary Use in Research Historically used as a sedative and hypnotic.Previously used for surgical anesthesia, now more for non-painful procedures.[3]
Analgesic Properties Considered to have poor analgesic properties.Controversial; some studies show efficacy, while others question it.[2][4]
Common Administration Intramuscular (IM), Intraperitoneal (IP)Intravenous (IV), Intraperitoneal (IP)[2][5]
Key Advantages -Relatively inexpensive
Significant Disadvantages Respiratory depression, metabolic acidosis, potential for dependence.[6]Severe tissue irritation with IP injection, narrow therapeutic index.[3][7]

Quantitative Comparison of Anesthetic Properties

A direct, contemporary comparative study quantifying the anesthetic profiles of this compound and chloral hydrate is limited. However, historical data and individual studies provide insights into their properties.

ParameterThis compound (in mice)Chloral Hydrate (in rats)
Anesthetic Dose (IP) ED50 for loss of righting reflex determined, but specific value not provided in the abstract.[1]300 - 450 mg/kg[5]
Anesthetic Dose (IV) Not commonly administered intravenously due to hazards.[8]200 mg/kg (bolus induction)[2][9]
Maintenance Dose (IV) -150 mg/kg/hour (continuous infusion)[2][9]
Onset of Anesthesia Onset time for anesthetic action is almost identical to ethanol.[1]-
Duration of Anesthesia Duration of anesthetic effect is shorter than an equipotent dose of chloral hydrate.[1]60 - 136 minutes (IP)[5]
Recovery Time --

Note: The data presented is compiled from different studies and species, and direct comparison should be made with caution. The lack of recent, detailed anesthetic data for this compound reflects its diminished use in research.

Experimental Protocols

Chloral Hydrate Anesthesia in Rats (Intravenous Administration)

This protocol is adapted from a study demonstrating the analgesic efficacy of intravenously administered chloral hydrate in Sprague-Dawley rats.[2][9]

Objective: To induce and maintain a surgical plane of anesthesia for experimental procedures.

Materials:

  • Chloral hydrate solution (0.1 g/mL in phosphate-buffered saline)

  • Isoflurane and vaporizer for initial induction

  • Intravenous catheter

  • Syringe pump for continuous infusion

  • Heating pad to maintain body temperature

  • Physiological monitoring equipment (for heart rate, respiratory rate)

Procedure:

  • Induction: Anesthetize the rat in a chamber with 4% isoflurane.

  • Catheterization: Once the righting reflex is lost, transfer the animal to a nose cone with 1.5-2.5% isoflurane and surgically implant an intravenous catheter (e.g., in the jugular vein).

  • Chloral Hydrate Administration:

    • Discontinue isoflurane.

    • Administer an initial bolus of 200 mg/kg chloral hydrate intravenously.[2][9]

    • Immediately begin a continuous intravenous infusion at a rate of 150 mg/kg/hour.[2][9]

  • Monitoring:

    • Continuously monitor the depth of anesthesia using the pedal withdrawal reflex (toe pinch).

    • Maintain core body temperature at approximately 37°C.

    • Monitor heart rate and respiratory rate throughout the procedure. In one study, the average heart rate was 384 ± 24.0 beats per minute, and the average respiratory rate was 108 ± 5.40 breaths per minute under this protocol.[2]

  • Recovery: Discontinue the infusion. Continue to monitor the animal on a heating pad until it is fully ambulatory. Provide supportive care as needed.

This compound Sedation/Hypnosis in Rodents (Intraperitoneal Administration)

Detailed protocols for surgical anesthesia using this compound in modern research are scarce. The following is a general guideline for sedation or hypnosis based on available dosage information. This is not recommended for painful procedures .

Objective: To induce sedation or a hypnotic state for non-painful procedures.

Materials:

  • This compound solution (ensure it is not decomposed - should be colorless to pale yellow and without a strong vinegar-like odor)[8]

  • Appropriate gauge needle and syringe

Procedure:

  • Dosage: The dosage for sedation in children is cited as 0.15 mL/kg, and for hypnosis as 0.3 mL/kg.[6] These may serve as a starting point for dose-finding studies in rodents, though specific anesthetic doses for rodents are not well-defined in recent literature.

  • Administration: Administer the calculated dose via intraperitoneal injection into the lower abdominal quadrant.

  • Monitoring: Observe the animal for the desired level of sedation, monitoring for signs of respiratory depression.

Mechanism of Action and Signaling Pathways

Both this compound and chloral hydrate exert their effects on the central nervous system primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

Chloral Hydrate: The primary mechanism of chloral hydrate involves its active metabolite, trichloroethanol.[2] Trichloroethanol potentiates the effect of GABA at the GABA-A receptor, a ligand-gated ion channel. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential, resulting in sedation and hypnosis.

ChloralHydrate_Pathway CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolism GABA_A GABA-A Receptor TCE->GABA_A Potentiates Cl_Influx Increased Chloride (Cl-) Influx GABA_A->Cl_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression

Chloral Hydrate's Mechanism of Action

This compound: The exact mechanism of this compound is not fully elucidated, but it is believed to act as a central nervous system depressant by potentiating the inhibitory effects of GABA.[1] Like other GABAergic agents, it likely enhances the function of GABA-A receptors, leading to increased neuronal inhibition.

Paraldehyde_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates (presumed) Cl_Influx Increased Chloride (Cl-) Influx GABA_A->Cl_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Anesthesia_Workflow cluster_Prep Preparation cluster_Anesthesia Anesthesia cluster_Monitoring Monitoring cluster_PostOp Post-Procedure Animal_Prep Animal Acclimation & Weighing Drug_Prep Anesthetic Preparation (Check for decomposition) Animal_Prep->Drug_Prep Induction Anesthetic Induction (e.g., IV bolus, IP injection) Drug_Prep->Induction Maintenance Anesthesia Maintenance (e.g., IV infusion) Induction->Maintenance Monitor_Depth Anesthetic Depth (Pedal Reflex) Maintenance->Monitor_Depth Monitor_Vitals Physiological Parameters (Heart Rate, Respiration, Temp) Maintenance->Monitor_Vitals Recovery Recovery on Heating Pad Maintenance->Recovery Monitor_Depth->Maintenance Adjust Dose Monitor_Vitals->Maintenance Adjust Dose PostOp_Care Supportive Care & Observation Recovery->PostOp_Care

References

Validating the Anticonvulsant Effects of Paraldehyde Using EEG: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of paraldehyde's anticonvulsant effects, with a specific focus on its validation using electroencephalography (EEG). While direct comparative studies with quantitative EEG data are limited for this older-generation anticonvulsant, this document synthesizes available information to offer insights into its performance relative to other established antiepileptic drugs (AEDs) like phenobarbital and diazepam.

Comparative Efficacy and EEG Effects of Anticonvulsants

This compound has historically been used in the management of acute seizures and status epilepticus, particularly in cases refractory to other treatments.[1] Its mechanism of action is thought to involve the enhancement of GABAergic inhibition, similar to benzodiazepines and barbiturates.[2] However, a comprehensive understanding of its effects on brain electrical activity as measured by EEG, especially in comparison to modern AEDs, is not well-documented in recent literature.

Studies on older anticonvulsants have shown that they can induce changes in EEG background rhythms.[3] For instance, drugs like phenobarbital and phenytoin are known to be associated with a slowing of the posterior alpha frequency.[4] In contrast, a study on neonatal seizures suggested that commonly used anticonvulsants, including this compound, phenobarbital, phenytoin, and diazepam, had little effect on EEG-monitored seizure control in this specific patient population.[5] This highlights the complexity of assessing AED efficacy based on EEG, which can be influenced by factors such as patient age and the underlying cause of seizures.

The following table summarizes the known EEG effects of this compound and two common comparators, phenobarbital and diazepam. It is important to note the scarcity of modern, quantitative EEG studies for this compound, necessitating a reliance on a combination of older clinical observations and preclinical data.

Anticonvulsant Reported EEG Effects Quantitative EEG Data Availability Primary Use Case in Seizure Management
This compound Limited specific data. General CNS depressant effects suggest potential for slowing of background rhythms and suppression of epileptiform discharges.[3][5]Very LimitedStatus epilepticus, refractory seizures.[1]
Phenobarbital Increased beta activity, slowing of the dominant rhythm, and in some cases, increased slow-wave activity.[4] Can reduce the amplitude and propagation of neonatal seizures.ModerateGeneralized and partial seizures, status epilepticus.
Diazepam Acute administration can suppress epileptiform discharges and may show an increase in beta activity.[6][7]ModerateStatus epilepticus, acute repetitive seizures.

Experimental Protocols for EEG Validation of Anticonvulsants

Validating the anticonvulsant effects of a compound using EEG in a preclinical setting involves a standardized workflow. The following protocol outlines a general methodology for such studies, typically conducted in rodent models of epilepsy.

Animal Model Selection and Preparation
  • Animal Model: Chemoconvulsant models (e.g., pentylenetetrazol [PTZ] or kainic acid-induced seizures) or genetic models (e.g., WAG/Rij rats for absence seizures) are commonly used.[8][9]

  • Surgical Implantation of Electrodes:

    • Animals are anesthetized, and their heads are fixed in a stereotaxic frame.

    • Small burr holes are drilled through the skull over specific brain regions (e.g., cortex and thalamus).[9]

    • Screw or wire electrodes are implanted epidurally (on the surface of the dura mater) or intracortically. A reference and a ground electrode are also placed.

    • The electrode assembly is secured to the skull with dental cement.

    • Animals are allowed a post-operative recovery period of at least one week.

EEG Recording and Drug Administration
  • Baseline EEG Recording: Continuous video-EEG recordings are taken for a defined period before drug administration to establish baseline seizure activity and background EEG characteristics.[6]

  • Drug Administration: this compound, a comparator drug (e.g., diazepam or phenobarbital), or a vehicle control is administered via a systemic route (e.g., intraperitoneal injection).

  • Post-treatment EEG Recording: Continuous video-EEG is recorded for several hours post-administration to monitor changes in seizure frequency, duration, and EEG morphology.

Quantitative EEG (qEEG) Analysis
  • Data Preprocessing: Raw EEG data is filtered to remove artifacts.

  • Spike and Seizure Detection: Epileptiform events (spikes, spike-wave discharges, seizures) are identified and quantified. Automated algorithms can be used for this purpose.[10]

  • Spectral Analysis: The EEG signal is decomposed into different frequency bands (e.g., delta, theta, alpha, beta, gamma). The power within each band is calculated to assess drug-induced changes in brain oscillations.[11][12]

  • Statistical Analysis: Statistical tests are used to compare EEG parameters (e.g., seizure count, seizure duration, spectral power) between the pre- and post-drug conditions and between the different treatment groups.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the key processes involved in the validation of anticonvulsant drugs using EEG.

experimental_workflow cluster_preclinical_model Preclinical Model Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., PTZ-induced seizure model) Surgery Stereotaxic Surgery: Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline_EEG Baseline Video-EEG Recording Recovery->Baseline_EEG Drug_Admin Drug Administration (this compound, Comparator, Vehicle) Baseline_EEG->Drug_Admin Post_Drug_EEG Post-treatment Video-EEG Recording Drug_Admin->Post_Drug_EEG Data_Processing EEG Data Preprocessing (Filtering, Artifact Removal) Post_Drug_EEG->Data_Processing Seizure_Quant Seizure Quantification (Frequency, Duration) Data_Processing->Seizure_Quant Spectral_Analysis Spectral Power Analysis (Frequency Bands) Data_Processing->Spectral_Analysis Stats Statistical Comparison Seizure_Quant->Stats Spectral_Analysis->Stats

Experimental workflow for EEG validation.

signaling_pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Proposed mechanism of this compound action.

References

Reproducibility in Paraldehyde Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reproducibility of experimental results in studies utilizing paraldehyde, with a comparative look at its alternatives, focusing on chemical stability and therapeutic efficacy.

This compound, a cyclic trimer of acetaldehyde, has a long history in clinical practice as a sedative, hypnotic, and anticonvulsant. Despite its established use, particularly in treating status epilepticus and alcohol withdrawal syndrome, the reproducibility of experimental and clinical outcomes can be influenced by its chemical instability and the availability of alternative therapeutic agents. This guide provides a comparative overview of this compound and its common alternatives—diazepam, lorazepam, and phenobarbital—supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their study design and interpretation.

Factors Influencing Reproducibility of this compound Studies

The reliability of research involving this compound is contingent on several factors, primarily its chemical purity and stability. This compound is susceptible to oxidation, especially when exposed to air and light, leading to its decomposition into acetaldehyde and subsequently acetic acid. This degradation not only reduces the potency of the drug but can also introduce toxic byproducts, significantly impacting the reproducibility of experimental results.

Key considerations for ensuring the integrity of this compound in research settings include:

  • Storage: this compound should be stored in well-filled, airtight, light-resistant glass containers.[1] It is recommended to discard any unused portion from a container that has been open for more than 24 hours.

  • Purity: The presence of a brownish color or a sharp, vinegar-like odor indicates degradation to acetic acid and acetaldehyde, and such preparations should not be used.[1]

  • Material Compatibility: this compound is incompatible with many plastics and rubber, which can lead to contamination and a decrease in the effective dose. Therefore, the use of glass syringes and administration sets is crucial.

Comparative Efficacy and Safety: this compound vs. Alternatives

The choice of sedative or anticonvulsant in clinical and preclinical studies often involves a trade-off between efficacy, speed of onset, and adverse effects. The following tables summarize the available quantitative data comparing this compound with diazepam, lorazepam, and phenobarbital for the treatment of status epilepticus and alcohol withdrawal syndrome.

Table 1: Comparison of Anticonvulsant Efficacy in Status Epilepticus
DrugRoute of AdministrationStudy PopulationEfficacy (Seizure Cessation Rate)Key Adverse Events (Incidence)
This compound IntramuscularPediatric61.3% (within 10 minutes)[2]No clinically important cardiorespiratory events reported.[2]
Rectal (in combination with Phenytoin)Pediatric50% (in patients who failed to respond to two doses of diazepam)[3]Respiratory depression (led to ICU admission in 4 out of 81 children in the overall study protocol).[3]
Diazepam IntravenousPediatricSeizure cessation in all 15 patients after one dose.[4]Recurrence of convulsions in 60% of patients before reaching the ED; two required intubation for respiratory depression.[4]
RectalPediatric81% (after a single dose)[4]No prehospital endotracheal intubation required.[4]
Lorazepam IntranasalPediatric75% (within 10 minutes)[2]No clinically important cardiorespiratory events reported.[2]
Phenobarbital ParenteralPediatricSignificantly reduced risk of second-line treatment failure compared to phenytoin (RR = 0.3).[5]Not directly compared to this compound in the same study.
IntravenousAdult (SRSE)Seizure termination achieved in 59.3% of patients.[6]Hypotension requiring catecholamine therapy, ICU-acquired infections.[6]

SRSE: Super-Refractory Status Epilepticus

Table 2: Comparison of Efficacy in Alcohol Withdrawal Syndrome
DrugRoute of AdministrationStudy PopulationEfficacy (Outcome Measure)Key Adverse Events (Incidence)
This compound RectalAdultLonger time to become calm compared to diazepam.[7]Adverse reactions (fever, tachypnea, tachycardia) occurred in 9 patients, all treated with this compound.[7]
Diazepam IntravenousAdultPatients became calm in half the time needed with this compound.[7]No adverse reactions reported in the diazepam group.[7]
Lorazepam Intramuscular/OralAdultAll symptoms subsided within 2 hours after a single injection and remained under control with oral administration.[8]No adverse reactions attributable to lorazepam were observed.[8]

Experimental Protocols

To ensure the reproducibility of studies involving this compound and its alternatives, detailed and standardized experimental protocols are essential.

Protocol 1: Stability-Indicating Analysis of this compound using Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of this compound and its primary degradation product, acetaldehyde, to ensure the quality of the substance used in experimental studies.

Objective: To develop and validate a stability-indicating gas chromatography method for the determination of this compound purity and the quantification of acetaldehyde.

Materials:

  • This compound reference standard

  • Acetaldehyde reference standard

  • Internal standard (e.g., acetone)

  • Hydrochloric acid

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 10% Carbowax 20M/2% KOH on 80/100 Chromosorb WAW)[9][10]

  • Headspace vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and acetaldehyde reference standards in a suitable solvent. Prepare a separate stock solution of the internal standard.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent as the standards. Add a known amount of the internal standard.

  • Forced Degradation: To demonstrate the stability-indicating nature of the method, subject this compound samples to forced degradation conditions:

    • Acid Hydrolysis: Treat the sample with a solution of hydrochloric acid and heat in a sealed vial (e.g., 96°C for 5 minutes) to depolymerize this compound to acetaldehyde.[9][10]

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.[1][11][12]

    • Thermal Degradation: Expose the sample to dry heat.[11][12]

    • Photolytic Degradation: Expose the sample to UV light.[11][12]

  • GC Analysis:

    • Inject a sample of the headspace from the prepared vials into the GC system.

    • Use an appropriate temperature program for the column oven, injector, and detector.

    • Record the chromatograms and identify the peaks corresponding to this compound, acetaldehyde, and the internal standard based on their retention times compared to the standards.

  • Quantification: Calculate the concentration of this compound and acetaldehyde in the samples by comparing their peak area ratios to the internal standard with a calibration curve generated from the reference standards.

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Protocol 2: Assessment of Anticonvulsant Activity in a Rodent Model (Maximal Electroshock Seizure - MES Test)

Objective: To evaluate and compare the anticonvulsant efficacy of this compound and its alternatives in a preclinical model of generalized tonic-clonic seizures.

Materials:

  • Male mice or rats

  • This compound and alternative anticonvulsant drugs (e.g., diazepam, lorazepam, phenobarbital)

  • Vehicle (e.g., saline, Tween 80)

  • Electroconvulsive shock apparatus with corneal or ear-clip electrodes

  • Topical anesthetic

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment. On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle control, this compound, and alternative drugs at various doses).

  • Drug Administration: Administer the test compounds or vehicle via a clinically relevant route (e.g., intraperitoneal, oral).

  • MES Induction: At the time of expected peak drug effect, apply a drop of topical anesthetic to the eyes (for corneal electrodes) or ears of each animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a protective effect.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension in each treatment group. Calculate the median effective dose (ED50) for each compound, which is the dose that protects 50% of the animals.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

This compound is believed to exert its sedative and anticonvulsant effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, similar to benzodiazepines and barbiturates. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Modulatory Drugs GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization leads to Cl- influx & Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes This compound This compound This compound->GABA_A_Receptor potentiates Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A_Receptor potentiates Barbiturates Barbiturates Barbiturates->GABA_A_Receptor potentiates

GABA-A receptor signaling pathway and drug modulation.
Experimental Workflow for Comparative Efficacy Study

The following diagram illustrates a typical workflow for a preclinical study comparing the anticonvulsant efficacy of this compound with an alternative drug.

Experimental_Workflow start Start: Acclimatize Animals randomization Randomize into Treatment Groups start->randomization dosing Administer Vehicle, this compound, or Alternative Drug at Various Doses randomization->dosing seizure_induction Induce Seizures (e.g., MES Test) dosing->seizure_induction observation Observe and Score Seizure Severity seizure_induction->observation data_analysis Analyze Data (e.g., Calculate ED50) observation->data_analysis comparison Compare Efficacy and Side Effect Profile data_analysis->comparison conclusion Draw Conclusions on Relative Performance comparison->conclusion

Workflow for a preclinical anticonvulsant study.

Conclusion

The reproducibility of experimental results in studies using this compound is critically dependent on the careful control of its storage and handling to prevent chemical degradation. While this compound remains a therapeutic option, particularly in resource-limited settings, its alternatives, such as diazepam, lorazepam, and phenobarbital, often present more favorable and reproducible outcomes in terms of efficacy and safety, especially when intravenous access is available. For researchers and clinicians, the choice of agent should be guided by the specific clinical context, the available formulations, and a thorough understanding of the potential for variability in the quality of this compound. The use of standardized and validated experimental protocols is paramount to generating reliable and reproducible data in this field of research.

References

A Comparative Analysis of Paraldehyde and Modern Hypnotics on Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative and hypnotic properties of the historical drug paraldehyde with modern hypnotic agents, including benzodiazepines, "Z-drugs," and dual orexin receptor antagonists (DORAs). The information is intended to support research, scientific understanding, and drug development in the field of sleep medicine and central nervous system therapeutics.

Executive Summary

This compound, a cyclic trimer of acetaldehyde, was once a widely used sedative-hypnotic but has been largely replaced by modern drugs due to safety and tolerability concerns.[1][2] Modern hypnotics offer more targeted mechanisms of action, generally improved safety profiles, and better patient tolerability. This guide will delve into the mechanistic differences, present available comparative data, and outline experimental protocols for assessing sedative effects.

Mechanism of Action

The sedative effects of these compounds are primarily mediated through two distinct neurotransmitter systems: the GABAergic system and the orexin system.

GABAergic Modulation: this compound, Benzodiazepines, and Z-Drugs

This compound, benzodiazepines, and Z-drugs all exert their sedative effects by enhancing the activity of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[3][4] However, their specific interactions with the receptor complex differ.

  • This compound: The exact mechanism is not fully elucidated, but it is believed to potentiate the inhibitory effects of GABA, leading to central nervous system depression.[3]

  • Benzodiazepines: These agents bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening when GABA is also bound. This results in enhanced neuronal hyperpolarization and reduced neuronal excitability.

  • Z-Drugs (e.g., Zolpidem, Zopiclone): While chemically distinct from benzodiazepines, Z-drugs also bind to the benzodiazepine site on the GABA-A receptor, with a higher affinity for the α1 subunit.[5][6] This selectivity is thought to contribute to their potent hypnotic effects with comparatively weaker anxiolytic and muscle relaxant properties.[7]

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel cluster_synapse GABA_A_Receptor GABA-A Receptor Cl_channel_closed Closed Cl_channel_open Open Cl_channel_closed->Cl_channel_open Opens Cl_influx Cl- Influx Cl_channel_open->Cl_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Potentiates GABA Benzo_Z Benzodiazepines Z-Drugs Benzo_Z->GABA_A_Receptor Positive Allosteric Modulation

GABAergic Signaling Pathway
Orexin System Antagonism: Dual Orexin Receptor Antagonists (DORAs)

In contrast to GABAergic modulators, DORAs (e.g., Suvorexant, Lemborexant) promote sleep by blocking the wake-promoting effects of orexin neuropeptides (orexin-A and orexin-B).[8] These neuropeptides, produced in the hypothalamus, play a crucial role in maintaining wakefulness and arousal. By antagonizing the OX1 and OX2 receptors, DORAs suppress the wake drive, thereby facilitating the transition to and maintenance of sleep.[9]

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (Wake-Promoting) Orexin_A_B Orexin-A & Orexin-B OX1R_OX2R OX1 & OX2 Receptors Orexin_A_B->OX1R_OX2R Bind Increased_Excitability Increased Neuronal Excitability (Wakefulness) OX1R_OX2R->Increased_Excitability Activates DORAs DORAs (e.g., Suvorexant) DORAs->OX1R_OX2R Block

Orexin Signaling Pathway

Data Presentation: Pharmacokinetic and Efficacy Comparison

Direct, head-to-head clinical trials comparing the sedative efficacy of this compound with the full spectrum of modern hypnotics for insomnia are lacking. The following tables summarize key pharmacokinetic parameters and available efficacy data, compiled from various sources.

Table 1: Pharmacokinetic Properties
Drug Class Agent(s) Time to Peak Plasma Concentration (Tmax) Elimination Half-life (t½) Bioavailability Metabolism
This compound This compound~20-60 minutes (IM)[10]3.5-9.5 hours[1][11]~90-100% (Oral), ~75-90% (Rectal)[11]Hepatic (70-90%), Excreted unchanged via lungs (11-28%)[11]
Benzodiazepines Diazepam, Lorazepam, TemazepamVaries (Fast to Slow)[12]Varies widely (Short to Long-acting: 5 to >24 hours)[13]Varies by agentPrimarily hepatic (CYP enzymes)
Z-Drugs Zolpidem, Zopiclone, ZaleplonRapid (~30 minutes)[5][6]Short (1-7 hours)[5][6]Varies (e.g., Zaleplon ~30%, Zolpidem ~70%)Hepatic (CYP enzymes, Aldehyde oxidase for Zaleplon)[5]
DORAs Suvorexant, Lemborexant~2.2 hours (Suvorexant)[8]~12 hours (Suvorexant), 17-55 hours (Lemborexant)[14]Not specifiedHepatic (primarily CYP3A4)[8]
Table 2: Sedative Efficacy and Adverse Effects
Drug Class Agent(s) Reported Sedative Efficacy Common Adverse Effects Serious Adverse Effects
This compound This compoundOnset of sleep in 5-15 mins (IM), duration ~8 hours.[1] In a study on delirium tremens, diazepam calmed patients in half the time of this compound.[15]Dizziness, headache, GI disturbances, strong unpleasant breath odor.[16][17]Respiratory depression, hypotension, metabolic acidosis, potential for toxicity with decomposed solutions.[16]
Benzodiazepines Diazepam, Lorazepam, TemazepamReduce sleep latency and increase total sleep time.[18]Drowsiness, dizziness, cognitive impairment, amnesia.[19][20]Dependence, withdrawal symptoms, respiratory depression (especially with other CNS depressants).[19]
Z-Drugs Zolpidem, Zopiclone, ZaleplonReduce sleep latency and improve sleep quality.[5]Dizziness, headache, GI disturbances, unpleasant taste (zopiclone).[5]Complex sleep-related behaviors (e.g., sleepwalking), dependence, withdrawal.[21][22]
DORAs Suvorexant, LemborexantImprove sleep onset and maintenance.[9]Somnolence, headache, fatigue.[23]Worsening of depression or suicidal ideation, sleep paralysis.[8]

Experimental Protocols

The evaluation of sedative-hypnotic drugs relies on a combination of objective and subjective measures to quantify their effects on sleep and wakefulness.

Objective Measures
  • Polysomnography (PSG): This is the gold standard for measuring sleep architecture. It involves continuous monitoring of brain waves (electroencephalogram - EEG), eye movements (electrooculogram - EOC), and muscle activity (electromyogram - EMG).

    • Key Parameters:

      • Sleep Latency: Time from "lights out" to the first epoch of sleep.

      • Total Sleep Time (TST): Total duration of sleep.

      • Wake After Sleep Onset (WASO): Time spent awake after sleep has been initiated.

      • Sleep Efficiency: TST divided by the total time in bed.

      • Sleep Stages: Percentage of time spent in different sleep stages (N1, N2, N3/slow-wave sleep, REM sleep).

  • Multiple Sleep Latency Test (MSLT): This test is used to objectively measure daytime sleepiness.

    • Methodology: The test consists of four or five 20-minute nap opportunities scheduled at 2-hour intervals throughout the day. EEG, EOG, and EMG are recorded.

    • Primary Outcome: The mean sleep latency across all naps. A shorter mean sleep latency indicates greater physiological sleepiness.

Subjective Measures
  • Visual Analog Scales (VAS): These are simple, subjective tools for assessing sleepiness and alertness.

    • Methodology: Participants are asked to mark their level of sleepiness or alertness on a 100mm line, with anchors such as "Not at all sleepy" to "Extremely sleepy."

    • Application: Can be administered at multiple time points to track changes in subjective sedation.

  • Sleep Diaries: Participants record their sleep patterns, including bedtime, wake-up time, number of awakenings, and subjective sleep quality.

Experimental Workflow

A typical clinical trial to compare the sedative effects of two or more hypnotics would follow a randomized, double-blind, placebo-controlled, crossover design.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment Periods (Crossover) cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis Participant_Screening Participant Screening Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_PSG Baseline Polysomnography (PSG) Informed_Consent->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Treatment_A Treatment A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment B (e.g., Modern Hypnotic) Randomization->Treatment_B Placebo Placebo Randomization->Placebo PSG_Recording Overnight PSG Recording Treatment_A->PSG_Recording Treatment_B->PSG_Recording Placebo->PSG_Recording Washout Washout Period Washout->Randomization Crossover to next treatment MSLT_Testing Daytime MSLT PSG_Recording->MSLT_Testing VAS_Diaries VAS & Sleep Diaries MSLT_Testing->VAS_Diaries Adverse_Events Adverse Event Monitoring VAS_Diaries->Adverse_Events Adverse_Events->Washout Data_Analysis Statistical Analysis of Efficacy & Safety Data Adverse_Events->Data_Analysis

Experimental Workflow for Comparing Hypnotics

Conclusion

While this compound was historically a cornerstone of sedative-hypnotic therapy, its use has been superseded by modern agents with more favorable pharmacokinetic and safety profiles. Modern hypnotics, acting through either GABAergic modulation or orexin receptor antagonism, offer more refined mechanisms for promoting sleep. Although direct comparative efficacy data between this compound and the full range of modern hypnotics are scarce, the available information on their mechanisms, pharmacokinetics, and adverse effects strongly favors the use of newer agents in clinical practice and as comparators in drug development. Future research employing standardized experimental protocols will be crucial for any re-evaluation of historical compounds or the development of novel sedative-hypnotics.

References

A Comparative Analysis of Rectal Paraldehyde and Buccal Midazolam in the Management of Acute Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Interventions for Acute Seizure Management.

In the critical moments of an acute seizure, rapid and effective intervention is paramount. For decades, rectal paraldehyde and, more recently, buccal midazolam have been utilized as first-line treatments in non-hospital settings where intravenous access is not immediately available. This guide provides a detailed comparison of the efficacy of these two anticonvulsant medications, supported by available experimental data, to inform research and development in the field of epilepsy treatment.

Quantitative Efficacy and Safety Data

An indirect comparison of efficacy has been synthesized from separate clinical studies due to a lack of direct head-to-head trials. The data presented below summarizes key performance indicators for both rectal this compound and buccal midazolam in terminating acute seizures, primarily in pediatric populations.

Efficacy OutcomeRectal this compoundBuccal Midazolam
Seizure Cessation Rate 62.3% of all tonic-clonic convulsions terminated[1][2][3]. In patients with a pre-existing diagnosis of epilepsy, this rate increased to 74.3%[1][2][3].In a home setting, buccal midazolam was effective in stopping seizures in 91% of cases. In an emergency room setting, the efficacy was 78.4%[4]. Other studies have reported seizure control in 88% of patients within 4 minutes and 100% within 5 minutes[5][6].
Time to Seizure Cessation In 70% of recorded episodes, seizures were terminated within 10 minutes of administration[7].Seizures were controlled in less than 4 minutes in 88% of patients and within 5 minutes for all patients in one study[5][6].
Adverse Effects No recorded instances of respiratory depression in a prospective audit of 53 episodes[1][2]. Common side effects can include dizziness, headache, and gastrointestinal upset. More severe effects like respiratory depression and metabolic acidosis are possible, especially at high doses[8].No significant cardiorespiratory events were reported in a large randomized controlled trial[4]. Side effects are generally mild, with a risk of respiratory depression, particularly if used with other CNS depressants[8].

Experimental Protocols

The methodologies employed in the key studies cited provide context for the efficacy data.

Rectal this compound Administration Protocol

A prospective audit collected data on the use of rectal this compound for tonic-clonic convulsions over a one-year period across four hospitals.

  • Patient Population: 30 patients aged 5 months to 16 years (mean age 6.12 years) experiencing 53 episodes of tonic-clonic convulsions. 66% of episodes were in patients with a pre-existing diagnosis of epilepsy[1][2].

  • Intervention: Rectal administration of this compound. The mean dose administered was 0.65 ml/kg[1][2]. The medication is typically mixed with an equal amount of olive oil and administered into the rectum[9][10].

  • Primary Outcome: Cessation of the tonic-clonic convulsion[1][2].

Buccal Midazolam Administration Protocol

A prospective, randomized, controlled trial was conducted to compare the efficacy of buccal, intranasal, and intramuscular midazolam in children with acute seizures.

  • Patient Population: Children aged one month to 17 years experiencing acute seizures lasting longer than five minutes. In the home setting, 67 patients received buccal midazolam. In the emergency room setting, 37 patients received buccal midazolam[4].

  • Intervention: Buccal administration of midazolam. The liquid is placed between the gums and the cheek to be absorbed through the buccal mucosa[11][12].

  • Primary Outcome: Seizure cessation within 10 minutes of drug administration with no recurrence within 30 minutes[4].

Signaling Pathways and Experimental Workflow

The anticonvulsant effects of both this compound and midazolam are mediated through the enhancement of GABAergic inhibition in the central nervous system.

GABAA_Receptor_Signaling cluster_Neuron Postsynaptic Neuron cluster_Drugs Drug Action GABA_A GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing (Seizure Termination) Hyperpolarization->Inhibition Midazolam Buccal Midazolam Midazolam->GABA_A Positive Allosteric Modulator (Increases GABA affinity) This compound Rectal this compound This compound->GABA_A Potentiates GABA effect GABA GABA GABA->GABA_A Binds to

Mechanism of Action on GABA-A Receptor

Both buccal midazolam and rectal this compound enhance the effect of the neurotransmitter GABA on the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it more difficult for the neuron to fire, thus terminating the seizure.

Experimental_Workflow cluster_this compound Rectal this compound Study cluster_Midazolam Buccal Midazolam Study P_Start Patient with Tonic-Clonic Convulsion (>5 mins) P_Admin Administer Rectal this compound (mean dose 0.65 ml/kg) P_Start->P_Admin P_Observe Observe for Seizure Cessation P_Admin->P_Observe P_Outcome Record Outcome: - Seizure Terminated - Seizure Continues P_Observe->P_Outcome M_Start Patient with Acute Seizure (>5 mins) M_Admin Administer Buccal Midazolam M_Start->M_Admin M_Observe Observe for Seizure Cessation (within 10 mins) M_Admin->M_Observe M_Outcome Record Outcome: - Seizure Terminated (no recurrence in 30 mins) - Treatment Failure M_Observe->M_Outcome

Comparative Experimental Workflow

The diagram above illustrates the general experimental workflows for the studies evaluating the efficacy of rectal this compound and buccal midazolam in acute seizure management.

Discussion and Conclusion

Based on an indirect comparison of the available data, buccal midazolam appears to demonstrate a higher rate of seizure cessation and a potentially faster onset of action compared to rectal this compound. Studies on buccal midazolam report efficacy rates of 78.4% to 91% in terminating seizures[4], with one study indicating seizure control in all patients within 5 minutes[5][6]. In contrast, a prospective audit of rectal this compound showed a seizure termination rate of 62.3% in all cases of tonic-clonic convulsions, rising to 74.3% in patients with a known diagnosis of epilepsy[1][2][3].

It is crucial to note that these findings are not from direct comparative trials. The patient populations, seizure types, and study designs differed, which may influence the outcomes.

From a safety perspective, both medications were reported to have a good safety profile in the cited studies, with no instances of respiratory depression directly attributed to rectal this compound in the audit[1][2] and no significant cardiorespiratory events with buccal midazolam in the randomized controlled trial[4].

For drug development professionals, the data suggests that buccal midazolam offers a highly effective and well-tolerated treatment for acute seizures. The ease of administration of the buccal route is also a significant advantage over rectal administration. Future research should aim to conduct direct, randomized controlled trials comparing rectal this compound and buccal midazolam to provide a more definitive assessment of their relative efficacy and safety. Further investigation into the precise molecular interactions of this compound with the GABA-A receptor could also yield valuable insights for the development of novel anticonvulsant therapies.

References

A Comparative Guide to the Analysis of Paraldehyde and Its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of paraldehyde and its primary metabolites, acetaldehyde and acetic acid, in biological matrices. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic, toxicological, and clinical studies. This document outlines and contrasts various methods, presenting supporting experimental data and detailed protocols to aid researchers in choosing the most suitable approach for their specific needs.

Metabolic Pathway of this compound

This compound, a cyclic trimer of acetaldehyde, is metabolized in the body, primarily in the liver, back to acetaldehyde. Acetaldehyde is then further oxidized to acetic acid by the enzyme aldehyde dehydrogenase. Acetic acid subsequently enters the citric acid cycle and is ultimately metabolized to carbon dioxide and water.

This compound Metabolism This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Metabolism AceticAcid Acetic Acid Acetaldehyde->AceticAcid Aldehyde Dehydrogenase CitricAcidCycle Citric Acid Cycle AceticAcid->CitricAcidCycle

Figure 1: Metabolic pathway of this compound.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the determination of this compound, acetaldehyde, and acetic acid in biological samples. This allows for a direct comparison of their sensitivity, precision, and accuracy.

AnalyteMethodMatrixLinearity (r²)LODLOQAccuracy (% Recovery)Precision (%RSD)Citation(s)
This compound Headspace GC-FIDWhole Blood> 0.991.5 µg/mL-101.2 - 105.6%< 15%[1]
GC-FIDSerum> 0.99-6.25 mg/L--[2]
Acetaldehyde HPLC-UV (DNPH)Plasma> 0.99~3 µM-> 78%< 15%[3]
Enzymatic AssayBiological Samples-2 µM---[4][5]
Headspace GC-MS (PFBHA)Plasma-0.006 nM (for Hexanal)---[6]
Acetic Acid GC-MSUrine-----[7][8]
LC-MS/MSPlasma--9.7 µM--

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols offer a step-by-step guide for sample preparation, instrumentation, and analysis.

Analysis of this compound in Whole Blood by Headspace Gas Chromatography-Flame Ionization Detection (GC-FID)

This method involves the acid-catalyzed depolymerization of this compound to acetaldehyde, followed by headspace analysis.

a) Sample Preparation:

  • Transfer 300 µL of whole blood into a 3 mL glass headspace vial.[1]

  • Spike the sample with an appropriate internal standard (e.g., 15 ng of acetone).[1]

  • Add concentrated hydrochloric acid to the vial.[1]

  • Immediately seal the vial with a crimp cap.[1]

  • Heat the vial in a water bath at 96°C for 5 minutes to facilitate the depolymerization of this compound to acetaldehyde.[1]

b) Instrumental Analysis:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).[1]

  • Column: 10% Carbowax 20M / 2% KOH on 80/100 Chromosorb WAW (3 m x 4 mm i.d., stainless steel).[1]

  • Temperatures:

    • Oven: 100°C[9]

    • Injector: 150°C

    • Detector: 160°C[9]

  • Carrier Gas: Nitrogen at a flow rate of 50 mL/min.[9]

  • Injection: Inject a 2 mL aliquot of the headspace from the prepared sample vial onto the GC column.[1]

c) Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free whole blood with known concentrations of this compound.

  • Process the standards in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of acetaldehyde (from this compound) to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Analysis of Acetaldehyde in Plasma by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization

This method involves the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be detected by UV spectrophotometry.

a) Sample Preparation and Derivatization:

  • To 70 µL of plasma, add two volumes of 3 M perchloric acid for deproteinization.[3]

  • Adjust the pH to 4.0 with 3 M sodium acetate buffer.[3]

  • Centrifuge the sample to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube.

  • Add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl) and incubate for 1 hour at room temperature.[3]

  • Stop the reaction by adding three volumes of 3 M sodium acetate buffer (pH 9.0).[3]

  • Extract the acetaldehyde-DNPH derivative with acetonitrile.[3]

  • Lyophilize the extract and reconstitute in the mobile phase for HPLC analysis.[3]

b) Instrumental Analysis:

  • HPLC System: Equipped with a UV detector set at 360 nm.[3]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 20 µL.[3]

c) Calibration and Quantification:

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of acetaldehyde.

  • Process the standards through the same deproteinization, derivatization, and extraction procedure as the samples.

  • Generate a calibration curve by plotting the peak area of the acetaldehyde-DNPH derivative against the acetaldehyde concentration.

  • Quantify acetaldehyde in the samples using the calibration curve.

Analysis of Acetic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of organic acids, including acetic acid, in urine.

a) Sample Preparation and Derivatization:

  • To 200 µL of urine in a glass vial, add 40 µL of methoxyamine hydrochloride solution (75 g/L in pyridine) to protect carbonyl groups.[7]

  • Incubate the mixture at 60°C for 30 minutes.[7]

  • Add an internal standard (e.g., 20 µL of 3.64 mM cholesterol).[7]

  • Perform a liquid-liquid extraction with ethyl acetate.[7][10]

  • Evaporate the organic extract to dryness under a stream of nitrogen.[7]

  • Reconstitute the residue in 40 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 160 µL of hexane.[7]

  • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.[7]

b) Instrumental Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A non-polar or semi-polar capillary column suitable for organic acid analysis (e.g., TG-5MS).[8]

  • Temperatures:

    • Injector: Programmed or constant high temperature.

    • Oven: A temperature gradient program to separate the analytes (e.g., initial temperature of 70°C, ramped to 220°C).[8]

  • Carrier Gas: Helium.[8]

  • Ionization Mode: Electron Ionization (EI).[10]

  • Data Acquisition: Full scan mode to identify compounds and selected ion monitoring (SIM) for quantification.[11]

c) Calibration and Quantification:

  • Prepare calibration standards of acetic acid and the internal standard in a synthetic urine matrix.

  • Derivatize the standards using the same procedure as the samples.

  • Create a calibration curve by plotting the peak area ratio of the acetic acid TMS derivative to the internal standard TMS derivative against the concentration of acetic acid.

  • Determine the concentration of acetic acid in the urine samples from the calibration curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites in biological samples, from sample collection to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Blood, Urine, etc.) InternalStandard Internal Standard Addition SampleCollection->InternalStandard Deproteinization Deproteinization (if necessary) InternalStandard->Deproteinization Derivatization Derivatization (e.g., DNPH, BSTFA) Deproteinization->Derivatization Extraction Extraction (LLE, SPE) Derivatization->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Detection Detection (FID, MS, UV) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: General workflow for analysis.

Comparison of Methodologies

Gas Chromatography (GC) methods are well-suited for the analysis of volatile compounds like this compound and acetaldehyde. Headspace GC is particularly advantageous as it minimizes matrix effects by analyzing the vapor phase above the sample.[12] GC coupled with a Flame Ionization Detector (FID) offers a robust and cost-effective solution, while coupling with a Mass Spectrometer (MS) provides higher selectivity and definitive identification of the analytes.[13] For less volatile metabolites like acetic acid, derivatization to more volatile esters is often necessary for GC analysis.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful technique for the analysis of a wider range of compounds, including those that are not readily volatilized. For aldehydes, derivatization with reagents like DNPH is common to improve chromatographic retention and facilitate detection by UV or MS.[3] LC coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity, allowing for the direct analysis of compounds like acetic acid in complex biological matrices with minimal sample preparation.

Enzymatic Assays provide a high-throughput and often simpler alternative to chromatographic methods for the quantification of specific analytes like acetaldehyde.[4][5][14] These assays are based on the specific enzymatic conversion of the analyte, leading to a colorimetric or fluorometric signal. While they are generally rapid and easy to use, they may be susceptible to interferences from other compounds in the biological matrix and typically do not provide the same level of structural confirmation as mass spectrometry-based methods.

The choice of analytical method for this compound and its metabolites depends on several factors, including the specific analyte of interest, the required sensitivity and selectivity, the available instrumentation, and the sample throughput needs. GC-based methods are a reliable choice for the volatile parent drug and its primary metabolite, while LC-MS/MS offers superior performance for the less volatile acetic acid and can also be applied to acetaldehyde analysis. Enzymatic assays present a convenient option for rapid screening of acetaldehyde. This guide provides the necessary information for researchers to make an informed decision on the most appropriate methodology for their studies.

References

Paraldehyde's Pitfall in Toxicological Screenings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of paraldehyde's cross-reactivity in common toxicological screenings reveals significant potential for false-positive results in enzymatic assays for ethanol. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of analytical methods, supporting experimental data, and recommended best practices to ensure accurate toxicological assessment.

In the landscape of toxicological analysis, the accurate detection and quantification of substances is paramount. However, the structural similarities between compounds can lead to cross-reactivity, a phenomenon where an assay designed for one substance incorrectly detects another. This guide delves into the critical issue of this compound's interference in toxicological screenings, particularly in enzymatic assays commonly used for ethanol determination. This compound, a sedative and anticonvulsant, undergoes metabolic conversion to acetaldehyde, a key intermediate in the enzymatic pathway utilized for ethanol detection. This metabolic convergence creates a significant potential for erroneous results, which can have profound implications in clinical and forensic toxicology.

The Cross-Reactivity Challenge: Enzymatic Assays vs. Gas Chromatography

The most prevalent method for rapid ethanol screening in clinical settings is the enzymatic assay based on alcohol dehydrogenase (ADH). This method relies on the oxidation of ethanol to acetaldehyde, coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is then measured spectrophotometrically. However, the administration of this compound can lead to a significant increase in circulating acetaldehyde, directly interfering with this assay and producing a false-positive result for ethanol.[1][2]

In contrast, headspace gas chromatography with flame ionization detection (GC-FID) offers a more specific and reliable method for the analysis of volatile substances like ethanol and this compound.[3][4][5] This technique separates compounds based on their physicochemical properties before detection, allowing for the individual identification and quantification of both ethanol and this compound, thereby eliminating the issue of cross-reactivity. While more time-consuming and requiring specialized equipment, the superior specificity of GC-FID makes it the gold standard for confirmatory testing.[6]

Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of enzymatic assays and headspace GC-FID for the detection of ethanol in the presence of this compound.

FeatureEnzymatic Assay (Alcohol Dehydrogenase)Headspace Gas Chromatography (GC-FID)
Principle Spectrophotometric measurement of NADH produced during the enzymatic oxidation of ethanol to acetaldehyde.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by flame ionization.
Specificity for Ethanol Low to moderate; significant cross-reactivity with this compound due to its metabolism to acetaldehyde. Also susceptible to interference from lactate and lactate dehydrogenase.[7][8]High; capable of separating and distinctly identifying ethanol, this compound, and other volatile compounds.[3][4]
Potential for False Positives High in the presence of this compound.Low to negligible.
Speed Rapid (minutes).Slower (requires sample preparation and chromatographic run time).
Cost per Sample Lower.Higher.
Equipment Standard laboratory spectrophotometer.Specialized gas chromatograph with headspace autosampler and flame ionization detector.
Recommended Use Preliminary screening where this compound ingestion is not suspected.Confirmatory testing and all cases where this compound use is known or suspected.

Experimental Protocols

Enzymatic Ethanol Assay (Illustrative Protocol)

This protocol is based on the principle of alcohol dehydrogenase-catalyzed oxidation of ethanol.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Micropipettes

  • Reagent containing:

    • Alcohol Dehydrogenase (ADH)

    • Nicotinamide Adenine Dinucleotide (NAD+)

    • Buffer solution (pH 8.5-9.5)

  • Ethanol standards

  • Patient/sample serum or plasma

Procedure:

  • Prepare a reaction mixture containing the ADH reagent, NAD+, and buffer.

  • Add a specific volume of the sample (serum or plasma) or ethanol standard to a cuvette.

  • Add the reaction mixture to the cuvette and mix thoroughly.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Measure the increase in absorbance at 340 nm over a specific time period. The rate of increase in absorbance is proportional to the ethanol concentration.[9]

Headspace Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general workflow for the separation and quantification of volatile compounds.

Materials:

  • Gas chromatograph equipped with a headspace autosampler and flame ionization detector (FID).

  • GC column suitable for volatile analysis (e.g., DB-ALC1 or equivalent).[3]

  • Headspace vials with septa and caps.

  • Internal standard (e.g., n-propanol).

  • Ethanol and this compound standards.

  • Patient/sample whole blood.

Procedure:

  • Pipette a precise volume of the whole blood sample, internal standard, and a matrix modifier (if necessary) into a headspace vial.

  • Seal the vial immediately.

  • Place the vial in the headspace autosampler, which heats the sample to a specific temperature for a set period to allow volatile compounds to equilibrate into the headspace.

  • A portion of the headspace gas is automatically injected into the GC.

  • The volatile compounds are separated on the GC column based on their boiling points and polarity.

  • The separated compounds are detected by the FID, which generates a signal proportional to the amount of each compound.

  • The concentration of ethanol and this compound is determined by comparing the peak areas to those of the standards.[4][10]

Visualizing the Workflow and Metabolic Pathway

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound cross-reactivity and the metabolic pathway leading to potential interference.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_enzymatic Enzymatic Assay cluster_gc Headspace GC-FID Sample Patient Sample (Blood/Serum) Enzymatic_Assay Alcohol Dehydrogenase Assay Sample->Enzymatic_Assay GC_FID Headspace GC-FID Analysis Sample->GC_FID Spiked_Sample Sample + this compound Spiked_Sample->Enzymatic_Assay Spiked_Sample->GC_FID Result_Enzymatic Ethanol Concentration (Potentially Inflated) Enzymatic_Assay->Result_Enzymatic Result_GC Accurate Ethanol & This compound Concentrations GC_FID->Result_GC

Caption: Workflow for comparing enzymatic and GC-FID methods.

MetabolicPathway This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Metabolism Assay Enzymatic Assay (measures NADH production) Acetaldehyde->Assay Interference Ethanol Ethanol Ethanol->Acetaldehyde ADH Ethanol->Assay Target Analyte ADH Alcohol Dehydrogenase

Caption: Metabolic pathway showing this compound interference.

Conclusion and Recommendations

The potential for this compound to cause false-positive results in enzymatic ethanol assays is a critical consideration in toxicological screenings. The metabolism of this compound to acetaldehyde, the same intermediate measured in these assays, underscores the inherent lack of specificity. For accurate and defensible results, especially in forensic and clinical cases where patient treatment or legal outcomes are at stake, the following recommendations are crucial:

  • Utilize Headspace GC-FID for Confirmation: All positive ethanol results from enzymatic assays in patients with a known or suspected history of this compound use should be confirmed by a more specific method like headspace GC-FID.

  • Thorough Patient History: Obtaining a comprehensive patient history, including all medications, is essential for interpreting toxicological results accurately.

  • Awareness and Education: Laboratories and clinicians should be aware of the potential for this significant drug-test interaction to avoid misinterpretation of results and ensure appropriate patient care.

By understanding the limitations of common screening methods and employing appropriate confirmatory techniques, the scientific community can mitigate the risks associated with this compound cross-reactivity and uphold the integrity of toxicological analysis.

References

Investigating the synergistic effects of paraldehyde with other CNS depressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of paraldehyde with other central nervous system (CNS) depressants, including ethanol, barbiturates, and benzodiazepines. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these interactions, supported by available experimental data and detailed methodologies.

Introduction

This compound, a cyclic trimer of acetaldehyde, has been used for its sedative, hypnotic, and anticonvulsant properties.[1] Its mechanism of action, while not fully elucidated, is understood to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), primarily through modulation of the GABA-A receptor.[2] This mechanism is shared by other CNS depressants, leading to synergistic effects when these substances are co-administered. Such interactions can significantly amplify the therapeutic and toxic effects of the drugs, increasing the risk of profound CNS depression, respiratory failure, and mortality.[3]

Comparative Analysis of Synergistic Effects

The potentiation of CNS depression by this compound in combination with other depressants is a critical consideration in both clinical and research settings. The following sections summarize the available experimental data on these interactions.

This compound and Ethanol

The combination of this compound and ethanol leads to an increase in CNS depressant effects.[3] However, experimental evidence suggests a complex interaction that may be less than simple additivity. A study in two strains of male mice investigated the interaction of the depressant and toxic actions of this compound and ethanol by determining the median effective dose (ED50) for anesthetic action (loss of righting reflex) and the 24-hour median lethal dose (LD50).[4] The study found that in all instances, "less than simple additive synergism was observed".[4]

Table 1: Synergistic Effects of this compound and Ethanol in Mice [4]

ParameterObservation
Anesthetic Action (ED50)Less than simple additive synergism
Toxicity (LD50)Less than simple additive synergism

Source: Interactions of this compound with ethanol and chloral hydrate, PubMed[4]

The study also noted that the onset and duration of the anesthetic actions of this compound and ethanol were nearly identical.[4] Interestingly, mixtures containing 40% or more of this compound were found to be more acutely toxic than ethanol or mixtures with more than 80% ethanol, suggesting potentially different mechanisms of toxic action contributing to the less than additive lethal effects.[4]

This compound and Barbiturates
This compound and Benzodiazepines

Similar to barbiturates, benzodiazepines are expected to have a synergistic effect with this compound due to their positive allosteric modulation of GABA-A receptors.[1] This combination can lead to enhanced sedation and an increased risk of adverse effects. A clinical trial comparing diazepam and this compound for the treatment of severe delirium tremens found that diazepam was effective at calming patients in half the time required for this compound.[7][8][9] While this study did not directly assess synergy, it highlights the potent CNS depressant effects of both agents. It is important to note that this compound has been largely replaced by benzodiazepines in clinical practice for many indications due to safety and efficacy considerations.[1][3][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to assess the synergistic effects of CNS depressants.

Righting Reflex Assay for Anesthetic/Hypnotic Effect

The loss of righting reflex is a standard behavioral measure of hypnosis in rodents.[11]

Objective: To determine the ED50 for the loss of righting reflex when this compound is administered alone and in combination with another CNS depressant.

Materials:

  • Male mice (e.g., Swiss albino)

  • This compound solution

  • Other CNS depressant solution (e.g., ethanol, phenobarbital, diazepam)

  • Saline solution (control)

  • Syringes and needles for administration (intraperitoneal or oral)

  • Testing arena (e.g., a clean cage without bedding)

  • Timer

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour before the experiment. Weigh each mouse and mark for identification.

  • Drug Administration:

    • Control Group: Administer a saline solution.

    • This compound Only Group: Administer a predetermined dose of this compound.

    • Other CNS Depressant Only Group: Administer a predetermined dose of the other CNS depressant.

    • Combination Group: Administer a predetermined dose of this compound in combination with the other CNS depressant.

  • Assessment of Righting Reflex:

    • At specified time intervals after drug administration (e.g., 5, 10, 15, 30, and 60 minutes), place each mouse gently on its back in the testing arena.

    • Start the timer.

    • Observe the mouse and record the time it takes to right itself (i.e., return to a position with all four paws on the floor).

    • A "failed" trial is recorded if the mouse does not right itself within a predefined cut-off time (e.g., 60 seconds).[12] The loss of righting reflex is confirmed when the animal is unable to right itself.

  • Data Analysis:

    • For each group, calculate the percentage of mice that exhibit loss of righting reflex at each dose.

    • Determine the ED50 (the dose at which 50% of the animals lose their righting reflex) for each drug alone and for the combination using a suitable statistical method (e.g., probit analysis).

    • Compare the experimental ED50 of the combination with the theoretically additive ED50 to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Electrophysiological Recording

In vivo electrophysiology allows for the direct measurement of neuronal activity in the brain and can be used to assess the effects of drugs on CNS depression.[13][14]

Objective: To record changes in neuronal firing rates and local field potentials (LFPs) in specific brain regions (e.g., cortex, thalamus) following the administration of this compound alone and in combination with another CNS depressant.

Materials:

  • Anesthetized rats or mice

  • Stereotaxic apparatus

  • Recording electrodes (e.g., tungsten microelectrodes)

  • Amplifier and data acquisition system

  • This compound solution

  • Other CNS depressant solution

  • Surgical instruments

Procedure:

  • Animal Surgery:

    • Anesthetize the animal (e.g., with urethane or isoflurane).

    • Mount the animal in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

  • Electrode Implantation:

    • Slowly lower the recording electrode into the target brain region according to stereotaxic coordinates.

  • Baseline Recording:

    • Record baseline neuronal activity (single-unit firing and LFPs) for a stable period (e.g., 15-30 minutes).

  • Drug Administration:

    • Administer the test drug(s) systemically (e.g., intraperitoneally) or locally via a microinjection cannula.

    • Control: Administer vehicle.

    • This compound Only: Administer this compound.

    • Other CNS Depressant Only: Administer the other CNS depressant.

    • Combination: Administer both this compound and the other CNS depressant.

  • Post-Drug Recording:

    • Continuously record neuronal activity for a defined period after drug administration to observe changes in firing rate, burst activity, and LFP power in different frequency bands.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in neuronal firing rates and LFP power spectra before and after drug administration.

    • Compare the effects of the individual drugs with the effects of the combination to assess for synergistic depression of neuronal activity.

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound and other CNS depressants are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.

GABA-A Receptor Signaling Pathway

This compound, ethanol, barbiturates, and benzodiazepines all act as positive allosteric modulators of the GABA-A receptor.[2][13][15] When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential. The binding of these CNS depressants to distinct sites on the GABA-A receptor enhances the effect of GABA, further increasing chloride influx and potentiating the inhibitory signal.

GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs CNS Depressants GABA GABA GABAAR GABA-A Receptor GABA->GABAAR binds Cl_channel Chloride Channel (Open) GABAAR->Cl_channel activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to This compound This compound This compound->GABAAR modulates Ethanol Ethanol Ethanol->GABAAR modulates Barbiturates Barbiturates Barbiturates->GABAAR modulates Benzodiazepines Benzodiazepines Benzodiazepines->GABAAR modulates

Caption: GABA-A Receptor Signaling Pathway

Experimental Workflow for Assessing Synergy

The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound with another CNS depressant.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization & Group Assignment B1 Drug Administration (Single & Combination) A1->B1 A2 Drug & Vehicle Preparation A2->B1 B2 Behavioral Assay (Righting Reflex) B1->B2 B3 Electrophysiological Recording B1->B3 C1 Calculate ED50 / LD50 B2->C1 C2 Analyze Neuronal Firing & LFP Data B3->C2 C3 Statistical Analysis (Isobolographic Analysis) C1->C3 C2->C3 D1 Conclusion on Synergistic Effects C3->D1

Caption: Experimental Workflow for Synergy Assessment

Conclusion

The co-administration of this compound with other CNS depressants, including ethanol, barbiturates, and benzodiazepines, results in a potentiation of their effects. This synergy is primarily attributed to their common mechanism of action involving the enhancement of GABAergic inhibition via the GABA-A receptor. While quantitative data for the interaction with ethanol suggests a complex relationship that may be less than simply additive, the qualitative evidence for potentiation with barbiturates and benzodiazepines is strong. Researchers and drug development professionals must exercise extreme caution when studying these combinations, as the synergistic effects can lead to profound and life-threatening CNS depression. Further quantitative studies are warranted to better characterize the dose-response relationships and toxicological profiles of this compound in combination with modern CNS depressants.

References

Paraldehyde's Efficacy in Rat Models of Soman-Induced Convulsions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of paraldehyde's effectiveness in treating convulsions induced by the nerve agent soman in rat models. This document synthesizes experimental data on this compound and other anticonvulsants, offering a detailed look at their relative performance.

Soman, a potent organophosphate nerve agent, induces severe and often lethal convulsions by irreversibly inhibiting acetylcholinesterase. The resulting accumulation of acetylcholine leads to a cholinergic crisis characterized by status epilepticus. This guide examines the utility of this compound, a central nervous system depressant, as a countermeasure and compares its efficacy with other established anticonvulsants like benzodiazepines.

Comparative Efficacy of Anticonvulsants

Experimental studies in rats have demonstrated that this compound can be an effective anticonvulsant against soman-induced seizures, particularly when used in conjunction with atropine sulfate.[1] However, its performance relative to other anticonvulsants, such as diazepam and midazolam, varies depending on the treatment paradigm.

AnticonvulsantDosage Range (rats)Efficacy in Soman-Induced SeizuresKey Findings
This compound 0.1-500 mg/kg, i.m.Effective in preventing convulsions when co-administered with atropine sulfate (10 mg/kg, i.m.).[1]This compound alone did not protect against seizures.[1] The combination delayed the occurrence of death but did not change the 24-hour mortality rate.[1]
Diazepam ≤ 20 mg/kgEffective in terminating ongoing seizures when given 5 minutes after onset, but loses efficacy when treatment is delayed for 40 minutes.[2]Can block seizure onset, but seizures may recur at lower doses (≤2.5 mg/kg).[2] Its effectiveness diminishes as the time between seizure onset and treatment increases.[3]
Midazolam Not specified in rat studies, but effective in guinea pigs.More potent and rapidly acting than other benzodiazepines in guinea pig models.[4]Considered a promising anticonvulsant for nerve agent-induced seizures due to its rapid action.[4]
Antimuscarinics VariousHighly effective in blocking or terminating seizures when administered shortly after onset.Higher doses are required, and efficacy decreases with treatment delay.[2]

Experimental Protocols

The evaluation of anticonvulsants for soman-induced seizures typically involves the following experimental design.

Animal Model and Soman Administration
  • Subjects: Male Wistar or Sprague-Dawley rats are commonly used.[1][5]

  • Soman Challenge: Soman is administered subcutaneously (s.c.) at a dose sufficient to induce convulsions, often around 1.6 times the LD50.[2] For example, a dose of 100 µg/kg, s.c., has been used.[1]

Anticonvulsant Treatment
  • This compound Administration: this compound is administered intramuscularly (i.m.) at varying doses.[1] In pretreatment paradigms, it is given before the soman challenge.[1]

  • Co-administration: Often, an antimuscarinic agent like atropine sulfate (e.g., 10 mg/kg, i.m.) is co-administered with the anticonvulsant to counteract the peripheral cholinergic effects of soman.[1] An oxime such as HI-6 may also be used as a pretreatment to protect acetylcholinesterase.[2]

  • Comparative Agents: Other anticonvulsants like diazepam are typically administered intramuscularly or intraperitoneally.[2][6]

Assessment of Efficacy
  • Seizure Monitoring: The primary endpoints are the prevention of seizure onset, the termination of ongoing seizures, and the reduction in seizure duration and severity. This is often monitored through electroencephalographic (EEG) recordings and behavioral observations.[2][5]

  • Mortality: Animal survival is recorded at various time points (e.g., 24 hours) post-exposure to assess the life-saving potential of the treatment.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_pre Pre-Treatment Phase cluster_challenge Challenge Phase cluster_post Post-Treatment/Observational Phase Rat Rat Subjects Pretreatment Anticonvulsant (e.g., this compound) +/- Atropine/Oxime Administration Rat->Pretreatment Soman Soman Administration (s.c.) Pretreatment->Soman Observation Observation & EEG Monitoring Soman->Observation Data Data Collection (Seizure Onset, Duration, Mortality) Observation->Data

Caption: Experimental workflow for evaluating anticonvulsant efficacy.

G Soman Soman AChE Acetylcholinesterase (AChE) Soman->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Muscarinic Muscarinic & Nicotinic Receptor Overstimulation ACh->Muscarinic Seizures Convulsions/Status Epilepticus Muscarinic->Seizures This compound This compound GABA GABAergic Neurotransmission This compound->GABA Potentiates Inhibition Increased Neuronal Inhibition GABA->Inhibition Inhibition->Seizures Suppresses

Caption: Soman's mechanism and this compound's proposed action.

Mechanism of Action

Soman exerts its toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (ACh). This leads to an accumulation of ACh in the synapse, causing overstimulation of muscarinic and nicotinic receptors and resulting in convulsions.[7]

This compound is a central nervous system depressant.[8] Its anticonvulsant effect is believed to be mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[8] By enhancing GABAergic activity, this compound increases neuronal inhibition, thereby counteracting the excessive excitation caused by soman.[8]

Conclusion

This compound, when administered with atropine, demonstrates anticonvulsant efficacy in rat models of soman-induced convulsions.[1] While it can delay mortality, it does not appear to improve overall survival rates.[1] In comparison, benzodiazepines like diazepam are effective when administered shortly after seizure onset, but their efficacy wanes with treatment delay.[2] The choice of anticonvulsant in the context of nerve agent exposure is critical and depends on the timing of administration and the desired therapeutic outcome. Further research is necessary to explore more effective treatment regimens, potentially involving combinations of anticonvulsants with different mechanisms of action, to improve survival and mitigate the long-term neurological consequences of soman poisoning.[9][10]

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Paraldehyde Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Paraldehyde, a cyclic trimer of acetaldehyde, requires careful handling due to its flammable nature and potential for decomposition. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and the necessary safety precautions.

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces.

  • Decomposition: Upon exposure to air, this compound can slowly oxidize and decompose into acetic acid, indicated by a brownish color and a vinegar-like odor. Decomposed this compound should not be used and must be disposed of promptly.

  • Material Incompatibility: this compound can react with and degrade certain plastics and rubber.[1] Always use glass containers and syringes when handling this compound.

  • Health Hazards: Inhalation or ingestion can cause central nervous system depression, leading to dizziness, headache, and nausea.

Personal Protective Equipment (PPE): A thorough risk assessment should be conducted to determine the appropriate PPE for handling this compound. The following table summarizes recommended PPE for routine handling and disposal.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Disposal (in a fume hood) ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.Fully buttoned laboratory coat.Not typically required if handled within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills.

Step-by-Step this compound Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company. Direct disposal down the drain is strictly prohibited.

Experimental Protocol: Waste Collection and Packaging for Incineration

  • Waste Segregation:

    • Designate a specific, clearly labeled, and compatible hazardous waste container for this compound waste. The container must be made of glass, as this compound can degrade plastics.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Accumulation:

    • Collect all unused, expired, or contaminated this compound in the designated waste container.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of flammable vapors and decomposition.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The EPA hazardous waste number: U182

      • The associated hazards (e.g., Flammable Liquid)

      • The accumulation start date.

  • Preparing for Pickup:

    • Once the waste container is full or has reached its designated accumulation time limit, arrange for pickup by your institution's licensed hazardous waste contractor.

    • Ensure the exterior of the container is clean and free of contamination.

    • Complete all required waste disposal forms as per your institution's and local regulations.

  • Spill Management:

    • In the event of a small spill, absorb the this compound with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Paraldehyde_Disposal_Workflow This compound Disposal Workflow start Start: this compound for Disposal assess_condition Assess this compound Condition (Unused, Expired, Contaminated) start->assess_condition spill Spill Occurs start->spill Accidental Release collect_waste Collect in Designated Glass Hazardous Waste Container assess_condition->collect_waste Is Waste absorb_spill Absorb with Inert Material (e.g., Vermiculite) spill->absorb_spill label_container Label Container Correctly (Name, EPA #U182, Hazards) collect_waste->label_container store_waste Store Safely in Ventilated Area label_container->store_waste arrange_pickup Arrange Pickup by Licensed Hazardous Waste Contractor store_waste->arrange_pickup incineration Incineration arrange_pickup->incineration package_spill_waste Package Spill Debris in Sealed Hazardous Waste Container absorb_spill->package_spill_waste package_spill_waste->label_container

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Paraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of paraldehyde, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Immediate Safety and First Aid

In case of exposure to this compound, immediate action is crucial. The following table summarizes first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Fume Hood) ANSI Z87.1 compliant safety glasses with side shields.[3]Nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.[4]Fully buttoned laboratory coat.[4]Not typically required if handled within a certified chemical fume hood.[4]
Handling Larger Quantities or Outside a Fume Hood Chemical splash goggles.[5] A face shield should be worn in addition to goggles when there is a splash hazard.[3]Heavy-duty chemical resistant gloves (e.g., butyl rubber). Double gloving is recommended.[3][6]Chemical resistant apron or coveralls. Flame retardant antistatic protective clothing.[7]In case of insufficient ventilation, wear a suitable NIOSH-approved respirator.[1]
Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty chemical resistant gloves.[8]Chemical resistant coveralls or suit.[9] Impervious boots.[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[9]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Remove all sources of ignition, as this compound is a flammable liquid.[2][7] Use non-sparking tools and explosion-proof equipment.[7][10]

  • Ground and bond containers and receiving equipment when transferring to prevent static discharge.[7][10]

  • Assemble all necessary equipment, including appropriate glassware. This compound can degrade some plastics, so glass syringes and containers are recommended.[8][11] If plastic syringes are used, contact time should be minimized (e.g., less than 10-15 minutes).[11][12]

2. Donning PPE:

  • Don the appropriate PPE as outlined in the table above, based on the scale and nature of the work.

  • Inspect all PPE for integrity before use.

3. Handling the Chemical:

  • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • When weighing or transferring, do so carefully to avoid spills.

  • Keep containers tightly closed when not in use.[1]

4. Post-Handling:

  • Thoroughly clean the work area after the task is complete.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Remove PPE in a manner that avoids self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[4]

2. Container Management:

  • Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area away from incompatible materials.

3. Disposal Procedure:

  • Dispose of this compound waste through a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.[10]

  • Do not dispose of this compound down the drain or in the regular trash.[11] Unused or expired material should be returned to the appropriate chemical waste program.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties:

PropertyValue
Flash Point 36°C (96.8°F) - Closed Cup[1]
Auto-ignition Temperature 238°C (460.4°F)[1]
Flammability Limits Lower: 1.3%[1]
Molecular Weight 132.16 g/mol [2]

Toxicological Data:

RouteSpeciesValue (LD50)
Oral Rat1530 mg/kg[1]
Dermal Rabbit14000 mg/kg[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Paraldehyde_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_end End of Process start Start: Receive this compound storage Store in a cool, well-ventilated, flammable-safe area away from light start->storage ppe_check Inspect and Don Appropriate PPE storage->ppe_check setup Prepare work area in a fume hood Ensure safety equipment is accessible ppe_check->setup transfer Transfer/weigh this compound using appropriate glassware setup->transfer Proceed to handling reaction Perform experimental procedure transfer->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate Proceed to cleanup waste Collect all this compound waste in a labeled hazardous waste container decontaminate->waste remove_ppe Remove PPE correctly waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Paraldehyde
Reactant of Route 2
Reactant of Route 2
Paraldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.